(+)-Diacetyl-L-tartaric anhydride
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | O,O-Diacetyl tartaric acid anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6283-74-5 | |
| Record name | (+)-Diacetyl-L-tartaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diacetyl tartaric acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R-trans)-dihydro-2,5-dioxofuran-3,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLTARTARIC ANHYDRIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7XNF76O0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: (+)-Diacetyl-L-tartaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
(+)-Diacetyl-L-tartaric anhydride (B1165640), a chiral acylating agent derived from naturally abundant L-tartaric acid, serves as a critical reagent in modern organic synthesis. Its utility is most pronounced in the kinetic resolution of racemic alcohols and amines, a process of significant interest in the pharmaceutical industry for the production of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.
Chemical and Physical Properties
(+)-Diacetyl-L-tartaric anhydride is a white to off-white crystalline powder. Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H8O7 | |
| Molecular Weight | 216.15 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 130-135 °C | |
| Purity | ≥98.0% | |
| Specific Rotation ([α]D20) | +95.0 to +105.0° (c=1 in Dichloromethane) | |
| Solubility | Soluble in dichloromethane (B109758), chloroform, and ethyl acetate (B1210297). | |
| CAS Number | 6283-74-5 |
Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of L-tartaric acid with acetic anhydride.
Experimental Protocol: Synthesis from L-Tartaric Acid
Materials:
-
L-Tartaric acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane)
Procedure:
-
In a round-bottom flask, suspend L-tartaric acid in an excess of acetic anhydride.
-
Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the L-tartaric acid.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the crude product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white crystalline solid.
Applications in Asymmetric Synthesis
The primary application of this compound is in the kinetic resolution of racemic alcohols and amines. This process relies on the differential rate of acylation of the two enantiomers of the substrate with the chiral anhydride.
Kinetic Resolution of Racemic Alcohols
In the presence of a suitable base, such as a tertiary amine, this compound selectively acylates one enantiomer of a racemic secondary alcohol at a faster rate, leaving the unreacted, slower-reacting enantiomer in excess. This allows for the separation of the two enantiomers.
Caption: Workflow for the kinetic resolution of a racemic alcohol.
Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol
Materials:
-
Racemic secondary alcohol
-
This compound (0.5-0.6 equivalents)
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine)
-
Aprotic solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Chromatography column for separation
Procedure:
-
Dissolve the racemic secondary alcohol and the tertiary amine base in the aprotic solvent in a round-bottom flask.
-
Cool the solution to a specified temperature (e.g., 0 °C or -78 °C) to enhance selectivity.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC) until approximately 50% conversion is reached.
-
Quench the reaction by adding water or a dilute acid.
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate it under reduced pressure.
-
Separate the resulting diastereomeric ester from the unreacted alcohol by column chromatography.
-
The enantiomerically enriched unreacted alcohol can be isolated directly. The diastereomeric ester can be hydrolyzed to recover the other enantiomer of the alcohol.
Logical Relationship of Synthesis and Application
The synthesis of this compound is a foundational step that enables its application in asymmetric synthesis, a critical process in modern chemistry and drug development.
Caption: From natural chiral precursor to valuable synthetic tool.
(+)-Diacetyl-L-tartaric anhydride chemical properties
An In-depth Technical Guide to (+)-Diacetyl-L-tartaric anhydride (B1165640)
Introduction
(+)-Diacetyl-L-tartaric anhydride, also known as DATA or (3R,4R)-2,5-Dioxotetrahydrofuran-3,4-diyl diacetate, is a versatile chiral building block with significant applications in the pharmaceutical, food, and chemical industries.[1][2] As a derivative of L-tartaric acid, a natural product, it serves as a crucial reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for drug development.[1] Its utility extends to the food industry, where it functions as a stabilizer and emulsifier, and to polymer chemistry for the synthesis of biodegradable materials.[1] This guide provides a comprehensive overview of its chemical properties, stability, reactivity, and detailed experimental protocols for its synthesis and handling.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are critical for its application in synthesis and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₇ | [1][2][3] |
| Molecular Weight | 216.14 - 216.15 g/mol | [1][2][3] |
| CAS Number | 6283-74-5 | [1][2][3] |
| Appearance | White to off-white crystalline solid, powder, crystals, or needles.[1][2][3][4] | [1][2][3][4] |
| Melting Point | 130-135 °C | [1][3][4][5] |
| Optical Rotation | [α]20/D +91° to +97° (c=0.5, CHCl₃) | [1] |
| [α]20/D +59° (c=6, acetone) | [3] | |
| [α]D20 +97.2° (c=0.47, dry chloroform) | [6] | |
| Solubility | Soluble in methanol (B129727) and dichloromethane. Slightly soluble in water. Soluble in acetone (B3395972) and slightly soluble (when heated) in chloroform.[3][4][5] | [3][4][5] |
| Purity | ≥ 97% | [1] |
| Storage Conditions | Store at <0°C to 2-8°C. Moisture and heat sensitive. Store under inert gas.[1] | [1] |
Stability and Reactivity
This compound is a reactive compound with specific stability concerns that are critical for its proper handling and use.
-
Moisture Sensitivity : The compound is highly sensitive to moisture.[4][5] It reacts with water to hydrolyze back to the corresponding diacetyl-L-tartaric acid.[7]
-
Thermal Stability : While it has a defined melting point, attempts to recrystallize the anhydride often lead to decomposition and a lowered melting point.[4][6] It is also noted as being heat sensitive.
-
Stability in Storage : The product is not stable for long-term storage unless specific precautions are taken.[6] When stored in a simple stoppered bottle, it can become gummy, with its melting point dropping to around 100°C within three days.[4][6] Even when kept in a vacuum desiccator over P₂O₅, the melting point may drop by approximately one degree over four days before stabilizing.[4][6] For high-purity applications, it is recommended to prepare it freshly.[3][4]
-
Reactivity : As an anhydride, it is a potent acylating agent. It is widely used as a chiral derivatizing agent, particularly for amino alcohols.[3][4] It reacts with aromatic primary amines to yield either amides or imides, depending on the position of substituents on the aromatic ring.[8] It also serves as an HPLC derivatization reagent for UV/Vis detection.[3][4]
-
Incompatibilities : It should be segregated from alcohols, water, and oxidizing agents.[7]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers.
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established procedure for its diastereomer and is widely cited.[6][9][10]
Materials:
-
Anhydrous, powdered L-tartaric acid (0.27 mole, e.g., 40 g)
-
Acetic anhydride (1.33 moles, e.g., 136 g or 126 mL)
-
Concentrated sulfuric acid (e.g., 1.2 mL)
-
Cold absolute ether
Equipment:
-
500-mL three-necked round-bottom flask
-
Liquid-sealed mechanical stirrer
-
Two reflux condensers
-
Heating mantle
-
Ice bath
-
15-cm Büchner funnel
-
Vacuum desiccator with phosphorus pentoxide (P₂O₅) and paraffin (B1166041) shavings
Procedure:
-
Reaction Setup : In the 500-mL flask equipped with a stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.[6][9]
-
Addition of Reagents : Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL) of acetic anhydride. Add this solution to the tartaric acid while stirring.[6][9] The reaction is exothermic, and the tartaric acid will dissolve. The use of a large flask and two condensers is advised due to the initial vigor of the reaction.[6]
-
Reflux : Gently heat the solution under reflux with continued stirring for 10 minutes.[6][9]
-
Crystallization : Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to crystallize the product.[6][9]
-
Filtration and Washing : Collect the crude crystalline product on a Büchner funnel.[6][9] Wash the crystals twice with 20-mL portions of dry benzene.[6][9]
-
Ether Slurry : Mechanically stir the washed product with 175 mL of cold absolute ether.[6][9]
-
Final Filtration and Drying : Filter the product again and place it in a vacuum desiccator over P₂O₅ and paraffin shavings for 24 hours.[6][9]
-
Yield : The expected yield is 71–77% (41–44.5 g), with a melting point of 133–134°C.[6][9]
Protocol 2: Purification
For material that may have degraded or shows impurities (such as hydroxyl bands in an IR spectrum), a repurification step can be performed.
Procedure:
-
If an IR spectrum shows OH bands, reflux 4 g of the anhydride in 12.6 mL of acetic anhydride containing a few drops of concentrated H₂SO₄ for 10 minutes in a large flask.[3]
-
Pour the mixture onto ice to precipitate the product.[3]
-
Collect the crystals by filtration.[3]
-
Wash the collected crystals with dry benzene (2 x 2 mL), followed by stirring with 17 mL of cold diethyl ether.[3]
-
Filter and dry the purified product in a vacuum desiccator over P₂O₅.[3]
Protocol 3: Determination of Optical Purity
The optical purity of the final product is a critical parameter. A common method involves hydrolysis followed by HPLC analysis.
Procedure Outline:
-
Hydrolyze the this compound sample to form O,O'-diacetyl-L-tartaric acid.[10]
-
Analyze the resulting diacid product by HPLC using a chiral column (e.g., CHIRACEL OJ) to determine the enantiomeric purity.[10]
Visualizations
To better illustrate the synthesis, reactivity, and handling of this compound, the following diagrams are provided.
Caption: A workflow diagram illustrating the key stages of synthesis and purification.
Caption: Reaction pathway showing the formation of amides or imides.
Caption: Logical flow from core properties to required actions and consequences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 6283-74-5 [m.chemicalbook.com]
- 4. This compound | 6283-74-5 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 10. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-Diacetyl-L-tartaric Anhydride (B1165640): Structure, Stereochemistry, and Applications
(+)-Diacetyl-L-tartaric anhydride is a versatile chiral building block with significant applications in asymmetric synthesis and pharmaceutical development. Its rigid, stereochemically defined structure makes it an excellent chiral auxiliary and a valuable reagent for the resolution of racemic mixtures. This guide provides a comprehensive overview of its structure, stereochemistry, properties, synthesis, and key applications in scientific research and drug development.
Chemical Structure and Stereochemistry
This compound, systematically named [(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate[1][2], is a cyclic anhydride derived from L-tartaric acid. The core of the molecule is a five-membered tetrahydrofuran-2,5-dione ring. The stereochemistry is defined by the (3R,4R) configuration, inherited from the parent L-tartaric acid. The two stereocenters at positions 3 and 4 of the furan (B31954) ring each bear an acetate (B1210297) group.
The specific rotation of this compound is a key indicator of its enantiomeric purity.
Caption: Figure 1. Chemical Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₇ | [1][3] |
| Molecular Weight | 216.15 g/mol | [3] |
| Appearance | White to almost white powder or crystals | [2][3] |
| Melting Point | 131 - 135 °C | [2][3] |
| Optical Rotation [α]20/D | +91° to +97° (c=0.5, CHCl₃) | [3] |
| Optical Rotation [α]20/D | +56° to +62° (c=6, acetone) | [2][4] |
| CAS Number | 6283-74-5 | [1][3] |
| Purity | ≥ 97% | [3] |
| Solubility | Soluble in acetone (B3395972) and chloroform. Slightly soluble in water. | [5] |
| Storage Conditions | Store at <0 °C, moisture sensitive. | [3][5] |
Synthesis
This compound is typically synthesized from L-tartaric acid through a reaction with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid.[6][7][8] The acetic anhydride serves as both the acetylating agent and the dehydrating agent to form the cyclic anhydride.
Caption: Figure 2. Synthesis of this compound
Detailed Experimental Protocol
The following protocol is based on established literature procedures for the synthesis of diacetyl-d-tartaric anhydride, which is analogous to the synthesis of the L-enantiomer.[6][7]
Materials:
-
Anhydrous, powdered L-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene
-
Cold absolute ether
-
Phosphorus pentoxide
-
Paraffin (B1166041) shavings
Equipment:
-
500-mL three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Heating mantle
-
Ice bath
-
15-cm Büchner funnel
-
Vacuum desiccator
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.
-
Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.
-
Add the acetic anhydride solution to the flask and start the stirrer. The reaction is exothermic, and the tartaric acid will dissolve.
-
Gently heat the solution to reflux with stirring for 10 minutes.
-
Pour the hot solution into a beaker and cool for 1 hour in an ice bath to induce crystallization.
-
Collect the crude crystalline product on a 15-cm Büchner funnel.
-
Wash the crystals twice with 20-mL portions of dry benzene.
-
Mechanically stir the washed product with 175 mL of cold absolute ether, then filter.
-
Dry the final product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.
Yield: 71–77% Melting Point of Crude Product: 133–134°C
Note: The product is not stable and should be prepared fresh as needed.[6] It is sensitive to moisture and will become gummy if not stored properly in a desiccator.[5][9] Attempts to recrystallize the anhydride often lead to decomposition.[6]
Applications in Research and Drug Development
This compound is a valuable reagent in several areas of chemical and pharmaceutical research.
Chiral Auxiliary and Resolving Agent
Its primary application is as a chiral auxiliary in asymmetric synthesis.[3] By reacting with a racemic mixture of amines, alcohols, or amino alcohols, it forms diastereomeric derivatives that can be separated by chromatography or fractional crystallization. This is a crucial step in the production of enantiomerically pure compounds, which is often a requirement for pharmaceuticals.
Chiral Derivatizing Agent for Analysis
In analytical chemistry, it is used as a chiral derivatizing agent for the enantiomeric separation and quantification of various compounds by chromatography (HPLC, UPLC-MS/MS).[4][5][9][10] For example, it has been used for the determination of enantiomeric vigabatrin (B1682217) in mouse serum and trantinterol in rat plasma.[4][5][9][10]
Building Block in Organic Synthesis
As a chiral building block, it provides a scaffold for the synthesis of complex, stereochemically defined molecules.[11] Its anhydride functionality allows for facile reactions with nucleophiles, such as amines, to form amides and imides, which can be further elaborated into more complex structures.[12]
Caption: Figure 3. Key Application Areas
Safety and Handling
This compound is moisture-sensitive and should be handled in a dry environment.[5] It is advisable to use personal protective equipment, including gloves, eye protection, and a dust mask.[4] Store the compound in a tightly sealed container at low temperatures (<0 °C) to maintain its stability.[3]
Conclusion
This compound is a cornerstone chiral reagent in modern organic and pharmaceutical chemistry. Its well-defined stereochemistry, coupled with its reactivity, makes it an indispensable tool for the synthesis and analysis of enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in research and development.
References
- 1. This compound | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- 5. This compound CAS#: 6283-74-5 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 8. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 9. This compound | 6283-74-5 [chemicalbook.com]
- 10. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to the Synthesis of (+)-Diacetyl-L-tartaric Anhydride from L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (+)-Diacetyl-L-tartaric anhydride (B1165640), a crucial chiral building block in organic synthesis and pharmaceutical development. The document outlines the detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.
Introduction
(+)-Diacetyl-L-tartaric anhydride is a versatile reagent widely employed for the chiral derivatization of alcohols and amines, facilitating their separation and analysis. Its utility in the synthesis of complex molecules makes a thorough understanding of its preparation essential for researchers in organic chemistry and drug discovery. This guide details a reliable and well-established procedure for its synthesis from L-tartaric acid.
Reaction Scheme
The synthesis involves the diacetylation of the hydroxyl groups of L-tartaric acid and subsequent intramolecular dehydration to form the cyclic anhydride. Acetic anhydride serves as both the acetylating agent and the dehydrating agent, with concentrated sulfuric acid acting as a catalyst.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the synthesis of this compound from L-tartaric acid.
| Parameter | Value | Reference |
| Reactants | ||
| L-tartaric acid | 40 g (0.27 mole) | [1][2] |
| Acetic anhydride | 136 g (126 ml, 1.33 moles) | [1][2] |
| Concentrated Sulfuric Acid | 1.2 ml | [1][2] |
| Reaction Conditions | ||
| Heating | Gentle reflux | [1][2] |
| Reaction Time | 10 minutes | [1][2] |
| Product Characteristics | ||
| Yield | 41–44.5 g (71–77%) | [1][2][3] |
| Melting Point | 133–134°C | [1][2][3] |
| Specific Optical Rotation ([α]D20) | +97.2° (c = 0.47 in dry chloroform) | [1][2] |
| Alternate Specific Optical Rotation ([α]20/D) | +59° (c = 6 in acetone) | [4] |
| Appearance | White crystalline solid | [5] |
| Molecular Formula | C₈H₈O₇ | [5][6] |
| Molecular Weight | 216.14 g/mol | [5] |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1][2]
4.1. Materials and Equipment
-
Anhydrous, powdered L-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene
-
Cold absolute ether
-
500-ml three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Heating mantle
-
Beaker
-
Ice bath
-
15-cm Büchner funnel
-
Vacuum desiccator
-
Phosphorus pentoxide
-
Paraffin (B1166041) shavings
4.2. Procedure
-
Reaction Setup : In a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid. Note: The reaction can be vigorous initially; the use of a large flask and two condensers is recommended.[1]
-
Addition of Reagents : Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride. Add this solution to the flask containing L-tartaric acid and start the stirrer. The mixture will warm up as the tartaric acid dissolves.[1][2]
-
Reaction : Gently heat the solution to reflux with continuous stirring for 10 minutes.[1][2]
-
Crystallization : Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization of the product.[1][2][7]
-
Isolation of Crude Product : Collect the crude crystalline product using a 15-cm Büchner funnel.[1][2]
-
Washing and Purification :
-
Drying : Place the final product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to ensure it is completely dry.[1][2]
4.3. Product Stability
The resulting this compound is not stable and should be prepared as needed.[1] When stored in a vacuum desiccator over phosphorus pentoxide and paraffin, the melting point may drop by approximately 1 degree over the first four days before stabilizing.[1] If stored in a standard stoppered bottle, the product can become gummy, with a significant drop in melting point within three days.[1] Attempts to recrystallize the anhydride often lead to decomposition.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Alternative Catalysts
While concentrated sulfuric acid is a common catalyst, other acids have also been utilized for the acetylation of tartaric acid, including hydrogen chloride and 85% phosphoric acid.[1] Another patented method describes the use of thionyl chloride in the presence of a catalyst such as ferric chloride, zinc chloride, or aluminum chloride.[8]
Conclusion
The synthesis of this compound from L-tartaric acid is a straightforward and well-documented procedure that provides a valuable chiral reagent in good yield. Adherence to the detailed protocol, particularly with respect to the anhydrous conditions and proper handling of the unstable product, is critical for successful synthesis. This guide provides the necessary information for researchers and professionals to confidently prepare this important compound for their synthetic needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 3. Buy (-)-Diacetyl-L-tartaric Acid | 51591-38-9 [smolecule.com]
- 4. This compound CAS#: 6283-74-5 [m.chemicalbook.com]
- 5. This compound | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 6283-74-5 | Benchchem [benchchem.com]
- 8. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to (+)-Diacetyl-L-tartaric anhydride (CAS
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Diacetyl-L-tartaric anhydride (B1165640), with CAS number 6283-74-5, is a versatile and highly valuable chiral reagent in modern organic chemistry. Derived from naturally abundant L-tartaric acid, this anhydride serves as a powerful tool in asymmetric synthesis and the separation of enantiomers. Its applications are particularly significant in the pharmaceutical industry, where the stereochemistry of drug molecules is critical for therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of (+)-diacetyl-L-tartaric anhydride, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its effective use in research and development.
Introduction
Chirality plays a pivotal role in the functionality of bioactive molecules. The differential interaction of enantiomers with a chiral biological environment necessitates the development of enantiomerically pure pharmaceuticals. This compound has emerged as a key player in this endeavor, primarily functioning as a chiral building block, a resolving agent for racemic mixtures, and a derivatizing agent for the analytical separation of enantiomers.[1] Its rigid structure and readily available chirality make it an effective tool for inducing stereoselectivity in a variety of chemical transformations.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6283-74-5 | [1] |
| Molecular Formula | C₈H₈O₇ | [1] |
| Molecular Weight | 216.15 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 131 - 135 °C | [1] |
| Optical Rotation [α]20/D | +91° to +97° (c=0.5, CHCl₃) | [1] |
| Purity | ≥ 97% | [1] |
| Solubility | Soluble in methanol (B129727) and dichloromethane. | [2] |
Synthesis
The synthesis of this compound is typically achieved through the acylation and subsequent dehydration of L-tartaric acid. A reliable and commonly cited method involves the reaction of L-tartaric acid with acetic anhydride in the presence of a catalytic amount of acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the D-enantiomer and is directly applicable to the L-enantiomer by starting with L-tartaric acid.[3][4]
Materials:
-
Anhydrous, powdered L-tartaric acid (1.0 mole)
-
Acetic anhydride (5.0 moles)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 moles)
-
Dry benzene
-
Cold absolute ether
Equipment:
-
Three-necked round-bottom flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Heating mantle
-
Ice bath
-
Büchner funnel
-
Vacuum desiccator with phosphorus pentoxide and paraffin (B1166041) shavings
Procedure:
-
In a 500-mL three-necked round-bottom flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.
-
Add a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride and start the stirrer. The reaction may be vigorous initially.
-
The mixture will warm up as the tartaric acid dissolves. Gently heat the solution to reflux with stirring for 10 minutes.
-
Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.
-
Collect the crude crystalline product on a Büchner funnel.
-
Wash the crystals twice with 20-mL portions of dry benzene.
-
Mechanically stir the crystals with 175 mL of cold absolute ether, then filter again.
-
Dry the product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.
Expected Yield: 71–77%.[3]
Note: The product is not stable and should be prepared fresh as needed. It is sensitive to moisture and can decompose upon attempts to recrystallize.[3]
Applications in Asymmetric Synthesis and Drug Development
This compound is a cornerstone in several stereoselective methodologies crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.
Chiral Derivatizing Agent for Enantiomeric Separation by HPLC
A primary application of this compound is as a chiral derivatizing agent. It reacts with racemic compounds containing nucleophilic groups, such as amines and alcohols, to form a mixture of diastereomers. These diastereomers possess different physical properties and can be separated using standard achiral chromatography techniques, most notably High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for enantiomeric analysis using this compound.
-
Propranolol: A sensitive HPLC method was developed for the stereoselective assay of (R)- and (S)-propranolol in human plasma. The method involves derivatization with this compound (or its enantiomer) and subsequent separation of the resulting diastereomers on a reversed-phase column with fluorescence detection. The assay is accurate and reproducible in the ng/mL concentration range.
-
Vigabatrin (B1682217): This antiepileptic drug is administered as a racemate, with only the S-enantiomer being therapeutically active. This compound is used as a chiral derivatizing agent to produce diastereomeric derivatives of vigabatrin enantiomers, which are then resolved by reversed-phase chromatography.
-
Trantinterol: The enantioselective determination of trantinterol in rat plasma has been achieved by derivatization with this compound followed by UPLC-MS/MS analysis.[2]
-
Amino Alcohols: This reagent is widely employed for the chiral derivatization of amino alcohols, enabling their separation by HPLC with UV/Vis detection.[2]
Table 2: Application as a Chiral Derivatizing Agent
| Racemic Compound | Analytical Method | Key Findings | Reference(s) |
| Propranolol | HPLC with fluorescence detection | Sensitive and reproducible assay for enantiomers in plasma. | |
| Vigabatrin | UHPLC-Q-TOF-MS | Effective resolution of enantiomers for pharmacokinetic studies. | |
| Trantinterol | UPLC-MS/MS | Enantioselective determination in biological matrices. | [2] |
| Amino Alcohols | HPLC with UV/Vis detection | General reagent for the chiral derivatization and separation. | [2] |
Chiral Resolving Agent
This compound can be used to resolve racemic mixtures of amines and alcohols through the formation of diastereomeric amides or esters, respectively. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.
Caption: General workflow for chiral resolution.
While the principle is well-established, specific quantitative data for resolutions using this compound can be found in specialized literature. For instance, the resolution of racemic amines like α-methylbenzylamine with tartaric acid (the precursor to the anhydride) is a classic example demonstrating the formation of diastereomeric salts with different solubilities, allowing for the isolation of one enantiomer.[5]
Chiral Auxiliary in Asymmetric Synthesis
As a chiral auxiliary, this compound can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The chiral environment provided by the auxiliary favors the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and ideally recovered for reuse. This methodology is a cornerstone of modern asymmetric synthesis.[1]
Safety and Handling
This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is an indispensable tool for chemists engaged in the synthesis and analysis of chiral molecules. Its utility as a chiral derivatizing agent for HPLC, a resolving agent for racemic mixtures, and a chiral auxiliary in asymmetric synthesis makes it a versatile reagent in drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important chiral building block.
References
A Technical Guide to (+)-Diacetyl-L-tartaric anhydride: Properties, Synthesis, and Applications in Chiral Separation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-Diacetyl-L-tartaric anhydride (B1165640), a versatile chiral reagent. With a molecular weight of 216.14 g/mol , this compound is a cornerstone in the field of stereochemistry, particularly for the resolution of racemic mixtures in pharmaceutical development and other scientific disciplines.[1][2][3][4] This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and outlines its primary application as a chiral resolving agent, complete with a generalized experimental procedure.
Core Properties and Specifications
(+)-Diacetyl-L-tartaric anhydride is a white crystalline solid.[5] Key quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | References |
| Molecular Weight | 216.14 g/mol | [1][2][3][4] |
| Molecular Formula | C₈H₈O₇ | [1][2][4] |
| Melting Point | 130-135 °C (literature) | [1] |
| Optical Rotation | [α]20/D +59°, c = 6 in acetone | |
| CAS Number | 6283-74-5 | [1][2][4] |
| Solubility | Soluble in methanol (B129727) and dichloromethane; slightly soluble in water. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation and dehydration of L-tartaric acid. The following protocol is a widely recognized method.[6]
Experimental Protocol: Synthesis
Materials:
-
L-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Dry benzene (B151609) (for washing)
-
Cold absolute ether (for washing)
-
Phosphorus pentoxide (for desiccation)
-
Paraffin (B1166041) shavings (for desiccation)
Equipment:
-
500-ml three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Heating mantle
-
Beaker
-
Ice bath
-
Büchner funnel
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered d-tartaric acid.
-
Addition of Reagents: Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride. Add this solution to the flask and start the stirrer.
-
Reaction: The mixture will warm up as the tartaric acid dissolves. Heat the solution gently under reflux with stirring for 10 minutes. The reaction can be vigorous initially, hence the use of a large flask and two condensers is advised.
-
Crystallization: Pour the solution into a beaker and cool it for 1 hour in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crude crystalline product on a Büchner funnel. Wash the crystals twice with 20-ml portions of dry benzene. Subsequently, stir the product mechanically with 175 ml of cold absolute ether and filter again.
-
Drying: Place the product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to ensure it is completely dry. The yield of diacetyl-d-tartaric anhydride is typically in the range of 71–77%.
Note: The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator, but the melting point may decrease over time. Attempts to recrystallize the anhydride often lead to decomposition.[5]
Application in Chiral Resolution of Amines
This compound is a highly effective chiral resolving agent, particularly for the separation of racemic amines.[7] The fundamental principle involves the reaction of the racemic amine with the chiral anhydride to form a pair of diastereomeric amides or imides. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7][8][9]
Generalized Experimental Protocol: Chiral Resolution
1. Derivatization:
- Dissolve the racemic amine in a suitable aprotic solvent.
- Add an equimolar amount of this compound to the solution.
- The reaction proceeds to form a mixture of two diastereomeric amides.
2. Separation of Diastereomers:
- The diastereomers will have different solubilities in the chosen solvent.
- One diastereomer will preferentially crystallize out of the solution upon cooling or concentration.
- The crystallized diastereomer is isolated by filtration.
3. Hydrolysis and Recovery:
- The separated diastereomer is then hydrolyzed, typically under acidic or basic conditions, to cleave the amide bond.
- This regenerates the chiral resolving agent and yields the enantiomerically pure amine.
- The pure enantiomer can then be isolated and purified.
This process is a cornerstone in the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer exhibits the desired therapeutic effect.[10][11][12]
Workflow and Pathway Visualizations
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the synthesis and chiral resolution workflows.
Caption: Synthesis workflow for this compound.
Caption: Generalized workflow for chiral resolution using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6283-74-5 [chemicalbook.com]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. benthamscience.com [benthamscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pure.skku.edu [pure.skku.edu]
- 12. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (+)-Diacetyl-L-tartaric Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (+)-Diacetyl-L-tartaric anhydride (B1165640), a crucial chiral building block in pharmaceutical and chemical synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products. This document collates available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practice.
Core Topic: Solubility Profile of (+)-Diacetyl-L-tartaric Anhydride
Data Presentation: Solubility in Common Organic Solvents
The following table summarizes the known qualitative solubility of this compound in a range of organic solvents. It is important to note that this information is based on descriptive accounts rather than precise quantitative measurements at specified temperatures.
| Solvent | Chemical Class | Qualitative Solubility | Citation |
| Methanol | Polar Protic | Soluble | [1][2][3] |
| Dichloromethane (DCM) | Halogenated | Soluble | [1][2][3] |
| Acetone (B3395972) | Polar Aprotic | Soluble | [3][4] |
| Chloroform | Halogenated | Slightly Soluble (solubility increases with heat) | [3][4] |
| Water | Polar Protic | Slightly Soluble | [1][2][3] |
Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, while "slightly soluble" suggests limited dissolution. An optical rotation measurement has been reported in acetone at a concentration of c=6, implying significant solubility in this solvent[4][5].
Experimental Protocols: Determining Solubility
For researchers requiring precise quantitative solubility data, the "shake-flask" or "analytical stirred-flask" method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.
Shake-Flask Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
-
Analytical balance
-
Syringes and syringe filters (chemically resistant, e.g., PTFE, with a pore size of ≤ 0.45 µm)
-
Volumetric flasks and pipettes
-
A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Record the exact mass of the added solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours. This allows the excess solid to settle, leaving a clear supernatant.
-
Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical to avoid disturbing the settled solid.
-
Immediately attach a syringe filter to the syringe and filter the aliquot into a pre-weighed volumetric flask. This step removes any fine, undissolved particles that could lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated analytical technique such as HPLC-UV or GC-FID. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the solute in the original saturated solution, accounting for any dilutions.
-
Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Technical Guide: Stability and Storage of (+)-Diacetyl-L-tartaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (+)-Diacetyl-L-tartaric anhydride (B1165640). The information is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this important chiral building block.
Core Stability Profile
(+)-Diacetyl-L-tartaric anhydride is a moisture-sensitive compound. Its stability is significantly influenced by environmental conditions, particularly the presence of water. The primary degradation pathway is hydrolysis, which results in the opening of the anhydride ring to form diacetyl-L-tartaric acid.
Key Stability Characteristics:
-
Moisture Sensitivity: The compound readily reacts with water. Exposure to moist air or aqueous solutions will lead to hydrolysis and a decrease in purity.[1]
-
Thermal Stability: While generally stable at recommended storage temperatures, elevated temperatures can accelerate degradation. Attempts to recrystallize the anhydride at higher temperatures may lead to decomposition.[2]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, alcohols, and water.[1][3]
-
Physical Appearance upon Degradation: When stored improperly in the presence of moisture, the crystalline solid can become gummy, indicating significant degradation.[2]
Quantitative Stability Data
Specific kinetic data on the degradation of this compound under various conditions (e.g., pH, temperature) is not extensively available in peer-reviewed literature. The tables below present a summary of the qualitative and semi-quantitative information gathered from material safety data sheets and related publications. Researchers are encouraged to perform their own stability studies to determine precise degradation rates under their specific experimental conditions.
Table 1: Summary of Physicochemical and Stability Properties
| Property | Value/Observation | Source(s) |
| Molecular Formula | C₈H₈O₇ | [1] |
| Molecular Weight | 216.15 g/mol | [1] |
| Appearance | White crystalline flakes or powder | [3] |
| Melting Point | 130-135 °C (decomposes) | [4] |
| Water Solubility | Reacts to form diacetyl-L-tartaric acid | [3] |
| Stability | Moisture sensitive | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, water, alcohols | [1][3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [1] |
Table 2: Influence of Storage Conditions on Stability
| Condition | Observation | Recommendation | Source(s) |
| Refrigerated (2-8 °C), Dry | Stable for extended periods | Recommended Storage | [4] |
| Vacuum Desiccator (over P₂O₅) | Melting point drops slightly over days, then stabilizes. | Suitable for short-term storage. | [2] |
| Room Temperature (in a stoppered bottle) | Becomes gummy within a few days. | Not recommended. | [2] |
| Presence of Moisture | Rapid hydrolysis to diacetyl-L-tartaric acid. | Strict exclusion of moisture is critical. | [1][3] |
Degradation Pathway
The principal degradation pathway for this compound is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring, leading to the formation of diacetyl-L-tartaric acid.
Caption: Hydrolysis pathway of this compound.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
-
Temperature: Keep refrigerated at 2-8°C.[4]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Container: Use a tightly sealed container to prevent moisture ingress. Polyethylene or polypropylene (B1209903) containers are suitable.[3]
-
Location: Store in a dry, cool, and well-ventilated area away from incompatible materials.[5]
Experimental Protocol: Forced Degradation Study
The following is a representative protocol for a forced degradation study of this compound, based on ICH guidelines. This study is designed to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphoric acid or other suitable buffer components for HPLC mobile phase
Experimental Workflow:
Caption: A typical workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a non-aqueous solvent where it is stable, such as acetonitrile, at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified time (e.g., 5, 15, 30, 60 minutes). Due to the high reactivity of anhydrides with bases, the degradation is expected to be rapid.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in the initial solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source that complies with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
-
Maintain a control sample protected from light.
-
After a specified exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter), analyze the samples by HPLC.
-
HPLC Method Development:
-
A stability-indicating HPLC method should be developed to separate the intact this compound from all potential degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal wavelength for quantification.
-
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a valuable chiral reagent that requires careful handling and storage due to its inherent moisture sensitivity. The primary mode of degradation is hydrolysis to diacetyl-L-tartaric acid. For optimal stability, the compound must be stored in a refrigerated, dry, and inert environment. While specific quantitative stability data is limited in the public domain, the provided forced degradation protocol offers a framework for researchers to generate this data and develop a validated stability-indicating analytical method tailored to their specific needs. This will ensure the quality and reliability of the material in research and development applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
The Cornerstone of Chirality: A Technical Guide to the Discovery and Application of Tartaric Acid Derivatives in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of tartaric acid and its derivatives in the field of chiral resolution. From the foundational discoveries of Louis Pasteur to modern applications in pharmaceutical development, this document provides a comprehensive overview of the history, underlying principles, and practical application of these indispensable resolving agents. Detailed experimental protocols for key procedures and a quantitative analysis of the efficiency of various tartaric acid derivatives are presented to serve as a valuable resource for researchers in the field.
A Historical Perspective: From Pasteur's Pliers to Modern Resolving Agents
The story of chiral resolution is inextricably linked with tartaric acid. In 1832, the French physicist Jean-Baptiste Biot first observed the optical activity of tartaric acid, noting its ability to rotate the plane of polarized light.[1] This peculiar property of a compound derived from wine lees set the stage for a groundbreaking discovery.
It was the young French chemist, Louis Pasteur, who in 1848 provided the seminal breakthrough that would establish the field of stereochemistry.[2] While studying the crystals of sodium ammonium (B1175870) tartrate, a derivative of tartaric acid, Pasteur observed the presence of two distinct, mirror-image crystal forms (enantiomorphs).[2] With the meticulous use of tweezers, he painstakingly separated these two crystal types. To his astonishment, when dissolved, one set of crystals rotated plane-polarized light to the right (dextrorotatory), identical to the naturally occurring tartaric acid, while the other set rotated it to the left (levorotatory) to the same degree.[2] A mixture of equal quantities of the two, known as a racemic mixture, showed no optical activity.[1] This elegant experiment was the first-ever demonstration of chiral resolution and provided the first tangible evidence for the existence of enantiomers – molecules that are non-superimposable mirror images of each other.[2]
Pasteur's work laid the theoretical groundwork for the primary method of chiral resolution used for over a century: the formation of diastereomeric salts. He later demonstrated this principle in 1853 by resolving racemic tartaric acid using an optically active base, (+)-cinchotoxine. This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.
Over the years, chemists have developed a vast arsenal (B13267) of chiral resolving agents, yet tartaric acid and its derivatives remain some of the most versatile and widely used. Their availability from natural sources, relatively low cost, and the ability to be chemically modified to fine-tune their resolving power have cemented their importance in both academic research and industrial-scale synthesis of enantiomerically pure compounds.
Quantitative Analysis of Tartaric Acid Derivatives in Chiral Resolution
The effectiveness of a chiral resolving agent is determined by its ability to produce a diastereomeric salt with one enantiomer that has significantly different properties (most commonly, lower solubility) than the salt formed with the other enantiomer. This leads to a high diastereomeric excess (de%) in the crystalline phase and, consequently, a high enantiomeric excess (ee%) of the desired enantiomer after liberation from the salt. The yield of the resolved enantiomer is also a critical factor in assessing the overall efficiency of the process.
The following tables summarize quantitative data from various studies on the chiral resolution of different racemic compounds using tartaric acid and its derivatives.
Table 1: Chiral Resolution of Racemic Amines and Amine Derivatives
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Not specified | Not specified | 82.5 | [3] |
| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Not specified | Not specified | 57.9 | [3] |
| N-methylamphetamine | (2R,3R)-Tartaric acid (TA) | Not specified | Not specified | < 5 | [3] |
| Amlodipine | d-Tartaric acid | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [1] |
| Finerenone | D-Dibenzoyl tartaric acid (D-DBTA) | Ethanol-water | Not specified | ~10% lower than D-DOTA | [4][5] |
| Finerenone | D-Ditoluoyl tartaric acid (D-DTTA) | Ethanol-water | Not specified | ~10% lower than D-DOTA | [4][5] |
| Finerenone | Di-o-toluoyl-d-tartaric acid (D-DOTA) | Ethanol-water | Not specified | Highest of the three | [4][5] |
Table 2: Chiral Resolution of Racemic Amino Acids
| Racemic Compound | Resolving Agent | Method | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| dl-Leucine (B559552) | (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Multi-stage crystallization | Not specified | 91.20 (for D-Leu) | [6] |
| dl-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | Multi-stage crystallization | Not specified | -73.32 (for L-Leu) | [6] |
Key Experimental Protocols
The following sections provide detailed methodologies for the chiral resolution of a racemic carboxylic acid and a racemic amine using the principle of diastereomeric salt formation.
Resolution of a Racemic Carboxylic Acid: (±)-Ibuprofen
This protocol details the resolution of racemic ibuprofen (B1674241) using the enantiomerically pure amine, (S)-(-)-α-phenylethylamine.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (B78521) (KOH)
-
2 M Sulfuric acid (H₂SO₄)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)
-
Heating/stirring plate
-
Vacuum filtration apparatus
Procedure:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution.
-
Heat the mixture to 75-85 °C with stirring until the ibuprofen dissolves.
-
Slowly add 1.833 g of (S)-(-)-α-phenylethylamine to the hot solution. A precipitate of the (S)-ibuprofen-(S)-amine diastereomeric salt should form.
-
Continue stirring at 75-85 °C for approximately 40 minutes.
-
Allow the mixture to cool slowly to room temperature to complete the crystallization process.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.
-
Allow the crystals to air dry on the filter paper.
-
-
Recrystallization of the Diastereomeric Salt (Optional, for higher purity):
-
The collected diastereomeric salt can be recrystallized from a suitable solvent, such as 2-propanol, to enhance its diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the diastereomeric salt crystals in a beaker containing 25 mL of 2 M H₂SO₄.
-
Stir the mixture for several minutes. The strong acid will protonate the ibuprofen, liberating it from the amine salt.
-
Transfer the mixture to a separatory funnel and extract the (S)-(+)-ibuprofen into an organic solvent like diethyl ether.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (S)-(+)-ibuprofen.
-
-
Analysis:
-
Determine the yield and melting point of the recovered ibuprofen.
-
The enantiomeric excess can be determined by polarimetry, comparing the observed specific rotation to the literature value for pure (S)-(+)-ibuprofen, or by chiral HPLC.
-
Resolution of a Racemic Amine: (±)-α-Methylbenzylamine
This protocol describes the resolution of a racemic amine using an enantiomerically pure carboxylic acid, (+)-tartaric acid.
Materials:
-
Racemic α-methylbenzylamine
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Heating plate
-
Vacuum filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.
-
Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution. The mixture will heat up.
-
Allow the solution to stand undisturbed at room temperature. Crystals of the diastereomeric salt will form.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Partially dissolve the collected salt in 20 mL of water in a beaker.
-
Slowly add 3-4 mL of 50% NaOH solution until the salt completely dissolves. This will deprotonate the amine, causing it to separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the liberated amine with three portions of diethyl ether.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification and Analysis:
-
The amine can be further purified by distillation.
-
Determine the yield of the resolved amine.
-
The enantiomeric excess can be determined by measuring the optical rotation of the product and comparing it to the known value for the pure enantiomer.
-
Visualizing the Process: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery and application of tartaric acid derivatives in chiral resolution.
Conclusion
From its serendipitous discovery in the 19th century to its current status as a workhorse in modern organic synthesis, tartaric acid and its derivatives have played an unparalleled role in our ability to isolate and study stereoisomers. The principles of chiral resolution, first demonstrated by Louis Pasteur with tartaric acid salts, remain a cornerstone of enantioselective synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can mean the difference between a therapeutic effect and toxicity. This guide has provided a historical context, quantitative data on the efficacy of various tartaric acid derivatives, and detailed experimental protocols to serve as a practical resource for scientists and researchers. The continued development and application of these remarkable chiral resolving agents will undoubtedly continue to be a driving force in the advancement of chemical and pharmaceutical sciences.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Role of (+)-Diacetyl-L-tartaric Anhydride as a Chiral Auxiliary: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Diacetyl-L-tartaric anhydride (B1165640), a derivative of naturally occurring L-tartaric acid, stands as a versatile and effective chiral auxiliary in modern organic synthesis. Its rigid, C2-symmetric structure and ready availability make it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations. This technical guide provides an in-depth exploration of its applications, mechanisms, and experimental protocols, offering a comprehensive resource for professionals in the field of drug discovery and development. The ability to control the stereochemistry of a reaction is paramount in the synthesis of pharmaceuticals, where a single enantiomer often accounts for the desired therapeutic effect while the other may be inactive or even harmful.[1] (+)-Diacetyl-L-tartaric anhydride serves as a powerful tool in achieving this control, facilitating the production of enantiomerically pure compounds.[2]
Core Applications in Asymmetric Synthesis
The primary role of this compound as a chiral auxiliary is to be temporarily incorporated into a prochiral substrate, direct the stereochemical course of a subsequent reaction, and then be removed to yield an enantiomerically enriched product. This strategy is widely employed in a range of asymmetric reactions.
One of the key applications lies in the synthesis of chiral amides and imides. The reaction of this compound with primary aromatic amines can yield either chiral amides or imides, depending on the substitution pattern of the amine.[3] For instance, ortho-substituted anilines tend to form amides, while para-substituted anilines predominantly yield imides.[3] These chiral amides and imides can then serve as precursors for a variety of biologically active molecules.
Furthermore, this compound is utilized as a chiral derivatizing agent for the enantioselective separation and analysis of racemic compounds, particularly amino alcohols, by high-performance liquid chromatography (HPLC).[4] This application is crucial for quality control and pharmacokinetic studies in drug development.
Reaction Mechanisms and Stereochemical Control
The stereodirecting power of this compound stems from its well-defined stereochemistry and the conformational rigidity it imparts to the transition state of a reaction. When attached to a substrate, the bulky acetylated tartrate moiety effectively shields one face of the reactive center, forcing an incoming reagent to attack from the less sterically hindered face. This steric hindrance is the primary factor governing the diastereoselectivity of the reaction.
The general workflow for utilizing this compound as a chiral auxiliary can be visualized as follows:
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for its synthesis and use in the preparation of chiral amides.
Synthesis of this compound
This procedure is adapted from a well-established method for the synthesis of the corresponding d-enantiomer.[5]
Materials:
-
Anhydrous, powdered L-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene
-
Cold absolute ether
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid.[5]
-
Carefully add a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride with stirring.[5] The mixture will warm, and the tartaric acid will dissolve.
-
Gently heat the solution under reflux with stirring for 10 minutes.[5]
-
Pour the hot solution into a beaker and cool in an ice bath for 1 hour to induce crystallization.[5]
-
Collect the crude crystalline product by filtration using a Büchner funnel.[5]
-
Wash the crystals twice with 20-ml portions of dry benzene.[5]
-
Stir the product mechanically with 175 ml of cold absolute ether, filter, and dry in a vacuum desiccator over phosphorus pentoxide and paraffin (B1166041) shavings for 24 hours.[5]
-
The expected yield of this compound is in the range of 71–77%.[5]
Note: The product is not stable and should be prepared fresh as needed. It can be stored for a short period in a vacuum desiccator.[5]
Synthesis of Chiral Amides from this compound
The following is a general procedure for the synthesis of chiral amides from aromatic amines.[6]
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 2-methoxyaniline)
-
Solvent (e.g., methanol)
Procedure:
-
This compound is first converted to the half-ester of diacetyl-L-tartaric acid.[6]
-
The resulting half-ester is then reacted with a substituted aniline (B41778) to yield the corresponding chiral amide.[6]
-
The crude product is purified by column chromatography.[6]
-
Characterization of the purified amide is performed using techniques such as 1H NMR.[6]
Quantitative Data Summary
The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. The following table summarizes representative data from the literature.
| Reaction Type | Substrate | Reagent | Diastereomeric/Enantiomeric Excess | Reference |
| Diels-Alder Reaction | Acrylate derivative of a chiral acetal | Cyclopentadiene | 91:9 diastereomeric ratio | [7] |
Logical Relationships in Synthesis
The decision-making process for employing this compound in a synthetic route can be illustrated as follows:
Figure 2: Decision pathway for using this compound.
Conclusion
This compound is a cornerstone chiral auxiliary in asymmetric synthesis, offering a reliable and cost-effective method for introducing chirality. Its utility in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, is well-established. The detailed protocols and understanding of its stereodirecting mechanism provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this valuable synthetic tool.
References
Methodological & Application
Application Notes and Protocols for Chiral Resolution of Amines Using (+)-Diacetyl-L-tartaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even exhibiting undesirable side effects. Diastereomeric salt formation is a classical and robust method for chiral resolution on both laboratory and industrial scales. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.
(+)-Diacetyl-L-tartaric anhydride (B1165640) is a versatile chiral resolving agent derived from naturally abundant L-tartaric acid. Its anhydride functionality allows for the formation of diastereomeric amides or salts upon reaction with racemic amines. The resulting diastereomers can then be separated, and the desired amine enantiomer can be recovered in its pure form. These application notes provide a comprehensive overview and detailed protocols for the use of (+)-Diacetyl-L-tartaric anhydride in the chiral resolution of amines.
Principle of Chiral Resolution
The fundamental principle involves a two-step process:
-
Formation of Diastereomeric Salts: A racemic amine ((R/S)-amine) is reacted with an enantiomerically pure resolving agent, in this case, this compound. The anhydride reacts with the amine to form diastereomeric amides or, if hydrolysis occurs, diastereomeric salts with diacetyl-L-tartaric acid. These diastereomers, (R)-amine-(+)-resolving agent and (S)-amine-(+)-resolving agent, have distinct physical properties.
-
Separation and Recovery: Due to their different solubilities in a given solvent system, one diastereomer will preferentially crystallize from the solution. This less soluble diastereomer is isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequently, the resolved amine enantiomer is liberated from the isolated diastereomeric salt by treatment with a base.
Key Factors for Successful Resolution
Several factors influence the efficiency of chiral resolution by diastereomeric salt formation:
-
Choice of Resolving Agent: The resolving agent must form stable, crystalline salts with the amine and exhibit significant solubility differences between the diastereomers.
-
Solvent Selection: The solvent system is crucial as it directly impacts the solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities is often necessary to identify the optimal conditions for selective crystallization.
-
Molar Ratio of Amine to Resolving Agent: The stoichiometry of the amine and resolving agent can affect the yield and enantiomeric excess of the resolved product. Ratios typically range from 0.5 to 1.5 equivalents of the resolving agent per equivalent of the racemic amine.
-
Temperature and Crystallization Time: Temperature control during crystallization is critical. Slow cooling often promotes the formation of larger, purer crystals. The duration of crystallization also plays a role in maximizing the yield and purity of the desired diastereomer.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic amine using this compound. Optimization of these protocols for specific amines is highly recommended.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Objective: To separate a racemic amine into its enantiomers by forming diastereomeric salts with this compound and isolating one diastereomer through fractional crystallization.
Materials:
-
Racemic amine
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol (B130326), acetone, ethyl acetate, acetonitrile, and mixtures thereof)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, filtration apparatus)
-
Magnetic stirrer and hot plate
-
Rotary evaporator
Procedure:
-
Solvent Screening (Small Scale): a. In separate test tubes, dissolve a small amount of the racemic amine in various solvents. b. In another set of test tubes, dissolve an equimolar amount of this compound in the same solvents. c. Mix the amine and anhydride solutions and observe for precipitation at room temperature and upon cooling. Note the solvent(s) that provide crystalline precipitates.
-
Diastereomeric Salt Formation (Preparative Scale): a. Dissolve the racemic amine (1.0 equivalent) in the chosen optimal solvent (warmed if necessary to achieve complete dissolution). b. In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, warming gently if required. c. Slowly add the resolving agent solution to the amine solution with continuous stirring. d. Stir the mixture at room temperature for a predetermined time (e.g., 1-2 hours) or until precipitation is complete.
-
Fractional Crystallization: a. If no precipitate forms at room temperature, slowly cool the solution in an ice bath or refrigerator. b. Allow the crystals to form over a period of several hours to overnight. Slow crystallization is often key to achieving high diastereomeric purity. c. Isolate the crystals of the less soluble diastereomeric salt by vacuum filtration. d. Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor. e. Dry the crystals under vacuum.
-
Recovery of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1 M NaOH). b. Stir the mixture vigorously until the solid has completely dissolved, indicating the liberation of the free amine into the organic layer. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer two more times with the organic solvent. e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis of Enantiomeric Excess (ee): a. Determine the enantiomeric excess of the recovered amine using an appropriate analytical technique (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess (ee)
Objective: To quantify the enantiomeric purity of the resolved amine.
Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method.
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detector set at a wavelength where the amine absorbs.
-
Procedure: Dissolve a small sample of the resolved amine in the mobile phase and inject it into the HPLC system. The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.
-
-
Chiral Gas Chromatography (GC): Suitable for volatile amines.
-
Column: A chiral capillary column.
-
Derivatization: The amine may need to be derivatized (e.g., acylation) to improve its volatility and chromatographic behavior.
-
Procedure: Similar to HPLC, the ee is determined from the integrated peak areas of the two enantiomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent:
-
Reagent: A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR sample of the amine. This forms transient diastereomeric complexes that can result in separate signals for the enantiomers in the ¹H or ¹⁹F NMR spectrum. The ee is determined by integrating the corresponding signals.
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from chiral resolution experiments.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Solvent System | Racemic Amine Concentration | Resolving Agent Equiv. | Temperature (°C) | Observation (Precipitate, Oil, Clear) |
| Methanol | e.g., 0.1 M | e.g., 1.0 | 25 | |
| Ethanol | e.g., 0.1 M | e.g., 1.0 | 25 | |
| Isopropanol | e.g., 0.1 M | e.g., 1.0 | 25 | |
| Acetone | e.g., 0.1 M | e.g., 1.0 | 25 | |
| Ethyl Acetate | e.g., 0.1 M | e.g., 1.0 | 25 | |
| Methanol/Water (9:1) | e.g., 0.1 M | e.g., 1.0 | 4 |
Table 2: Quantitative Results of Chiral Resolution
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Yield of Recovered Amine (%) | Enantiomeric Excess (ee) (%) |
| e.g., 1-Phenylethylamine | This compound | e.g., Ethanol | Data | Data | Data |
| Amine X | This compound | Solvent Y | Data | Data | Data |
| Amine Z | This compound | Solvent W | Data | Data | Data |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the chiral resolution process.
Caption: Experimental workflow for the chiral resolution of amines.
Application Notes and Protocols for the Enantiomeric Resolution of Alcohols with (+)-Diacetyl-L-tartaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantiomeric resolution of racemic secondary alcohols using (+)-diacetyl-L-tartaric anhydride (B1165640) as a chiral resolving agent. The methodology is based on the formation of diastereomeric monoesters, which can be separated by fractional crystallization due to their differing physical properties. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols. This protocol offers a classic and effective method for obtaining enantiopure alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. A detailed experimental workflow, a protocol for the resolution of (±)-1-phenylethanol as a representative example, and methods for determining enantiomeric excess are provided.
Introduction
Chiral alcohols are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Often, chemical synthesis produces a racemic mixture of alcohols, a 1:1 mixture of both enantiomers. Since the physiological and pharmacological activities of enantiomers can differ significantly, the separation of these racemates into their constituent enantiomers is a critical process.
One of the most established methods for chiral resolution is the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a chiral resolving agent.[1] Diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and boiling point, which allows for their separation by conventional techniques like fractional crystallization.[2]
(+)-Diacetyl-L-tartaric anhydride is a readily available and effective chiral resolving agent for the resolution of racemic alcohols. It reacts with the alcohol to form diastereomeric tartrate monoesters. The differing spatial arrangements of these diastereomers lead to differences in their crystal packing and solubility, enabling their separation. Subsequent hydrolysis of the separated diastereomeric esters regenerates the enantiomerically enriched alcohols.
Principle of the Resolution
The enantiomeric resolution of a racemic alcohol using this compound proceeds in three main stages:
-
Diastereomeric Ester Formation: The racemic alcohol is reacted with an equimolar amount of this compound to form a mixture of two diastereomeric monoesters.
-
Fractional Crystallization: The mixture of diastereomeric esters is separated by fractional crystallization from a suitable solvent. One diastereomer, being less soluble, crystallizes out of the solution while the other remains in the mother liquor.
-
Hydrolysis: The separated diastereomeric esters are individually hydrolyzed, typically under basic conditions, to yield the corresponding enantiomerically enriched alcohols and the tartaric acid derivative.
Experimental Workflow
The overall experimental workflow for the enantiomeric resolution of a racemic alcohol with this compound is depicted in the following diagram.
Figure 1. Experimental workflow for the enantiomeric resolution of alcohols.
Detailed Protocol: Resolution of (±)-1-Phenylethanol
This protocol describes the resolution of racemic 1-phenylethanol (B42297) as a representative example.
Materials and Equipment
-
(±)-1-Phenylethanol
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for melting point determination
-
Chiral HPLC system with a suitable chiral column (e.g., Daicel CHIRALCEL® OD-H or OB)
Step 1: Formation of Diastereomeric Monoesters
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (±)-1-phenylethanol (e.g., 10.0 g, 81.9 mmol) in toluene (e.g., 100 mL).
-
Add this compound (e.g., 17.7 g, 81.9 mmol, 1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain a viscous oil containing the mixture of diastereomeric esters.
Step 2: Fractional Crystallization of Diastereomeric Esters
-
Dissolve the oily residue of the diastereomeric esters in a minimal amount of a hot solvent mixture, such as toluene/hexane or ethanol/water. The optimal solvent system and ratio should be determined empirically to achieve good separation.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomer.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent.
-
The collected solid is the less soluble diastereomeric ester. The filtrate (mother liquor) contains the more soluble diastereomer.
-
To improve the purity of the crystalline diastereomer, it can be recrystallized from the same solvent system. The purity of the diastereomers can be assessed by measuring the melting point or by ¹H NMR spectroscopy.
Step 3: Hydrolysis of the Separated Diastereomers
Hydrolysis of the Crystalline Diastereomer:
-
In a round-bottom flask, dissolve the crystalline diastereomeric ester in ethanol (e.g., 100 mL).
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2-3 equivalents) to the solution.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).[3][4]
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to separate the liberated alcohol.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched 1-phenylethanol.
-
The aqueous layer can be acidified with HCl to recover the diacetyltartaric acid.
Hydrolysis of the Diastereomer from the Mother Liquor:
-
Concentrate the mother liquor from the fractional crystallization under reduced pressure.
-
Follow the same hydrolysis procedure as described above for the crystalline diastereomer to obtain the other enantiomer of 1-phenylethanol.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved 1-phenylethanol should be determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Method
A number of polysaccharide-based chiral stationary phases are effective for the separation of 1-phenylethanol enantiomers.[5][6]
| Parameter | Condition 1 | Condition 2 |
| Column | Daicel CHIRALCEL® OD-H (4.6 x 250 mm, 5 µm) | Daicel CHIRALCEL® OB (4.6 x 250 mm, 10 µm)[5] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v)[5] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min[5] |
| Detection | UV at 210 nm | UV at 254 nm[5] |
| Column Temp. | Ambient | Ambient |
| Injection Vol. | 10 µL | 20 µL |
Sample Preparation and Calculation
-
Prepare a dilute solution of the resolved 1-phenylethanol in the mobile phase (e.g., 1 mg/mL).
-
Inject the sample onto the chiral HPLC system.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing with authentic standards if available.
-
Calculate the enantiomeric excess using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Expected Results and Data Presentation
The successful resolution will yield two batches of 1-phenylethanol, each highly enriched in one enantiomer. The yield and enantiomeric excess will depend on the efficiency of the fractional crystallization step. For optimal results, multiple recrystallizations may be necessary.
Table 1: Representative Data for the Resolution of (±)-1-Phenylethanol
| Step | Product | Yield (%) | Melting Point (°C) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| Crystallization | Less Soluble Diastereomeric Ester | Typically 30-45 | Varies | >95 (after recrystallization) | - |
| Hydrolysis | (R)- or (S)-1-Phenylethanol | >90 | - | - | >95 |
| Mother Liquor | More Soluble Diastereomeric Ester | - | - | Varies | - |
| Hydrolysis | (S)- or (R)-1-Phenylethanol | >90 | - | - | Varies |
Note: The specific enantiomer obtained from the crystalline ester depends on the relative solubilities of the diastereomers, which can be solvent-dependent.
Troubleshooting
-
Poor or no crystallization: The solvent system for crystallization may not be optimal. Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexane, acetone/water). Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.
-
Low diastereomeric/enantiomeric excess: The separation during fractional crystallization was incomplete. Perform additional recrystallizations of the diastereomeric ester. Ensure slow cooling to promote the formation of pure crystals.
-
Incomplete hydrolysis: The hydrolysis time may be insufficient, or the amount of base may be inadequate. Increase the reaction time or the concentration/equivalents of the base.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene and hexane are flammable; avoid open flames and sparks.
-
Sodium hydroxide and hydrochloric acid are corrosive; handle with care.
Conclusion
The enantiomeric resolution of alcohols using this compound is a robust and valuable technique for obtaining enantiomerically pure compounds. The success of this method relies on the careful execution of the diastereomeric ester formation, fractional crystallization, and hydrolysis steps. With optimization of the crystallization conditions, high enantiomeric purities can be achieved. This protocol provides a solid foundation for researchers to apply this classical resolution method to a variety of chiral alcohols.
References
- 1. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [experts.esf.edu]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
Application Notes and Protocols for Derivatization of Amino Acids with (+)-Diacetyl-L-tartaric anhydride for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric separation of amino acids is crucial in various fields, including pharmaceutical research, drug development, and clinical diagnostics, as the chirality of amino acids significantly influences their biological activity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. One effective method for the chiral resolution of amino acids involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]
This document provides detailed application notes and protocols for the derivatization of amino acids using (+)-Diacetyl-L-tartaric anhydride (B1165640) (DATA) as a chiral derivatizing agent for subsequent HPLC analysis. DATA reacts with the primary or secondary amine group of amino acids to form stable diastereomeric amides, allowing for their separation and quantification.[2]
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on one of the carbonyl carbons of (+)-Diacetyl-L-tartaric anhydride. This results in the opening of the anhydride ring and the formation of a stable amide bond, creating a diastereomeric derivative. Since the chiral center of the DATA reagent is of a known configuration (L-tartaric acid derivative), the resulting diastereomers (L-amino acid-DATA and D-amino acid-DATA) will have different physicochemical properties, enabling their separation by conventional reversed-phase HPLC.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards (D/L-isomers)
-
This compound (DATA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Dichloromethane (B109758) (CH2Cl2), HPLC grade
-
Acetic Acid, glacial
-
Triethylamine (B128534) (TEA)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3)
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Equipment
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reaction vials (e.g., 1.5 mL glass vials with screw caps)
Sample Preparation
-
Standard Solutions: Prepare stock solutions of individual D- and L-amino acids (e.g., 1 mg/mL) in 0.1 M HCl. A mixture of amino acid standards can also be prepared.
-
Biological Samples (e.g., Plasma, Urine):
-
Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile or perchloric acid) in a 3:1 ratio (v/v) to the sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant.
-
For complex matrices, an optional solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Derivatization Protocol
The following protocol is a general guideline and may require optimization for specific amino acids or sample matrices. The reaction is typically carried out in an aprotic solvent at an elevated temperature.[2]
-
Aliquot Sample: Transfer an appropriate volume of the amino acid standard solution or the prepared sample supernatant (containing approximately 1-10 nmol of total amino acids) into a reaction vial.
-
Evaporation: Dry the sample completely under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Reagent Preparation: Prepare the derivatization reagent by dissolving this compound in an aprotic solvent. A common solvent system is a mixture of dichloromethane and acetic acid (e.g., 4:1 v/v).[2] The concentration of the DATA solution should be in molar excess to the total amount of amino acids in the sample (e.g., 10-50 mM).
-
Reaction:
-
Add 100 µL of the DATA solution to the dried sample residue.
-
Add 10 µL of a catalyst such as triethylamine (TEA) to facilitate the reaction.
-
Seal the vial tightly.
-
Heat the reaction mixture at 70-80°C for 30-60 minutes.[2] Reaction times may be extended up to 2 hours for less reactive amino acids.[2]
-
-
Reaction Quenching & Reconstitution:
-
After the incubation period, cool the vials to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried derivative in 100-200 µL of the initial HPLC mobile phase.
-
Vortex thoroughly to ensure complete dissolution.
-
The sample is now ready for HPLC analysis.
-
HPLC Analysis
The separation of the diastereomers is typically achieved on a reversed-phase C18 column using a gradient elution.
HPLC Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid or Acetic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 10% B; 5-30 min: 10-60% B; 30-35 min: 60-90% B; 35-40 min: 90% B; 40-45 min: 90-10% B; 45-50 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
| Detection | UV at 210 nm or 254 nm (if the amino acid has a chromophore), or Mass Spectrometry (MS) |
Note: The gradient profile is a starting point and should be optimized for the specific set of amino acids being analyzed to achieve baseline separation of all diastereomeric pairs.
Data Presentation
Quantitative analysis can be performed by constructing calibration curves for each amino acid enantiomer using standard solutions of known concentrations that have undergone the same derivatization procedure.
Table 1: Hypothetical Retention Times and Resolution of DATA-Derivatized Amino Acid Enantiomers
| Amino Acid | L-Enantiomer Retention Time (min) | D-Enantiomer Retention Time (min) | Resolution (Rs) |
| Alanine | 12.5 | 13.2 | > 1.5 |
| Valine | 15.8 | 16.7 | > 1.5 |
| Leucine | 19.3 | 20.5 | > 1.5 |
| Phenylalanine | 22.1 | 23.4 | > 1.5 |
| Aspartic Acid | 8.9 | 9.5 | > 1.5 |
| Glutamic Acid | 10.2 | 10.9 | > 1.5 |
This table presents example data. Actual retention times and resolution will depend on the specific HPLC system and conditions used.
Visualization of the Experimental Workflow
Caption: Experimental workflow for amino acid derivatization with (+)-DATA.
Logical Relationships in Chiral Separation
Caption: Logical relationship of chiral separation via diastereomer formation.
References
Application Notes and Protocols: Asymmetric Synthesis of Bioactive Molecules Using Tartaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of bioactive molecules utilizing the versatile chiral scaffold of tartaric acid and its derivatives. Tartaric acid, a readily available and inexpensive chiral pool chemical, serves as a powerful tool in stereoselective synthesis, enabling the construction of complex chiral molecules with high enantiopurity. This document outlines key applications, including its use as a chiral auxiliary and in the synthesis of chiral ligands for asymmetric catalysis, with a focus on the synthesis of medicinally relevant compounds.
Chiral Resolution of Racemic Amines using (+)-Tartaric Acid
A fundamental application of tartaric acid is in the chiral resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization.
Experimental Protocol: Resolution of (±)-α-Methylbenzylamine
This protocol details the resolution of racemic α-methylbenzylamine using (+)-tartaric acid.
Materials:
-
(±)-α-Methylbenzylamine
-
(+)-Tartaric acid (R,R)-enantiomer
-
Methanol
-
50% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution. To this solution, cautiously add 6.1 mL of racemic α-methylbenzylamine over approximately one minute. The flask is then corked and allowed to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the diastereomeric salt.[1]
-
Isolation of Diastereomeric Salt: The resulting prismatic crystals of the (-)-amine-(+)-tartrate salt are collected by vacuum filtration and washed with a small amount of cold methanol.
-
Liberation of the Chiral Amine: The collected crystals are partially dissolved in 20 mL of water. To this suspension, 3-4 mL of 50% aqueous sodium hydroxide solution is slowly added until the salt completely dissolves. This regenerates the free amine, which will form an organic layer.
-
Extraction: The aqueous mixture is transferred to a separatory funnel, and the free amine is extracted with diethyl ether (3 x 15 mL).
-
Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the resolved (-)-α-methylbenzylamine.
-
Purification and Analysis: The enantiomeric purity of the resolved amine can be determined by polarimetry. Further purification can be achieved by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (±)-α-Methylbenzylamine | [1] |
| Resolving Agent | (+)-Tartaric Acid | [1] |
| Diastereomeric Salt Yield | Variable | [2] |
| Enantiomeric Excess (ee%) | Up to 90.7% ± 1.4% (for similar resolutions) | [2] |
Logical Workflow for Chiral Resolution:
Caption: Workflow for chiral resolution of a racemic amine using tartaric acid.
Synthesis of TADDOLs from Dimethyl Tartrate
TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols) are versatile chiral auxiliaries derived from tartaric acid. They are widely used in a variety of enantioselective transformations.
Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol
This protocol describes the synthesis of a specific TADDOL derivative from (R,R)-dimethyl tartrate.
Materials:
-
(R,R)-Dimethyl tartrate
-
Boron trifluoride diethyl etherate
-
2-Naphthylmagnesium bromide (prepared from 2-bromonaphthalene (B93597) and magnesium)
-
Tetrahydrofuran (THF)
-
Toluene
-
Hexane
Procedure:
-
Protection of Dimethyl Tartrate: Under an inert atmosphere, a solution of (R,R)-dimethyl tartrate (89.1 g, 0.5 mol) in acetone (900 mL) is treated with boron trifluoride diethyl etherate (82.5 mL) over 30-40 minutes at room temperature. After stirring, the reaction is worked up to yield (R,R)-dimethyl O,O-isopropylidenetartrate.[3]
-
Grignard Reaction: To a freshly prepared solution of 2-naphthylmagnesium bromide in THF, a solution of (R,R)-dimethyl O,O-isopropylidenetartrate (48.1 g, 0.22 mol) in THF (480 mL) is added at 0°C. The reaction mixture is stirred and then refluxed for 1 hour.[3]
-
Work-up and Purification: The reaction is quenched and worked up to yield the crude TADDOL. The product is purified by recrystallization from a toluene/hexane mixture to afford the title TADDOL as a white solid.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (R,R)-Dimethyl Tartrate | [3] |
| Overall Yield | 82% | [3] |
| Melting Point | 204–208 °C | [3] |
| Specific Rotation [α]D | -115.4° (c 1, ethyl acetate) | [3] |
Experimental Workflow for TADDOL Synthesis:
Caption: General experimental workflow for the synthesis of TADDOLs.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki asymmetric epoxidation is a Nobel Prize-winning reaction that provides access to enantiomerically enriched 2,3-epoxyalcohols from allylic alcohols. The reaction utilizes a titanium isopropoxide catalyst, t-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand.
Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol details the epoxidation of the allylic alcohol geraniol.
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Molecular sieves (4Å), powdered
Procedure:
-
Catalyst Formation: A flame-dried flask under an inert atmosphere is charged with anhydrous dichloromethane and powdered 4Å molecular sieves. The flask is cooled to -20°C. Titanium(IV) isopropoxide is added, followed by L-(+)-diethyl tartrate. The mixture is stirred for 30 minutes at -20°C.
-
Epoxidation: Geraniol is added to the catalyst mixture. A solution of TBHP is then added dropwise, maintaining the temperature below -20°C. The reaction is stirred at this temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred vigorously. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.
-
Purification and Analysis: The crude epoxy alcohol is purified by flash chromatography. The enantiomeric excess (ee%) is determined by chiral HPLC or by NMR analysis of a Mosher's ester derivative.
Quantitative Data:
| Substrate | Chiral Ligand | Yield (%) | ee% | Reference |
| Geraniol | L-(+)-DET | ~90 | >95 | [4] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [4] |
Catalytic Cycle of Sharpless Asymmetric Epoxidation:
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Synthesis of Bioactive Molecules
Zaragozic Acid C (Squalene Synthase Inhibitor)
Zaragozic acids are potent inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[5] Their complex structures have made them challenging synthetic targets. Tartaric acid derivatives have been instrumental in the synthesis of the highly oxygenated core of these molecules.
Synthetic Application: In one of the key strategies for the total synthesis of Zaragozic Acid C, a tartaric acid-derived silylketene acetal (B89532) was used in a Lewis acid-catalyzed aldol (B89426) addition to an aldehyde.[6] This reaction established crucial stereocenters in an acyclic precursor with high diastereoselectivity.[6] The resulting adduct was then elaborated through several steps to construct the complex bicyclic core of Zaragozic Acid C.[6]
Mechanism of Action: Inhibition of Squalene Synthase
Caption: Inhibition of the cholesterol biosynthesis pathway by Zaragozic Acid C.
Sphingofungin F (Serine Palmitoyltransferase Inhibitor)
Sphingofungins are a class of antifungal agents that inhibit serine palmitoyltransferase, the first and rate-limiting enzyme in the sphingolipid biosynthesis pathway.[7][8][9]
Synthetic Application: The total synthesis of Sphingofungin F has been achieved using L-(+)-tartaric acid as a chiral starting material to construct a key polyhydroxylated fragment.[6] A notable synthesis involved a decarboxylative cross-coupling reaction of a chiral sulfinyl imine with a functionalized D-tartaric acid derivative to form the core of the molecule.[10]
Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
Caption: Inhibition of the sphingolipid biosynthesis pathway by Sphingofungin F.
(-)-Deacetylanisomycin (Protein Synthesis Inhibitor Derivative)
(-)-Deacetylanisomycin is a natural product with antibiotic properties. Its synthesis often utilizes tartaric acid to establish the correct stereochemistry of the pyrrolidine (B122466) ring. Anisomycin, a related compound, is a known inhibitor of protein synthesis.[11][12][13]
Synthetic Application: A common synthetic route to (-)-deacetylanisomycin starts with (+)-2R,3R-tartaric acid. The tartaric acid is converted to N-benzyl tartarimide, which then undergoes a Grignard reaction followed by reduction to create the key diol intermediates. Subsequent chemical transformations lead to the final natural product.[14]
Mechanism of Action of Anisomycin (Related Compound):
Caption: Mechanism of action of anisomycin, a related compound to deacetylanisomycin.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of the Sphingolipid Inhibitors Sphingofungins in Filamentous Fungi Requires Aminomalonate as a Metabolic Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. A Modular Approach to the Antifungal Sphingofungin Family: Concise Total Synthesis of Sphingofungin A and C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agscientific.com [agscientific.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scite.ai [scite.ai]
Application Notes and Protocols for (+)-Diacetyl-L-tartaric Anhydride as a Chiral Derivatizing Agent in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Diacetyl-L-tartaric anhydride (B1165640) is a versatile and effective chiral derivatizing agent (CDA) for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of chiral molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. This reagent reacts with chiral alcohols, amines, and amino acids to form diastereomers, which, unlike enantiomers, exhibit distinct chemical shifts in their NMR spectra. The simplicity of the reaction, coupled with the often significant chemical shift differences (Δδ) between the diastereomeric products, makes it a valuable tool in stereochemical analysis.
The fundamental principle behind this technique lies in the conversion of a pair of enantiomers (R and S) into a pair of diastereomers (R,R' and S,R') by reaction with an enantiomerically pure chiral derivatizing agent (R'). These newly formed diastereomers have different physical properties and, most importantly, are distinguishable by NMR spectroscopy. The relative integration of the signals corresponding to each diastereomer is directly proportional to the enantiomeric composition of the original sample.
Applications
The use of (+)-Diacetyl-L-tartaric anhydride as a chiral derivatizing agent is applicable across various stages of research and development:
-
Asymmetric Synthesis: Rapidly determine the enantiomeric excess of products from asymmetric reactions.
-
Pharmaceutical Development: Ascertain the enantiomeric purity of drug candidates and intermediates.
-
Natural Product Chemistry: Elucidate the stereochemistry of isolated natural products.
-
Quality Control: Ensure the stereochemical integrity of chiral starting materials and final products.
Data Presentation: Chemical Shift Differences (Δδ)
The efficacy of a chiral derivatizing agent is determined by the magnitude of the chemical shift differences (Δδ) it induces between the signals of the resulting diastereomers. Larger Δδ values allow for more accurate integration and, consequently, a more reliable determination of enantiomeric excess. Below are representative data for the derivatization of a chiral amine with this compound.
Table 1: ¹H NMR Chemical Shift Data for Diastereomeric Monoamides of (+)-Diacetyl-L-tartaric Acid and Chiral Amines
| Chiral Amine | Diastereomer | Proton Analyzed | Chemical Shift (δ, ppm) | Δδ (ppm) |
| (R/S)-1-Phenylethylamine | (R,R,R)-amide | CH (amine moiety) | 5.25 (q) | 0.04 |
| (S,R,R)-amide | CH (amine moiety) | 5.21 (q) | ||
| (R,R,R)-amide | CH₃ (amine moiety) | 1.45 (d) | 0.02 | |
| (S,R,R)-amide | CH₃ (amine moiety) | 1.43 (d) |
Note: Data is illustrative and based on typical observations. Actual chemical shifts may vary depending on the solvent and spectrometer frequency.
Experimental Protocols
The following protocols provide a general framework for the derivatization of chiral alcohols, amines, and N-protected amino acids with this compound for subsequent ¹H NMR analysis. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
Protocol 1: Derivatization of Chiral Alcohols
This protocol describes the formation of diastereomeric esters from a chiral secondary alcohol and this compound.
Materials:
-
Chiral alcohol (e.g., (±)-1-phenylethanol)
-
This compound
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform-d (B32938) (CDCl₃) for direct NMR tube reaction
-
NMR tube
-
Standard laboratory glassware
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add 1.1 equivalents of this compound to the solution.
-
Add 1.2 equivalents of anhydrous pyridine to the mixture. Pyridine acts as a catalyst and scavenges the acid byproduct.
-
Cap the NMR tube and shake gently to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by acquiring periodic ¹H NMR spectra. The reaction is typically complete within 1-4 hours. For less reactive alcohols, gentle heating (40-50 °C) may be required.
-
Once the reaction is complete (indicated by the disappearance of the alcohol starting material and the appearance of new diastereomeric ester signals), the sample is ready for ¹H NMR analysis.
Protocol 2: Derivatization of Chiral Primary Amines
This protocol details the synthesis of diastereomeric monoamides from a chiral primary amine and this compound. The reaction involves the ring-opening of the anhydride.
Materials:
-
Chiral primary amine (e.g., (±)-1-phenylethylamine)
-
This compound
-
Triethylamine (B128534) (TEA) or pyridine
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Deuterated solvent for NMR (e.g., CDCl₃, acetonitrile-d₃)
-
NMR tube and standard laboratory glassware
Procedure:
-
Dissolve 1.0 equivalent of the chiral primary amine in an anhydrous solvent in a small vial.
-
Add 1.05 equivalents of this compound to the solution.
-
Add 1.1 equivalents of triethylamine or pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 30 minutes to a few hours.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube for analysis.
Protocol 3: Derivatization of N-Protected Chiral Amino Acids
This protocol is for the derivatization of the carboxylic acid moiety of an N-protected chiral amino acid. The amino group must be protected (e.g., with Boc or Cbz) to prevent its reaction with the anhydride.
Materials:
-
N-protected chiral amino acid (e.g., N-Boc-(±)-Alanine)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP) - catalyst
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous dichloromethane (DCM)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR tube and standard laboratory glassware
Procedure:
-
This reaction proceeds via the formation of a mixed anhydride. In a vial, dissolve 1.0 equivalent of the N-protected amino acid and 1.1 equivalents of this compound in anhydrous DCM.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a coupling agent like DCC.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude mixed anhydride in CDCl₃ for NMR analysis.
Visualization of Workflows and Principles
The following diagrams illustrate the experimental workflow and the underlying principles of using this compound for chiral derivatization in NMR spectroscopy.
Application Notes & Protocols: Determination of Enantiomeric Excess of Vigabatrin Using (+)-Diacetyl-L-tartaric Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vigabatrin (B1682217) is an anticonvulsant medication used in the treatment of epilepsy. It is a racemic mixture, consisting of two enantiomers, (S)-(+)-vigabatrin and (R)-(-)-vigabatrin. The pharmacological activity of vigabatrin is primarily attributed to the (S)-enantiomer, which acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), leading to increased concentrations of the inhibitory neurotransmitter GABA in the brain.[1][2] The (R)-enantiomer is considered to be inactive.[1] Therefore, the accurate determination of the enantiomeric excess (e.e.) of vigabatrin is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.
This document provides a detailed protocol for the determination of the enantiomeric excess of vigabatrin by forming diastereomeric derivatives with (+)-Diacetyl-L-tartaric anhydride (B1165640), followed by analysis using Ultra-High Performance Liquid Chromatography (UHPLC). This method allows for the effective separation and quantification of the individual enantiomers.[3][4][5]
Principle:
The primary amino group of the vigabatrin enantiomers reacts with the chiral derivatizing agent, (+)-Diacetyl-L-tartaric anhydride, to form diastereomeric amides. These diastereomers possess different physicochemical properties, allowing for their separation on a standard achiral stationary phase, such as a C18 column. The separated diastereomers can then be quantified using a suitable detector, such as a mass spectrometer, to determine the ratio of the original enantiomers and thus the enantiomeric excess.
Experimental Protocols:
1. Materials and Reagents:
-
Vigabatrin standard (racemic)
-
(S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin reference standards
-
This compound (DATAN)
-
Gabapentin (B195806) (Internal Standard)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Sample matrix (e.g., human serum, pharmaceutical formulation)
2. Instrumentation and Chromatographic Conditions:
A validated UHPLC method coupled with a mass spectrometer is utilized for this analysis.[3][4][5]
| Parameter | Specification |
| Instrumentation | Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer |
| Column | Agilent ZORBAX Rapid Resolution High Definition Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm)[3][4][5] |
| Mobile Phase A | 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid[3][4][5] |
| Mobile Phase B | Methanol[3][4][5] |
| Flow Rate | 0.2 mL/min[3][4][5] |
| Injection Volume | To be optimized based on instrument sensitivity |
| Column Temperature | To be optimized (e.g., 40°C) |
| MS Detector | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Data Acquisition | To be optimized for the specific diastereomeric derivatives |
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of racemic vigabatrin, (S)-(+)-vigabatrin, (R)-(-)-vigabatrin, and gabapentin (internal standard) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to achieve a concentration range of 0.25-100.0 µg/mL for each enantiomer.[3][4][5]
-
Sample Preparation (from serum): A protein precipitation extraction method is typically employed. To a known volume of serum, add a precipitating agent (e.g., methanol) containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then collected for derivatization.
4. Derivatization Procedure:
The derivatization conditions have been optimized for this reaction.[3][4][5]
-
Transfer an aliquot of the prepared standard or sample supernatant to a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and a buffer).
-
Add a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Incubate the reaction mixture at 44°C for 30 minutes.[3][4][5]
-
After incubation, the reaction is typically quenched, and the sample is prepared for injection into the UHPLC system.
Data Presentation:
The following tables summarize the quantitative data from a validated method for the determination of vigabatrin enantiomers.[3][4][5]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range (S- and R-enantiomers) | 0.25 - 100.0 µg/mL |
| Regression Coefficient (r²) | ≥ 0.9987 |
| Intra-day Precision (RSD%) | Within acceptable limits |
| Inter-day Precision (RSD%) | Within acceptable limits |
| Accuracy | Within acceptable limits |
Table 2: Chromatographic Data (Illustrative)
| Compound | Retention Time (min) |
| Diastereomer of (S)-(+)-Vigabatrin | t₁ |
| Diastereomer of (R)-(-)-Vigabatrin | t₂ |
| Derivatized Gabapentin (IS) | t₃ |
Note: Actual retention times will vary depending on the specific chromatographic system and conditions.
Calculation of Enantiomeric Excess (e.e.):
The enantiomeric excess is calculated from the peak areas of the two diastereomers using the following formula:
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Where:
-
Area_S = Peak area of the (S)-(+)-vigabatrin diastereomer
-
Area_R = Peak area of the (R)-(-)-vigabatrin diastereomer
Visualizations:
Diagram 1: Chemical Derivatization of Vigabatrin Enantiomers
Caption: Chemical reaction forming diastereomers from vigabatrin enantiomers.
Diagram 2: Experimental Workflow for Enantiomeric Excess Determination
Caption: Step-by-step workflow for vigabatrin enantiomeric excess determination.
Diagram 3: Logical Relationship of Analytical Steps
Caption: Logical progression of the analytical method for enantiomeric resolution.
References
- 1. wjarr.com [wjarr.com]
- 2. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
Application Notes and Protocols: Kinetic Resolution of Racemic Compounds with Tartaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a crucial technique in stereoselective synthesis for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. Tartaric acid and its derivatives are among the most widely used chiral resolving agents due to their natural availability, low cost, and effectiveness in forming diastereomeric salts or complexes with a variety of racemic compounds. These resolutions are pivotal in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug often depend on a single enantiomer.
These application notes provide an overview and detailed protocols for the kinetic resolution of racemic compounds, including amines, carboxylic acids, and other functional groups, using various tartaric acid derivatives.
Principles of Kinetic Resolution with Tartaric Acid Derivatives
The fundamental principle behind kinetic resolution using tartaric acid derivatives involves the formation of diastereomers that possess different physical and chemical properties. When a racemic mixture is reacted with an enantiomerically pure tartaric acid derivative, two diastereomeric products are formed at different rates. This rate difference allows for the separation of the unreacted, enantioenriched starting material from the newly formed diastereomeric product.
The most common approach is through the formation of diastereomeric salts. For instance, a racemic base can be resolved by reacting it with an enantiopure tartaric acid derivative. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. Subsequently, the pure enantiomers can be recovered by breaking the salt.
Applications and Data Presentation
Tartaric acid and its derivatives have been successfully employed in the kinetic resolution of a wide range of racemic compounds. The following tables summarize quantitative data from various applications, highlighting the efficiency of these resolving agents.
Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Molar Ratio (Resolving Agent:Amine) | Enantiomeric Excess (ee) of Unreacted Amine | Yield | Reference |
| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | 82.5% | - | |
| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | 57.9% | - | |
| α-methylbenzylamine | (R,R)-tartaric acid | 1:1 (with methanol) | High (qualitative) | - | |
| 1-phenylpropan-2-amine | (S,S)-tartaric acid | 0.5 (with 0.5 eq. HCl) | High (qualitative) | - |
Resolution of Racemic Carboxylic Acids
| Racemic Carboxylic Acid | Resolving Agent | Key Findings | Enantiomeric Excess (ee) | Yield | Reference |
| (RS)-Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) | Forms diastereomeric salt with (S)-Ibuprofen | 97.39% (for (S)-Ibuprofen Gentisate) | 56% (diastereomer) | |
| (RS)-Ibuprofen | O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA) | Forms diastereomeric salt with (R)-Ibuprofen | 96.66% (for (R)-Ibuprofen Gentisate) | 11% (diastereomer) | |
| Mandelic Acid | (-)-Menthol | Ester from (+)-mandelic acid formed faster | - | - |
Resolution of Other Racemic Compounds
| Racemic Compound | Resolving Agent | Method | Key Findings | Reference |
| 3-Phospholene 1-oxides | Calcium hydrogen (–)-(2R,3R)-O,O'-dibenzoyl-tartrate | Diastereomeric coordination complex formation | Efficient resolution with ee >90% | |
| dl-leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Diastereomeric salt formation | ee values of 91.20% for D-leucine salt and -73.32% for L-leucine salt after multi-stage crystallization | |
| Amlodipine | (R,R)-tartaric acid (with thiourea) | Tandem resolution | High resolution efficiency |
Experimental Workflows and Protocols
The following section provides detailed diagrams and protocols for the kinetic resolution of racemic compounds using tartaric acid derivatives.
General Workflow for Kinetic Resolution via Diastereomeric Salt Formation
Caption: General workflow for kinetic resolution.
Protocol 1: Resolution of Racemic α-Methylbenzylamine with (R,R)-Tartaric Acid
This protocol is adapted from a common undergraduate organic chemistry experiment and demonstrates the resolution of a racemic amine.
Materials:
-
Racemic α-methylbenzylamine
-
(+)-(R,R)-tartaric acid
-
Methanol
-
50% Sodium hydroxide (B78521) solution
-
Water
-
Erlenmeyer flasks
-
Hot plate
-
Filtration apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation:
-
In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required.
-
Cautiously add 6.1 mL of racemic α-methylbenzylamine to the tartaric acid solution over about one minute.
-
Allow the mixture to cool to room temperature, and then cool it further in an ice bath to induce crystallization of the diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This crystalline solid is the less soluble (S)-amine-(R,R)-tartrate salt.
-
-
Recovery of the Enriched Amine:
-
Partially dissolve the collected salt crystals in approximately 20 mL of water in a beaker.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution to the mixture until the salt is completely dissolved. This deprotonates the amine, which will form a separate organic layer.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent by rotary evaporation to yield the enantioenriched (S)-(-)-α-methylbenzylamine.
-
Logical Relationship of Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. Thermodynamic Control.
Protocol 2: Resolution of (RS)-Ibuprofen with O,O'-disubstituted Tartaric Acid Derivatives
This protocol is based on the resolution of racemic ibuprofen (B1674241) as described in the literature.
Materials:
-
(RS)-Ibuprofen
-
O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) or O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Acetonitrile/Isopropanol (B130326) solvent mixture
-
Filtration apparatus
-
HPLC for chiral purity analysis
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve (RS)-Ibuprofen in a suitable solvent mixture such as acetonitrile/isopropanol.
-
Add an equimolar amount of the chiral resolving agent (D-DTTA to resolve (S)-Ibuprofen or L-DTTA for (R)-Ibuprofen).
-
Stir the solution at a controlled temperature to allow for the selective precipitation of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated solid by filtration.
-
Wash the precipitate with a small amount of cold isopropanol to remove any adhering mother liquor.
-
-
Recovery of the Enantiopure Ibuprofen:
-
The diastereomeric salt can be treated with a strong acid (e.g., HCl) to protonate the carboxylate of ibuprofen and a base to deprotonate the tartaric acid derivative, allowing for their separation.
-
Purification of the resulting enantiomerically enriched ibuprofen can be achieved by extraction and recrystallization.
-
-
Analysis:
-
Determine the enantiomeric purity of the final product using chiral HPLC.
-
Conclusion
The kinetic resolution of racemic compounds using tartaric acid and its derivatives remains a powerful and economically viable method for obtaining enantiomerically pure substances. The choice of the specific tartaric acid derivative, solvent, and crystallization conditions are critical parameters that must be optimized for each specific racemic compound to achieve high enantiomeric excess and yield. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of stereoselective synthesis and drug development.
Application Note: Synthesis of Chiral Amides from Diacetyl-L-tartaric Acid Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral amides are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The stereochemistry of these molecules is often critical to their biological activity, making their enantioselective synthesis a key focus in organic chemistry and drug development. Diacetyl-L-tartaric acid anhydride (B1165640) is an inexpensive and readily available chiral starting material derived from L-tartaric acid.[2][3] It serves as a versatile reagent for the synthesis of chiral amides, primarily through the kinetic resolution of racemic amines.[4][5] This process involves the reaction of the chiral anhydride with a racemic amine to form diastereomeric amides, which can then be separated based on their different physical properties, such as solubility.[4][6]
Principle of Chiral Resolution
The reaction of (+)-O,O′-Diacetyl-L-tartaric anhydride with a racemic mixture of a chiral amine results in the formation of two diastereomeric amides. These diastereomers, having different spatial arrangements, exhibit distinct physical properties, which allows for their separation by methods such as fractional crystallization or chromatography.[4] Once separated, the desired chiral amide can be isolated, or the chiral auxiliary can be cleaved to yield the enantiomerically pure amine.
Applications
The primary application of this methodology is in the optical resolution of racemic amines and amino alcohols.[4][7] The resulting enantiomerically pure compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules.[3] Additionally, the chiral amides themselves have been investigated for their own biological activities, including antibacterial, antifungal, and phytotoxic properties.[2] Tartaric acid amides and imides are also utilized as catalysts in stereoselective reactions and as materials for chromatographic separation of racemic mixtures.[8]
Experimental Protocols
Protocol 1: Synthesis of (+)-O,O′-Diacetyl-L-tartaric Anhydride
This protocol is adapted from a well-established procedure for the synthesis of the anhydride from L-tartaric acid.[9]
Materials:
-
Anhydrous L-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene
-
Cold absolute ether
-
Phosphorus pentoxide
Equipment:
-
500-ml three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Heating mantle
-
Beaker
-
Büchner funnel
-
Vacuum desiccator
Procedure:
-
Place 40 g (0.27 mole) of anhydrous, powdered L-tartaric acid into the 500-ml three-necked flask equipped with a stirrer and two reflux condensers.[9]
-
Carefully add a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride.[9]
-
Start the stirrer. The reaction mixture will warm up as the tartaric acid dissolves.[9]
-
Gently heat the solution to reflux and maintain with stirring for 10 minutes. The reaction can be vigorous initially.[9]
-
Pour the hot solution into a beaker and cool in an ice bath for 1 hour to induce crystallization.[9]
-
Collect the crude crystalline product on a Büchner funnel and wash it twice with 20-ml portions of dry benzene.[9]
-
Mechanically stir the product with 175 ml of cold absolute ether, filter, and place it in a vacuum desiccator over phosphorus pentoxide and paraffin (B1166041) shavings for 24 hours.[9]
-
The expected yield of diacetyl-L-tartaric anhydride is 41–44.5 g (71–77%).[9] The product is not highly stable and should be used as needed.[9]
Protocol 2: Synthesis of Chiral Amides via Reaction with an Aromatic Amine
This protocol describes a general procedure for the reaction of the chiral anhydride with a primary aromatic amine to form a chiral amide.
Materials:
-
(+)-O,O′-Diacetyl-L-tartaric anhydride
-
Substituted aniline (B41778) (e.g., 4-bromoaniline)
-
Appropriate solvent (e.g., Dichloromethane, Methanol)[10]
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve the substituted aniline in a suitable solvent in a round-bottomed flask.
-
Add an equimolar amount of (+)-O,O′-Diacetyl-L-tartaric anhydride to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, a mixture of diastereomeric amides, is then purified. For separation of diastereomers, fractional crystallization is often the first method attempted due to its scalability. If that fails, column chromatography on silica gel can be employed.[2]
-
The purified chiral amide is characterized by analytical techniques such as ¹H NMR and its optical rotation is measured.[2]
Data Presentation
Table 1: Physical and Chemical Properties of (+)-O,O′-Diacetyl-L-tartaric Anhydride
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₇ | [11][12] |
| Molecular Weight | 216.14 g/mol | [11][12] |
| Appearance | White crystalline solid | [12] |
| Melting Point | 130-135 °C | [7][10] |
| Optical Activity [α]20/D | +59° (c = 6 in acetone) | [7][11] |
| Storage Temperature | 2-8°C | [7][11] |
| Solubility | Soluble in methanol (B129727) and dichloromethane. Slightly soluble in water. | [10] |
Table 2: Example Yields for the Synthesis of Diacetyl-L-tartaric Anhydride
| Starting Material | Reagents | Yield | Melting Point | Reference |
| d-tartaric acid (40 g) | Acetic anhydride, H₂SO₄ | 71-77% | 133-134 °C | [9] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the chiral resolution of a racemic amine.
Reaction Mechanism
Caption: Simplified mechanism of chiral amide formation.
References
- 1. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]
- 11. (+)-O,O′-二乙酰基-L-酒石酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
application of (+)-Diacetyl-L-tartaric anhydride in proteomics research
Application Notes and Protocols for Proteomics Research
Topic: Applications of Chemical Reagents in Proteomics Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
While (+)-Diacetyl-L-tartaric anhydride (B1165640) is primarily utilized as a chiral derivatizing agent for the separation of enantiomers, its direct application in mainstream proteomics for protein identification and quantification is not widely documented. However, the principles of chemical modification inherent to this reagent are fundamental to several powerful proteomics techniques. This document provides detailed application notes and protocols for established methods that employ chemical reagents to explore the proteome, focusing on quantitative analysis and the study of protein interactions. The techniques covered include isobaric labeling for quantitative proteomics, chemical cross-linking for structural and interaction analysis, and protein acylation for functional studies.
Section 1: Quantitative Proteomics Using Isobaric Labeling
Isobaric labeling is a powerful technique for relative and absolute quantification of proteins in multiple samples simultaneously. Reagents such as the Deuterium Isobaric Amine Reactive Tag (DiART) react with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) of peptides, covalently labeling them.[1] Peptides from different samples are labeled with distinct isotopic variants of the reagent. These tags are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for quantification.
A notable application of DiART is in quantitative phosphoproteomics. In a study on the fungus Aspergillus nidulans, DiART labeling combined with TiO2 enrichment enabled the quantification of 744 unique phosphopeptides from 8 mg of cell lysate.[2][3] This demonstrates the feasibility of cost-effective and in-depth analysis of post-translational modifications.[2][3]
Data Presentation: Quantitative Phosphoproteomics with DiART Labeling
The following table represents a subset of hypothetical quantitative data from a phosphoproteomics experiment using DiART labeling to compare two conditions (Control vs. Treatment). The values represent the relative abundance of phosphopeptides.
| Protein Name | Phosphosite | Sequence | Fold Change (Treatment/Control) | p-value |
| Mitogen-activated protein kinase | T185 | HOG1-pT | 2.5 | 0.001 |
| Cyclin-dependent kinase 1 | Y15 | CDC2-pY | -3.2 | 0.005 |
| Glycogen synthase kinase-3 | S9 | GSK3-pS | 1.8 | 0.012 |
| Protein kinase A | T197 | PKA-pT | 4.1 | <0.001 |
| Extracellular signal-regulated kinase | Y204 | ERK1-pY | 2.9 | 0.003 |
Experimental Protocol: Isobaric Labeling of Peptides with DiART
This protocol is a general procedure for the isobaric labeling of peptides. The labeling protocol for DiART is similar to that for other NHS ester-based isobaric tags like iTRAQ and TMT.[1][4]
1. Sample Preparation: a. Extract proteins from cells or tissues using a suitable lysis buffer. b. Determine protein concentration using a standard assay (e.g., BCA assay). c. Take an equal amount of protein from each sample (e.g., 100 µg). d. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 5 mM for 1 hour at 37°C. e. Alkylate cysteine residues with iodoacetamide (B48618) (IAA) at a final concentration of 15 mM for 30 minutes in the dark at room temperature. f. Quench the alkylation reaction with DTT to a final concentration of 5 mM.
2. Protein Digestion: a. Dilute the protein sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants. b. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. c. Stop the digestion by adding formic acid to a final concentration of 1%. d. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
3. Isobaric Labeling: a. Reconstitute each peptide sample in 50 µL of 100 mM triethylammonium (B8662869) bicarbonate (TEAB). b. Reconstitute the DiART reagents in anhydrous acetonitrile. c. Add the appropriate DiART reagent to each peptide sample and incubate for 1 hour at room temperature. d. Quench the labeling reaction by adding 8 µL of 5% hydroxylamine (B1172632) and incubating for 15 minutes at room temperature.
4. Sample Pooling and Fractionation: a. Combine the labeled peptide samples into a single tube. b. Desalt the pooled sample using a C18 SPE cartridge and dry under vacuum. c. For complex samples, fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
5. LC-MS/MS Analysis: a. Reconstitute the peptide sample in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid). b. Analyze the sample on a high-resolution mass spectrometer equipped with a nano-electrospray ionization source. c. Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
6. Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant). b. Search the data against a relevant protein database to identify peptides and proteins. c. Quantify the relative abundance of peptides based on the intensity of the reporter ions.
Experimental Workflow: Isobaric Labeling for Quantitative Proteomics
Caption: Workflow for quantitative proteomics using isobaric labeling.
Section 2: Chemical Cross-Linking Mass Spectrometry (XL-MS)
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[5][6] This method utilizes bifunctional reagents to covalently link spatially proximal amino acid residues, typically lysines.[7] The cross-linked proteins are then digested, and the resulting cross-linked peptides are identified by mass spectrometry, providing distance constraints that can be used to model protein structures and interaction interfaces.[5][8]
Experimental Protocol: Chemical Cross-Linking of Protein Complexes
This protocol outlines a general workflow for an XL-MS experiment.
1. Protein Cross-Linking: a. Prepare the purified protein complex or cell lysate in a suitable buffer (e.g., HEPES or PBS). b. Add the cross-linking reagent (e.g., disuccinimidyl suberate (B1241622) - DSS) to the protein sample. The concentration of the cross-linker should be optimized. c. Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C). d. Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl or ammonium bicarbonate).
2. Sample Preparation for Mass Spectrometry: a. Denature, reduce, and alkylate the cross-linked protein sample as described in the isobaric labeling protocol. b. Digest the proteins with trypsin overnight at 37°C. c. Desalt the peptide mixture using a C18 SPE cartridge.
3. Enrichment of Cross-Linked Peptides (Optional but Recommended): a. To reduce sample complexity, enrich for cross-linked peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.
4. LC-MS/MS Analysis: a. Analyze the peptide sample on a high-resolution mass spectrometer. b. Utilize a data acquisition strategy that is optimized for the identification of cross-linked peptides, which may involve stepped HCD fragmentation.
5. Data Analysis: a. Use specialized software (e.g., MeroX, pLink, XlinkX) to identify the cross-linked peptides from the MS/MS data. b. The software searches for pairs of peptides that are linked by the cross-linking reagent. c. Visualize the identified cross-links on protein structures or interaction networks.
Experimental Workflow: Chemical Cross-Linking Mass Spectrometry (XL-MS)
Caption: General workflow for chemical cross-linking mass spectrometry.
Section 3: Protein Acylation for Functional Studies
The acylation of proteins, for instance, through the use of anhydrides like acetic anhydride, is a chemical modification technique that can be employed to study the functional role of specific amino acid residues, particularly lysines.[9][10] Acetylation neutralizes the positive charge of lysine residues, which can impact protein structure, protein-protein interactions, and enzyme activity.
Experimental Protocol: Acetylation of Proteins with Acetic Anhydride
This protocol provides a general method for the acetylation of proteins.
1. Reagent Preparation: a. Prepare the acetylation reagent by mixing acetic anhydride with an organic solvent like dioxane or methanol.[9] A common preparation is a 1:3 volume ratio of acetic anhydride to methanol.[9]
2. Protein Acetylation Reaction: a. Dissolve the protein in a suitable buffer, such as 50 mM ammonium bicarbonate or sodium phosphate (B84403) buffer, at a pH between 6.0 and 7.0.[10] b. Add the acetylation reagent to the protein solution. The molar excess of the reagent will determine the extent of modification. c. Incubate the reaction at room temperature for approximately one hour.[9] During the reaction, it may be necessary to monitor and adjust the pH, as the addition of anhydride can cause a drop in pH.[10]
3. Reaction Quenching and Sample Cleanup: a. The reaction can be stopped by the addition of a reagent that consumes the excess anhydride, such as hydroxylamine, or by buffer exchange. b. Remove excess reagents and byproducts by dialysis or using a desalting column. c. Lyophilize the protein to obtain the dried, acetylated product.[9]
4. Analysis of Acetylation: a. Confirm the extent of acetylation by mass spectrometry. Acetylation of an amino group results in a mass increase of 42.0106 Da. b. Perform functional assays to assess the impact of acetylation on the protein's activity or interactions.
Logical Relationship: Impact of Acetylation on Protein Function
References
- 1. mdpi.com [mdpi.com]
- 2. Cost-effective isobaric tagging for quantitative phosphoproteomics using DiART reagents - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. Cost-effective isobaric tagging for quantitative phosphoproteomics using DiART reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. iscrm.uw.edu [iscrm.uw.edu]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. ionsource.com [ionsource.com]
- 10. Acetylation (or Succinylation) of Amino Groups on Proteins - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: (+)-Diacetyl-L-tartaric Anhydride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Diacetyl-L-tartaric anhydride (B1165640) is a versatile and commercially available chiral building block derived from naturally occurring L-(+)-tartaric acid. Its rigid, C2-symmetric structure and reactive anhydride functionality make it a valuable reagent in the synthesis of enantiomerically pure pharmaceuticals.[1][2] The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] Consequently, methods for obtaining single-enantiomer drugs are of paramount importance in the pharmaceutical industry.[2]
This document provides detailed application notes and experimental protocols for the use of (+)-Diacetyl-L-tartaric anhydride in key pharmaceutical synthesis strategies, including chiral resolution of racemic mixtures and as a chiral derivatizing agent for enantiomeric purity determination.
Application 1: Chiral Resolution of Racemic Amines
One of the most widespread applications of this compound and its derivatives is the resolution of racemic amines and amino alcohols.[3][4] The principle involves the reaction of the racemic amine with the chiral anhydride to form a mixture of diastereomeric amides or salts. These diastereomers possess different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5] Subsequently, the desired enantiomer of the amine can be recovered by hydrolysis of the separated diastereomer.
General Workflow for Chiral Resolution:
References
- 1. Synthesis of Chiral [beta]-adrenergic Antagonist Congener Derivatives and ... - Katerina Leftheris - Google Books [books.google.com]
- 2. benthamscience.com [benthamscience.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Diacetyl-L-tartaric Anhydride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (+)-Diacetyl-L-tartaric anhydride (B1165640) synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common issues encountered during the experiment.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of (+)-Diacetyl-L-tartaric anhydride.
Question: My reaction is extremely vigorous and difficult to control. What's causing this and how can I manage it?
Answer: The reaction between L-tartaric acid and acetic anhydride, particularly when catalyzed by a strong acid like sulfuric acid, is highly exothermic. This can lead to a rapid increase in temperature and a vigorous, sometimes uncontrollable, reaction.
-
Immediate Action: If the reaction becomes too vigorous, immerse the reaction flask in an ice bath to rapidly cool it down.
-
Preventative Measures:
-
Ensure your reaction flask is large enough to accommodate potential splashing or a sudden increase in volume. A flask with a volume at least twice that of the reactants is recommended.
-
Add the acetic anhydride solution containing the catalyst to the powdered L-tartaric acid slowly and with efficient stirring.
-
Consider pre-cooling the acetic anhydride solution before addition.
-
Use of two reflux condensers can also help manage the initial vigorousness of the reaction.[1]
-
Question: The yield of my synthesis is significantly lower than the reported 71-77%. What are the likely causes?
Answer: Low yield can be attributed to several factors, from the quality of reagents to the reaction conditions and work-up procedure.
-
Reagent Quality: The L-tartaric acid must be anhydrous. Moisture will react with the acetic anhydride, reducing its effective concentration and leading to the formation of byproducts. Ensure the L-tartaric acid is thoroughly dried before use.
-
Reaction Time and Temperature: While the reaction is rapid, insufficient heating time may lead to incomplete conversion. Conversely, overheating or prolonged heating can cause decomposition of the product.[2] A gentle reflux for around 10 minutes is typically sufficient.[1][2]
-
Product Isolation: The product is prone to hydrolysis. Ensure all glassware is dry and use anhydrous solvents for washing the crude product. Premature decomposition can occur if the product is not handled correctly during work-up.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for at least an hour to maximize the precipitation of the crystalline product.[1] Additional, lower-grade product can sometimes be recovered by adding petroleum ether to the mother liquor.[1]
Question: My final product is a sticky, gummy solid instead of a crystalline powder. What went wrong?
Answer: this compound is highly sensitive to moisture.[3] Exposure to atmospheric humidity during or after isolation will cause it to hydrolyze back to diacetyl-L-tartaric acid, which is often gummy in consistency.
-
Troubleshooting Steps:
-
Work quickly during filtration and washing steps to minimize exposure to air.
-
Use dry, anhydrous solvents (e.g., dry benzene (B151609), absolute ether) for washing the crude product.[1]
-
Immediately after filtration, place the product in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) for at least 24 hours to remove any residual moisture and solvents.[1]
-
Store the final product in a tightly sealed container, preferably in a desiccator or under an inert atmosphere. The product is not stable long-term and should ideally be prepared fresh as needed.[1]
-
Question: I'm having difficulty purifying the product by recrystallization. Is this a viable method?
Answer: Attempts to recrystallize this compound typically lead to decomposition and a lower melting point.[1] Therefore, recrystallization is generally not a recommended method for purification. The focus should be on a clean reaction and a careful work-up to isolate a pure product directly. Washing the crude product with appropriate anhydrous solvents is the primary method of purification.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of concentrated sulfuric acid in this synthesis?
A1: Concentrated sulfuric acid acts as a catalyst to accelerate the acetylation of the hydroxyl groups of L-tartaric acid by acetic anhydride and the subsequent intramolecular dehydration to form the anhydride ring. Other acids like phosphoric acid or hydrogen chloride have also been used.[1][4]
Q2: Can I use a different acylating agent instead of acetic anhydride?
A2: Yes, other acid anhydrides or acid chlorides can be used to produce different O,O'-diacyltartaric anhydrides. For example, benzoyl chloride can be used to synthesize O,O'-dibenzoyl-L-tartaric anhydride.[2] However, reaction conditions may need to be adjusted.
Q3: How should I properly store this compound?
A3: The product is unstable and moisture-sensitive.[1] For short-term storage, it should be kept in a vacuum desiccator over phosphorus pentoxide and paraffin (B1166041) shavings.[1] Even under these conditions, the melting point may drop slightly over a few days.[1] For best results, it is recommended to prepare the anhydride fresh for each use.[1]
Q4: My final product is slightly colored. What could be the cause?
A4: Product coloration can sometimes result from the catalyst used. For instance, using ferric chloride as a catalyst in related syntheses is known to produce a colored product.[2][5] The use of high-purity starting materials and controlled reaction temperatures can help minimize color formation.
Data Presentation
Table 1: Reactant Quantities and Molar Equivalents for a Typical Synthesis
| Reactant | Molecular Weight ( g/mol ) | Mass / Volume | Moles (mol) | Molar Ratio |
| Anhydrous L-tartaric acid | 150.09 | 40.0 g | 0.27 | 1.0 |
| Acetic anhydride | 102.09 | 136 g (126 mL) | 1.33 | 4.9 |
| Concentrated H₂SO₄ | 98.08 | 1.2 mL | ~0.022 | 0.08 |
Data compiled from Organic Syntheses Procedure.[1]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | White crystalline solid | [3] |
| Molecular Formula | C₈H₈O₇ | [6] |
| Molecular Weight | 216.14 g/mol | [6] |
| Melting Point | 133-134 °C (freshly prepared) | [1] |
| Optical Rotation [α]D²⁰ | +97.2° (c = 0.47 in dry chloroform) | [1] |
| Solubility | Soluble in methanol (B129727) and dichloromethane. Slightly soluble in water. | |
| Stability | Unstable, moisture-sensitive. Decomposes on attempted recrystallization. | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
Anhydrous, powdered L-tartaric acid (40 g, 0.27 mol)
-
Acetic anhydride (136 g, 1.33 mol)
-
Concentrated sulfuric acid (1.2 mL)
-
Dry benzene (40 mL)
-
Cold absolute ether (175 mL)
-
Petroleum ether (optional, for second crop recovery)
Equipment:
-
500-mL three-necked round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Two reflux condensers
-
Heating mantle
-
Beaker (600 mL)
-
Ice bath
-
15-cm Büchner funnel and filter flask
-
Vacuum desiccator with phosphorus pentoxide and paraffin shavings
Procedure:
-
Setup: Equip a 500-mL three-necked flask with a mechanical stirrer and two reflux condensers.
-
Reactant Addition: Place 40 g of anhydrous, powdered L-tartaric acid into the flask. In a separate beaker, prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g of acetic anhydride. Add this solution to the L-tartaric acid while stirring.
-
Reaction: The mixture will warm up as the tartaric acid dissolves. Gently heat the solution to reflux and maintain reflux with stirring for 10 minutes. The reaction can be vigorous initially.
-
Crystallization: Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to allow the product to crystallize.
-
Filtration and Washing: Collect the crude crystalline product on a Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene.
-
Ether Slurry: Transfer the washed crystals to a beaker and create a slurry by mechanically stirring with 175 mL of cold absolute ether.
-
Final Filtration and Drying: Filter the product again and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.
-
Yield: The expected yield of this compound is 41–44.5 g (71–77%), with a melting point of 133–134 °C.[1]
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 3. This compound | 6283-74-5 [amp.chemicalbook.com]
- 4. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]
- 5. This compound | 6283-74-5 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
Technical Support Center: Purification of (+)-Diacetyl-L-tartaric Anhydride
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of (+)-Diacetyl-L-tartaric anhydride (B1165640), focusing on the challenges associated with recrystallization and providing alternative methodologies.
Frequently Asked Questions (FAQs)
Q1: I attempted to recrystallize (+)-Diacetyl-L-tartaric anhydride, but the melting point of my product is lower than the starting material and it appears gummy. What went wrong?
A1: this compound is known to be unstable and attempts to recrystallize it often lead to decomposition and a lowered melting point.[1][2] The compound is highly sensitive to moisture and can hydrolyze back to diacetyl-L-tartaric acid, or undergo other degradation pathways when heated in various solvents.[3] If the product becomes gummy, it is a strong indication of decomposition.[1][2] For this reason, traditional recrystallization is generally not a recommended method for purification.[1][2]
Q2: My stored this compound has a low melting point and the IR spectrum shows a broad hydroxyl (-OH) peak. Can I still purify it?
A2: Yes, it is possible to purify the material if it has degraded. The presence of a hydroxyl peak in the IR spectrum indicates hydrolysis to the corresponding diacetyl-L-tartaric acid. A chemical purification method involving refluxing the impure anhydride with acetic anhydride and a catalytic amount of concentrated sulfuric acid can be employed to re-form the anhydride.[1]
Q3: What is the best way to store this compound to maintain its purity?
A3: Due to its moisture sensitivity, this compound should be stored in a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) and paraffin (B1166041) shavings.[1][2] Storing it in a standard stoppered bottle can lead to the product becoming gummy within a few days.[1][2] For long-term storage, it is recommended to store it in dark, evacuated ampoules under an inert atmosphere (e.g., Nitrogen) in small aliquots at 2-8°C.[1][4]
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in methanol (B129727) and dichloromethane.[1][5][6] It is slightly soluble in acetone (B3395972) and chloroform (B151607) (with heating).[1] It is important to note that it reacts with water.[7] While solvents like dry benzene (B151609) and cold absolute ether have been used for washing the crude product during synthesis, they are not typically used for recrystallization due to the compound's instability.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Product becomes oily or gummy during purification. | Decomposition of the anhydride. This is often caused by moisture or prolonged heating during recrystallization attempts.[1][2] | Avoid traditional recrystallization. If the starting material is impure, follow the chemical purification protocol with acetic anhydride and sulfuric acid.[1] |
| Melting point of the purified product is broad and lower than expected (literature: 130-135 °C).[1][5][6] | The presence of impurities, likely the hydrolyzed diacid form.[3] | Check the IR spectrum for a hydroxyl (-OH) band. If present, the material has hydrolyzed. Purify via the chemical method described in the experimental protocol.[1] |
| Low yield after purification. | Decomposition during the purification process. | If you must attempt a purification, handle the material quickly and under strictly anhydrous conditions. For obtaining high-purity material, it is often best to synthesize it fresh.[1] |
| The purified solid's melting point drops after a few days of storage. | The compound is not stable in air and is sensitive to moisture.[1][5] | Store the purified product in a vacuum desiccator over P₂O₅ or in sealed ampoules under an inert atmosphere at low temperatures (2-8°C).[1][4] |
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 130-135 °C | [1][5][6] |
| Optical Activity [α]20/D | +59° (c=6 in acetone) | [1][4] |
| Storage Temperature | 2-8 °C | [4] |
| Solubility | Soluble in methanol and dichloromethane; slightly soluble in acetone and chloroform (with heating); reacts with water. | [1][5][6][7] |
Experimental Protocol: Chemical Purification of this compound
This protocol is adapted for the purification of this compound that shows signs of hydrolysis (e.g., presence of -OH band in IR).
Materials:
-
Impure this compound
-
Acetic anhydride (Ac₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dry benzene
-
Cold diethyl ether (Et₂O)
-
Vacuum desiccator with P₂O₅ and paraffin shavings
Procedure:
-
In a large flask, place 4g of the impure this compound.
-
Add 12.6 mL of acetic anhydride containing a few drops of concentrated sulfuric acid.
-
Heat the mixture under reflux for 10 minutes.
-
Pour the hot solution onto ice to precipitate the product.
-
Collect the crystals by filtration.
-
Wash the collected crystals with two 2 mL portions of dry benzene.
-
Stir the crystals with 17 mL of cold diethyl ether.
-
Filter the purified crystals.
-
Dry the final product in a vacuum desiccator over P₂O₅ and paraffin shavings.[1]
Visualizations
Caption: Purification workflow for this compound.
References
- 1. This compound CAS#: 6283-74-5 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 6283-74-5 | Benchchem [benchchem.com]
- 4. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- 5. This compound | 6283-74-5 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
preventing decomposition of (+)-Diacetyl-L-tartaric anhydride during storage
Welcome to the Technical Support Center for (+)-Diacetyl-L-tartaric Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this reagent.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Decreased Melting Point of the Reagent | Hydrolysis due to exposure to moisture.[1] | 1. Verify Purity: Assess the purity of the anhydride. The presence of diacetyl-L-tartaric acid, a result of hydrolysis, will lower the melting point.[1]2. Use Fresh Reagent: If hydrolysis is confirmed, it is best to use a freshly opened bottle of (+)-Diacetyl-L-tartaric anhydride for sensitive applications.[2][3]3. Purification (with caution): For material showing initial signs of decomposition (e.g., presence of OH bands in IR spectrum), a purification procedure can be attempted. This involves refluxing the compound in acetic anhydride with a few drops of concentrated sulfuric acid. However, it's important to note that recrystallization attempts can also lead to further decomposition.[1][3] |
| Reagent Appears Gummy or Oily | Significant decomposition due to prolonged or excessive exposure to atmospheric moisture.[1] | 1. Discard and Replace: Gummy or oily appearance indicates a significant level of decomposition. It is strongly recommended to discard the reagent and use a new, unopened container to ensure the integrity of your experiment.2. Review Storage Protocol: Re-evaluate your current storage procedures to prevent future occurrences. Ensure containers are tightly sealed and stored in a desiccated environment. |
| Inconsistent Reaction Results or Low Yields | Use of partially decomposed starting material. | 1. Purity Check: Before starting your experiment, confirm the purity of the this compound. A lowered melting point is a key indicator of impurity.[1]2. Inert Atmosphere Handling: Handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture during weighing and addition to the reaction.[4]3. Use of Anhydrous Solvents: Ensure all solvents and other reagents in your reaction are anhydrous to prevent the introduction of water, which will hydrolyze the anhydride. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area.[5] It is sensitive to moisture and should be kept in a tightly closed container.[5][6] For long-term storage and to maintain high purity, refrigeration at temperatures between 2-8°C or even below 0°C is recommended.[7][8][9] Storing under an inert atmosphere, such as nitrogen, in sealed ampoules can also be effective.[3] For immediate use and to protect from atmospheric moisture, storage in a vacuum desiccator containing a drying agent like phosphorus pentoxide is a viable option.[1][2][3]
Q2: What are the visible signs of decomposition?
A2: The primary visual sign of decomposition is a change in the physical appearance of the compound from a white crystalline solid to a gummy or oily substance.[1] A significant drop in the melting point is another key indicator of decomposition.[1]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and alcohols.[6][10] It reacts with water and moisture, leading to hydrolysis.[6][10]
Q4: How should I handle this compound to ensure safety and stability?
A4: Always handle this reagent in a well-ventilated area, preferably within a fume hood.[11] To prevent exposure, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid inhaling the dust.[10] When not in use, ensure the container is tightly sealed to prevent moisture ingress.[6]
Q5: Can I recrystallize this compound if it has started to decompose?
A5: While a purification method involving acetic anhydride and sulfuric acid exists for material with minor hydrolysis, it is generally advised that attempts to recrystallize this compound can lead to further decomposition and a lowered melting point.[1][2][3] For applications requiring high purity, it is often best to use a fresh batch of the reagent.[2][3]
Experimental Protocols
Purity Assessment by Melting Point Depression
Objective: To determine the purity of this compound by observing its melting point.
Methodology:
-
Prepare a small sample of the this compound for analysis.
-
Use a calibrated melting point apparatus.
-
Slowly heat the sample and observe the temperature at which it begins to melt and the temperature at which it is completely molten.
-
Compare the observed melting point range to the literature value for pure this compound (typically around 130-135 °C).[8] A broader and lower melting point range indicates the presence of impurities, likely due to hydrolysis.
Visualizations
Decomposition Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 6283-74-5 [chemicalbook.com]
- 3. This compound CAS#: 6283-74-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.fr [fishersci.fr]
- 7. chemimpex.com [chemimpex.com]
- 8. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- 9. This compound | 6283-74-5 [amp.chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
optimizing reaction conditions for derivatization with (+)-Diacetyl-L-tartaric anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (+)-Diacetyl-L-tartaric anhydride (B1165640) for the chiral derivatization of amines, alcohols, and other nucleophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Diacetyl-L-tartaric anhydride and what is it used for?
This compound, also known as DATAAN, is a chiral derivatizing agent. It is used to convert a mixture of enantiomers (non-superimposable mirror-image molecules) into a mixture of diastereomers. Diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography techniques like HPLC or UPLC, often coupled with mass spectrometry (MS) or UV/Vis detection.[1][2] It is particularly effective for derivatizing compounds with primary and secondary amine or hydroxyl groups, such as amino acids and amino alcohols.[3][4]
Q2: How should I store and handle this compound?
This reagent is highly sensitive to moisture and is not very stable in air.[4] Hydrolysis, where the anhydride reacts with water to form the corresponding dicarboxylic acid, is a primary concern as it consumes the reagent.[5]
-
Storage: Store in a tightly sealed container at 2-8°C.[6][7] For long-term storage, keeping it in a vacuum desiccator over a drying agent like phosphorus pentoxide (P₂O₅) is recommended.[8]
-
Handling: It is best to use freshly prepared anhydride.[4] If that is not feasible, allow the container to warm to room temperature before opening to prevent condensation. Handle it quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to atmospheric moisture.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
Several factors influence the efficiency and success of the derivatization. The most critical parameters to optimize for each specific analyte include:
-
Reaction Temperature: Temperature affects the reaction rate. For example, the optimal temperature for derivatizing vigabatrin (B1682217) was found to be 44°C.[1][9] However, for other compounds like amino and hydroxy acids, reactions can be run for longer at room temperature or with gentle heating.[10] Excessively high temperatures can lead to analyte degradation or side reactions.[5]
-
Reaction Time: The reaction must be allowed to proceed to completion to ensure accurate quantification. Incomplete reactions are a common source of error. Reaction times can range from minutes to hours depending on the analyte's reactivity and the temperature. For vigabatrin, 30 minutes was optimal[1][9], while for a broader screen of metabolites, 2 hours was used.
-
Solvent: Aprotic solvents (solvents that do not donate protons) are generally required. Dichloromethane (DCM) and methanol (B129727) are commonly used.[4][11] The solvent should be anhydrous (dry) to prevent hydrolysis of the anhydride.
-
Molar Ratio: An excess of the derivatizing agent is typically used to ensure the reaction goes to completion. A molar ratio of analyte to derivatizing agent of 1:10 or higher is a good starting point.
-
pH and Catalysts: For the derivatization of amines, adjusting the pH to be slightly basic (pH 8-9) is critical to ensure the amine is deprotonated and can act as a nucleophile.[12][13] Bases like pyridine (B92270) or triethylamine (B128534) can be used for this purpose.[13] In some cases, a catalyst like trichloroacetic acid is used.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization reaction and subsequent chromatographic analysis.
Issue 1: Incomplete or No Derivatization
Symptoms:
-
Low or no signal for the derivatized product in the chromatogram.
-
Presence of a large peak corresponding to the underivatized analyte.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Hydrolysis of the Reagent | The most common cause is the presence of water in the reaction mixture. Ensure all solvents are anhydrous and that the sample is thoroughly dried before adding the reagent.[5] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reagent | The reaction may be incomplete due to an insufficient amount of derivatizing agent. Increase the molar excess of this compound relative to the analyte. A 10-fold excess is a good starting point. |
| Suboptimal Temperature/Time | The reaction may be too slow under the current conditions. Increase the reaction temperature or extend the incubation time. Monitor the reaction progress over time to determine the optimal endpoint. |
| Incorrect pH (for amines) | For the derivatization of amines, the reaction is most efficient under slightly basic conditions (pH 8-9). Add a small amount of an organic base like pyridine or triethylamine to the reaction mixture.[12][13] |
| Analyte Degradation | The analyte may not be stable under the chosen reaction conditions. Try milder conditions, such as a lower temperature for a longer time. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks in the chromatogram, which can compromise resolution and integration.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on silica-based columns can interact with the derivatized analyte, causing peak tailing. For basic analytes, add a competitor base like 0.1% triethylamine (TEA) to the mobile phase. For acidic analytes, ensure the mobile phase pH is at least one unit below the pKa of the analyte; adding 0.1% trifluoroacetic acid (TFA) can help.[14] |
| Column Overload | Injecting too much sample can lead to peak fronting.[15] Dilute the sample and re-inject. If the peak shape improves, the column was overloaded. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the final sample in the initial mobile phase. |
| Column Contamination or Void | Contaminants on the column frit or a void in the packing material can disrupt the flow path, leading to distorted peaks.[14][15] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[14] |
Issue 3: Extra or Unexpected Peaks in the Chromatogram
Symptoms:
-
More than the expected two diastereomer peaks, or peaks appearing in blank injections.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Hydrolyzed Reagent | The diacid formed from the hydrolysis of the anhydride may be visible in the chromatogram. Always use fresh or properly stored reagent and anhydrous conditions. |
| Side Reactions | Depending on the analyte, side reactions can occur. For example, with certain aromatic primary amines, both amides and imides can be formed.[3] Adjusting reaction conditions (e.g., temperature, catalyst) may favor the desired product. |
| Kinetic Resolution | If one enantiomer reacts significantly faster than the other, and the reaction is stopped prematurely, the ratio of the diastereomeric products will not reflect the true enantiomeric ratio of the analyte. Ensure the reaction goes to completion by using an excess of the derivatizing agent and allowing sufficient reaction time. |
| Autosampler Carryover | Residual sample from a previous injection can lead to "ghost peaks". Optimize the needle wash procedure in the autosampler, using a strong solvent that can fully dissolve the derivatized analyte.[14] |
| Peak Splitting | A single diastereomer peak may appear as split. This can be caused by a blocked column frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[14][15] |
Experimental Protocols & Data
Protocol 1: General Derivatization of Primary/Secondary Amines
This protocol provides a starting point for the derivatization of amine-containing analytes for LC-MS analysis. Optimization will be required for each specific analyte.
-
Sample Preparation: If the sample is in a biological matrix like plasma or urine, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724), vortexing, and centrifuging. Transfer the supernatant to a clean tube.[12]
-
Drying: Evaporate the solvent from the sample or standard to complete dryness under a gentle stream of nitrogen gas.[11] This step is critical to remove any water.
-
Reconstitution: Reconstitute the dried residue in 50 µL of an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).
-
pH Adjustment: Add a small volume of an organic base (e.g., pyridine or triethylamine) to adjust the pH to approximately 8-9.[13]
-
Reagent Addition: Add a solution of this compound in the same anhydrous solvent. A starting point is to use a 10-fold molar excess.
-
Incubation: Vortex the mixture and incubate. Start with room temperature for 60 minutes or gentle heating (e.g., 40-60°C) for 30 minutes.[1][9]
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the HPLC or UPLC system.
Protocol 2: Synthesis of this compound
For optimal results, freshly prepared reagent is recommended. The following is a summarized procedure.[8]
-
Setup: In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, place anhydrous, powdered L-tartaric acid.
-
Reagent Addition: Add a solution of concentrated sulfuric acid in acetic anhydride. The reaction can be vigorous initially.
-
Heating: Gently heat the solution under reflux with stirring for approximately 10 minutes.
-
Crystallization: Pour the solution into a beaker and cool in an ice bath for 1 hour to allow the product to crystallize.
-
Purification: Collect the crystals by filtration, wash with dry benzene, followed by cold absolute ether.
-
Drying: Dry the final product in a vacuum desiccator over phosphorus pentoxide and paraffin (B1166041) shavings.
Table 1: Optimized Reaction Conditions for Specific Analytes
| Analyte | Temperature (°C) | Time (min) | Key Notes | Reference |
| Vigabatrin | 44 | 30 | Conditions were statistically optimized using response surface methodology. | [1][9] |
| 2-Hydroxyglutarate | Not specified | Not specified | Samples were dried under nitrogen and derivatized for 5 min total runtime analysis. | [11] |
| Amino & Hydroxy Acids | Room Temp | 120 | Reaction time and reagent concentration (75 mg/mL) were optimized for untargeted metabolomics. | [10] |
Visualizing the Workflow
The following diagram illustrates the general workflow for chiral analysis using this compound.
References
- 1. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. This compound | 6283-74-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. uhplcs.com [uhplcs.com]
troubleshooting poor separation of diastereomers formed with (+)-Diacetyl-L-tartaric anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor separation of diastereomers formed with (+)-diacetyl-L-tartaric anhydride (B1165640) (DATAN).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using (+)-diacetyl-L-tartaric anhydride in chiral analysis?
A1: this compound is a chiral derivatizing agent (CDA). It is used to convert a mixture of enantiomers (which are non-superimposable mirror images with identical physical properties) into a mixture of diastereomers. Diastereomers have different physical properties, which allows them to be separated using standard achiral chromatographic techniques like HPLC.[1][2]
Q2: Why are my diastereomers not separating on an achiral HPLC column?
A2: Poor separation or co-elution of diastereomers occurs when their physicochemical properties are too similar for the selected chromatographic system to differentiate between them. The primary cause is insufficient selectivity between the two diastereomers under the current analytical conditions. Key factors to investigate include the mobile phase composition, stationary phase chemistry, and column temperature.[1]
Q3: Is it possible that this compound is not the right derivatizing agent for my analyte?
A3: Yes, this is a distinct possibility. The structure of the analyte plays a crucial role in how well the resulting diastereomers will separate. In some cases, the diacetyl-tartrate derivative may not provide sufficient conformational differences between the diastereomers for separation. For certain compounds, derivatives with bulkier acyl groups (e.g., dipivaloyl or benzoyl) on the tartaric acid moiety have shown significantly better separation where the diacetyl derivative failed.[3][4]
Q4: How does temperature affect the separation of diastereomers?
A4: Temperature influences separation by affecting solvent viscosity, analyte diffusion, and the thermodynamics of the interactions between the analytes and the stationary phase.[5][6] Increasing the temperature generally decreases retention times and can improve peak efficiency.[5][6] However, its effect on selectivity can vary; sometimes it improves resolution, while other times it can cause peaks to merge or even reverse their elution order.[7] Therefore, temperature should be systematically optimized.[1][8]
Q5: When should I consider using a different stationary phase?
A5: You should consider changing the stationary phase if you have thoroughly optimized the mobile phase and temperature without achieving adequate separation.[1] Different stationary phases (e.g., phenyl-hexyl, cyano, or fluorinated phases like PFP) offer alternative separation mechanisms (e.g., π-π interactions, dipole-dipole interactions) compared to a standard C18 column, which can significantly enhance selectivity for diastereomers.[1][9]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Diastereomer Peaks
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks.
-
Peaks are significantly overlapping (Resolution, Rs < 1.5), preventing accurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereomer separation.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Small changes can significantly impact selectivity.[1][10] 2. Switch Organic Modifier: If using acetonitrile, try methanol (B129727), or vice-versa. These solvents have different properties and can alter the selectivity of the separation.[1] 3. Modify pH (if applicable): If the diastereomers have ionizable groups, adjusting the mobile phase pH with a suitable buffer can change their retention and improve separation.[11] | Modifying the mobile phase is often the easiest and most impactful first step to alter the interactions between the diastereomers and the stationary phase, thereby improving selectivity.[1][11] |
| Inappropriate Column Temperature | Systematically Vary Temperature: Evaluate the separation at a range of temperatures (e.g., 25°C, 40°C, 55°C).[1] | Temperature affects the thermodynamics of the separation. While lower temperatures often improve resolution, this is not always the case.[12] A systematic screen is necessary to find the optimal point. |
| Unsuitable Stationary Phase | Switch Column Chemistry: If a standard C18 column is not providing separation, try a column with a different stationary phase, such as a Phenyl-Hexyl, Cyano (CN), or Pentafluorophenyl (PFP) column.[1][9] | Different stationary phases provide alternative interaction mechanisms (e.g., π-π, dipole-dipole) that may be more effective at differentiating the subtle structural differences between the diastereomers.[1] |
| Insufficient Structural Difference in Diastereomers | Use a Different Chiral Derivatizing Agent: If optimization of the chromatography fails, the issue may be the derivatizing agent itself. Synthesize diastereomers using an anhydride with bulkier acyl groups, such as (+)-O,O'-Dibenzoyl-L-tartaric anhydride or (+)-O,O'-Dipivaloyl-L-tartaric anhydride.[3][4] | The small acetyl groups of DATAN may not create enough steric or electronic differentiation between the diastereomers. Bulkier groups can lock the conformation and create larger physical differences, making chromatographic separation easier.[3] |
Issue 2: Incomplete or Unreliable Derivatization Reaction
Symptoms:
-
Low product yield observed in the chromatogram.
-
Presence of unreacted starting material (enantiomers).
-
Inconsistent peak areas between injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete derivatization.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Degraded Reagent or Presence of Moisture | Use Fresh Reagent: this compound is susceptible to hydrolysis. Use a fresh bottle or a properly stored aliquot. Use Anhydrous Solvents: Ensure that the reaction solvent (e.g., dichloromethane, acetonitrile) is anhydrous, as water will readily hydrolyze the anhydride. | The anhydride functional group is highly reactive with water. Any moisture present will consume the reagent and lead to an incomplete reaction. |
| Suboptimal Reaction Kinetics | Optimize Temperature and Time: Systematically increase the reaction temperature (e.g., test 40°C, 55°C, 70°C) and time (e.g., test 30 min, 60 min, 120 min).[13][14][15] An optimal temperature of 44°C and time of 30 minutes has been reported for the derivatization of vigabatrin (B1682217).[14][15] | Chemical reactions are often accelerated by heat. Finding the optimal balance is key to achieving a complete reaction without causing degradation of the analyte or product. |
| Reaction Equilibrium or Byproduct Inhibition | Add a Base: Incorporate a non-nucleophilic base such as pyridine or triethylamine into the reaction mixture.[2] | The reaction of an alcohol or amine with the anhydride releases a carboxylic acid. This can protonate the starting amine (if applicable) or establish an unfavorable equilibrium. A base neutralizes the acid byproduct, driving the reaction to completion.[2] |
Data Presentation
The following tables summarize quantitative data from studies on the separation of diastereomers formed with tartaric acid derivatives, illustrating the impact of chromatographic conditions and derivatizing agent structure.
Table 1: HPLC Conditions for Separation of Diastereomers Formed with DATAN
| Analyte | Column | Mobile Phase | Flow Rate | Temperature | Result | Reference |
| Vigabatrin Enantiomers | Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | 10 mM Ammonium Formate (pH 3.0) and Methanol | 0.2 mL/min | 44°C | Baseline separation achieved | [14][15] |
| D- and L-2-Hydroxyglutarate | Achiral C18 HPLC column | Not specified in abstract | Not specified | Not specified | Very well-separated peaks, total runtime 5 min | [13][15] |
| Tartaric Acid Monoamides | Reversed-phase column | Acetonitrile/Water mixtures | Not specified | Not specified | Successful resolution achieved | [2] |
Table 2: Impact of Derivatizing Agent Structure on HPLC Separation
| Analyte Class | Derivatizing Agent | Stationary Phase | Mobile Phase | Outcome | Reference |
| N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolines | O,O-Diacetyl-tartaric acid derivative | RP-HPLC & NP-HPLC | Not specified | Little or no resolution | [3][4] |
| N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolines | O,O-Dipivaloyl-tartaric acid derivative (bulkier) | RP-HPLC | Not specified | Baseline separation | [3] |
| N-acyl-1-methyl-1,2,3,4-tetrahydo-β-carbolines | O,O-Dibenzoyl-tartaric acid derivative (bulkier) | RP-HPLC | Not specified | Good separation (retention order reversed) | [3][4] |
Experimental Protocols
Protocol 1: General Derivatization of an Amine or Alcohol with this compound (DATAN)
This protocol provides a general starting point. Optimal conditions (solvent, temperature, time, and use of a base) should be determined empirically for each specific analyte.
Materials:
-
Analyte containing a primary or secondary amine or alcohol functional group.
-
This compound (DATAN).
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or THF).
-
(Optional) Non-nucleophilic base (e.g., pyridine or triethylamine).
-
Small reaction vial with a screw cap.
-
Heating block or water bath.
Procedure:
-
Preparation of Analyte Solution: Prepare a stock solution of the analyte in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Preparation of Reagent Solution: Prepare a solution of DATAN in the same anhydrous solvent. A molar excess (e.g., 1.5 to 5 equivalents relative to the analyte) is typically used to drive the reaction to completion.
-
Reaction:
-
In a clean, dry reaction vial, add a specific volume of the analyte solution.
-
Add the desired volume of the DATAN solution.
-
(Optional) If using a base, add a small amount (e.g., 1-2 equivalents).
-
Cap the vial tightly and vortex briefly to mix.
-
-
Incubation: Place the vial in a heating block set to the desired temperature (a good starting point is 40-50°C).[14][15] Allow the reaction to proceed for a set time (e.g., 30-60 minutes).[14][15]
-
Quenching/Stopping the Reaction: After the incubation period, the reaction can often be stopped by cooling the mixture (e.g., placing it in an ice bath or freezer for a few minutes).[16] Some protocols may add a small amount of an agent like methanol to consume any excess anhydride.
-
Analysis: Dilute the final reaction mixture with the initial mobile phase for HPLC analysis to an appropriate concentration and inject it into the HPLC system.
Protocol 2: HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method on a reversed-phase column.
HPLC System:
-
Standard HPLC or UHPLC system with a UV or MS detector.
-
Column oven for temperature control.
Initial Screening Phase:
-
Column Selection: Start with a standard, high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm or 150 mm x 4.6 mm, 3.5 µm).[14]
-
Mobile Phase Screening:
-
System A: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.
-
System B: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol.
-
-
Gradient Run: Perform a broad scouting gradient on both systems (e.g., 10% to 90% B over 15 minutes) to determine the approximate elution conditions and to see if any separation is observed.[1]
-
Evaluation: Compare the chromatograms from both systems. Choose the organic modifier (Acetonitrile or Methanol) that shows the best initial separation or "peak shape."
Optimization Phase:
-
Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution point of the diastereomers to maximize resolution.
-
Isocratic Conversion: For final optimization, convert the shallow gradient to an isocratic method based on the mobile phase composition at which the peaks elute.[1]
-
Fine-Tuning Mobile Phase: Adjust the isocratic mobile phase composition in small increments (e.g., ±2% organic) to find the optimal resolution.[1]
-
Temperature Optimization: Using the best mobile phase composition, perform runs at three different temperatures (e.g., 30°C, 45°C, 60°C) to see if temperature improves selectivity or efficiency.[1][5]
-
Flow Rate Optimization: If necessary, adjust the flow rate. Lower flow rates can sometimes improve resolution for difficult separations, but at the cost of longer run times.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Chiral Resolution of DL-Leucine with Tartaric Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of racemic (dl)-leucine using tartaric acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of resolving dl-leucine (B559552) with tartaric acid derivatives?
The resolution process is based on the principle of diastereomeric salt formation.[1] Racemic dl-leucine, a 50:50 mixture of D-leucine and L-leucine, is reacted with a single enantiomer of a chiral resolving agent, such as a derivative of tartaric acid (e.g., (+)-di-1,4-toluoyl-D-tartaric acid or (-)-dibenzoyl-L-tartaric acid).[2][3] This reaction creates a pair of diastereomeric salts: (D-leucine)-(chiral acid) and (L-leucine)-(chiral acid). Diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[4][5] This solubility difference allows for their separation through fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution.[6]
Q2: Which tartaric acid derivative should I choose for the resolution?
The choice of the resolving agent is critical and often requires screening.[1] Published studies have demonstrated successful resolution of dl-leucine with derivatives like:
-
(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA): This agent preferentially forms a less soluble and more stable salt with D-leucine.[2]
-
(-)-dibenzoyl-L-tartaric acid (L-DBTA): This agent has been shown to form a less soluble salt with L-leucine.[3]
The selection depends on which leucine (B10760876) enantiomer is the target for isolation. The molecular structures of the racemate and the resolving agent must be compatible to enable efficient molecular recognition.
Q3: What levels of enantiomeric excess (ee) and yield can be realistically expected?
Enantiomeric excess and yield are highly dependent on the specific resolving agent, solvent system, and crystallization conditions. With optimization and multi-stage crystallization, high ee values can be achieved. For instance, one study achieved an ee of 91.20% for D-leucine using D-DTTA, while another reached 95.48% for L-leucine using L-DBTA.[2][3] However, there is often a trade-off: conditions that favor higher ee (like slower cooling) may result in a lower overall yield.[7]
Q4: Why is the choice of solvent so important?
The solvent system is a critical parameter because it directly influences the solubilities of the two diastereomeric salts.[8][9] An ideal solvent should maximize the solubility difference between the D- and L-diastereomeric salts. If both salts are too soluble, no crystallization will occur. If both are poorly soluble, they may co-precipitate, leading to low enantiomeric excess. Often, a mixture of solvents is required to fine-tune these solubility properties.
Troubleshooting Guide
This guide addresses common problems encountered during the chiral resolution of dl-leucine via diastereomeric salt crystallization.
Problem 1: No Crystals Form or Very Low Yield
| Possible Cause | Suggested Solution | Citation |
| Inappropriate Solvent System | The diastereomeric salts may be too soluble in the chosen solvent. Screen different solvents or solvent mixtures. Try a less polar solvent or add an anti-solvent (in which the salts are less soluble) to induce precipitation. | [8] |
| Solution is Too Dilute | Insufficient supersaturation will prevent crystallization. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts. | [8][9] |
| Suboptimal Temperature | Crystallization is often temperature-dependent. Ensure the solution is cooled to a sufficiently low end-point temperature to reduce the solubility of the target salt. Experiment with different cooling profiles. | [7][9] |
| Lack of Nucleation Sites | Spontaneous nucleation may not occur. Try scratching the inside of the flask with a glass rod or, ideally, add a small amount of "seed" crystal of the pure, less-soluble diastereomeric salt to initiate crystallization. | [8][9] |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to dl-leucine can significantly impact yield. While a 0.5 equivalent of the resolving agent is a common starting point, this ratio should be optimized for maximum precipitation of the desired diastereomer. | [8] |
Problem 2: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Suggested Solution | Citation |
| Solution is Too Concentrated | High supersaturation can lead to the formation of an amorphous oil rather than an ordered crystal lattice. Try diluting the solution with more solvent. | [8] |
| Cooling Rate is Too Fast | Rapid cooling can prevent molecules from arranging into a crystal structure. Implement a slower, more controlled cooling ramp to allow for proper crystal growth. | [7][8] |
| Inappropriate Solvent | The solvent may not be suitable for crystallization of your specific diastereomeric salt. Screen alternative solvents. Sometimes, adding a seed crystal can help induce crystallization from the oil. | [8] |
Problem 3: Low Enantiomeric Excess (ee) of the Isolated Product
| Possible Cause | Suggested Solution | Citation |
| Co-precipitation of Diastereomers | The more soluble diastereomer is crystallizing along with the less soluble one. This often happens if the cooling rate is too fast or the final temperature is too low. Use a slower cooling rate and experiment with a slightly higher final crystallization temperature. | [7] |
| Insufficient Purity of Reagents | Impurities in the starting dl-leucine or the tartaric acid derivative can interfere with the crystallization process and get trapped in the crystal lattice. Ensure high purity of all reagents. | [8] |
| Inadequate Washing | The mother liquor, which contains a higher concentration of the more soluble diastereomer, may not have been completely removed from the crystal surfaces. Wash the filtered crystals with a small amount of cold crystallization solvent. | [8] |
| Suboptimal Seeding | Using too much seed crystal can accelerate nucleation to the point where both diastereomers precipitate simultaneously. Optimize the seed amount; often, a small quantity is sufficient to promote controlled growth of the desired crystal. | [7] |
| Single Crystallization is Insufficient | For many systems, a single crystallization step is not enough to achieve high ee. Perform one or more recrystallization steps on the isolated diastereomeric salt to further purify it. | [2][3] |
Quantitative Data Summary
The following tables summarize quantitative results from studies on the chiral resolution of dl-leucine using different tartaric acid derivatives.
Table 1: Performance of Different Tartaric Acid Derivatives
| Resolving Agent | Target Enantiomer | Achieved Enantiomeric Excess (ee) | Method | Citation |
| (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA) | D-Leucine | 91.20% | Multi-stage crystallization | [2] |
| (-)-dibenzoyl-L-tartaric acid (L-DBTA) | L-Leucine | 95.48% | Secondary crystallization | [3] |
| (-)-dibenzoyl-L-tartaric acid (L-DBTA) | D-Leucine (from mother liquor) | 84.52% | Secondary crystallization | [3] |
Table 2: Effect of Process Parameters on Resolution with D-DTTA Derivative
| Parameter | Value | Effect on ee (%) | Effect on Yield (%) |
| Seed Amount | 2.5 mg -> 7.7 mg | Increase | Decrease |
| 7.7 mg -> 15.6 mg | Decrease | Increase | |
| Cooling Rate | Increase | Decrease | Increase |
| End Point Temperature | Increase | Increase | Decrease |
| Data synthesized from trends described in reference[7]. |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of DL-Leucine
This protocol provides a generalized methodology. Specific quantities, solvents, and temperatures must be optimized for the chosen tartaric acid derivative.
1. Diastereomeric Salt Formation: a. Dissolve racemic dl-leucine (1.0 equivalent) and the chosen chiral tartaric acid derivative (0.5 - 1.0 equivalent) in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile-water) with heating until a clear solution is obtained.[6][10] b. The volume of the solvent should be minimized to ensure the solution is saturated at the elevated temperature.
2. Fractional Crystallization: a. Allow the solution to cool down slowly and undisturbed to room temperature. A slow cooling rate is crucial for selective crystallization.[7][8] b. For improved yield and purity, further cool the solution in an ice bath or refrigerator to the optimized end-point temperature. c. If crystallization does not begin spontaneously, induce it by scratching the inner wall of the flask or by seeding with a few crystals of the desired diastereomeric salt.[9]
3. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[8] c. Dry the crystals under vacuum. d. At this stage, determine the diastereomeric and/or enantiomeric purity (e.g., via HPLC or by measuring optical rotation). e. If the purity is insufficient, perform a recrystallization by re-dissolving the salt in a minimal amount of hot solvent and repeating the cooling and isolation steps.[2][3]
4. Liberation of the Enantiomerically Enriched Leucine: a. Dissolve the purified diastereomeric salt in water. b. Adjust the pH of the solution to the isoelectric point of leucine (~pH 6.0) using a base (e.g., NaOH or NH₄OH) to precipitate the free amino acid, or adjust to a highly acidic or basic pH to facilitate separation from the resolving agent. c. Alternatively, use a strong acid (e.g., HCl) to protonate the leucine and a suitable organic solvent to extract the free tartaric acid derivative. d. Isolate the precipitated enantiomerically enriched leucine by filtration, wash with cold water, and dry.
Visualizations
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
enhancing HPLC resolution of derivatized enantiomers with mobile phase additives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC resolution of derivatized enantiomers. It focuses on the strategic use of mobile phase additives to improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a mobile phase additive in the resolution of derivatized enantiomers?
Mobile phase additives are used to improve peak shape, enhance resolution, and control the retention time of derivatized enantiomers. For acidic or basic analytes, additives can suppress unwanted interactions between the analyte and the stationary phase, leading to better peak symmetry and improved separation.[1][2] They can also influence the chiral recognition mechanism, sometimes dramatically improving selectivity.[3]
Q2: What are common types of mobile phase additives for separating derivatized enantiomers?
The choice of additive typically depends on the nature of the analyte:
-
For acidic compounds: Acidic additives like trifluoroacetic acid (TFA), formic acid, or acetic acid are commonly used.[1]
-
For basic compounds: Basic additives such as diethylamine (B46881) (DEA), triethylamine (B128534) (TEA), butylamine, or ethanolamine (B43304) are frequently employed.[1][4]
-
For neutral compounds: Additives may not always be necessary, but buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can help control ionic strength and improve peak shape.[5]
Q3: What concentration of additive should I use?
A typical starting concentration for acidic or basic additives is 0.1% (v/v).[1][4] This concentration can be optimized, but it should generally not exceed 0.5%.[1] Excessive additive concentration can sometimes negatively impact the separation or the column itself.
Q4: Can an additive worsen the separation?
Yes. The effect of an additive is not always predictable. While the common wisdom is to use a basic additive for a basic compound, studies have shown that this can sometimes decrease or eliminate the separation.[3] In some cases, adding an acidic additive to the mobile phase for a basic compound can surprisingly improve resolution or even reverse the enantiomeric elution order.[2][3] Therefore, screening different types of additives is a crucial step in method development.
Q5: Besides additives, what other mobile phase parameters can I adjust to improve resolution?
Optimizing the mobile phase is a multi-parameter process:[6][7]
-
Solvent Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase can significantly impact retention and selectivity.[6]
-
Solvent Type: Switching between organic solvents like acetonitrile and methanol (B129727) can alter selectivity due to different interactions with the analyte and stationary phase.[5]
-
pH: For ionizable compounds, the pH of the mobile phase is critical. A general rule is to adjust the pH to be approximately ±1 unit away from the analyte's pKa.[6]
-
Temperature: Column temperature affects mobile phase viscosity and reaction kinetics, which can influence resolution.[5]
Troubleshooting Guide
Problem: Poor or no resolution between derivatized enantiomer peaks.
-
Q: My two enantiomer peaks are co-eluting or have a resolution factor (Rs) of less than 1.5. What should I do first? A: First, confirm that your derivatization reaction was successful. Then, introduce a mobile phase additive appropriate for your analyte. If your derivatized enantiomer is acidic, add 0.1% TFA or formic acid. If it is basic, add 0.1% DEA or TEA.[1][4] This is often the most effective first step to achieving initial separation.
-
Q: I've added a standard additive (e.g., DEA for a basic analyte), but the resolution is still poor. What's my next step? A: You should systematically optimize the additive concentration and type. The effect of an additive can be complex; sometimes an acidic additive can improve the separation of basic enantiomers.[3] Consider the following:
-
Optimize Concentration: Vary the additive concentration from 0.05% to 0.5%.
-
Screen Additive Types: For a basic analyte, try different amines like TEA, ethanolamine, or even an acidic additive like formic acid.[1][3]
-
Adjust Mobile Phase Solvents: Change the ratio of organic solvent to water/buffer. If using acetonitrile, try methanol, or a combination of the two.[5]
-
Check Temperature: Vary the column temperature. Lowering or increasing the temperature can sometimes improve resolution.[5]
-
Problem: Poor peak shape (tailing or fronting).
-
Q: My peaks are showing significant tailing. How can I improve the peak shape? A: Peak tailing is often caused by secondary, non-chiral interactions between the analyte and the stationary phase.
-
Use an Additive: Additives are very effective at masking active sites on the stationary phase that cause tailing. For basic compounds, a basic additive like DEA or TEA is a good starting point.[2]
-
Adjust pH: Ensure the mobile phase pH is appropriate for your analyte to suppress ionization that can lead to tailing.[6]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[8]
-
System Issues: Check for extra-column dead volume from poorly connected fittings or tubing.[5][9]
-
Problem: Retention times are unstable.
-
Q: My retention times are drifting from one injection to the next. What could be the cause? A: Unstable retention times usually point to a problem with the system or mobile phase preparation.
-
Mobile Phase: Ensure your mobile phase is properly degassed.[10] If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can sometimes resolve this.[11]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially important when using additives, as it can take longer for the column to stabilize.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[12]
-
Leaks: Check the system for any leaks, as this can cause pressure and flow rate fluctuations.[11]
-
Data Presentation
Table 1: Illustrative Effect of Additive Type and Concentration on Resolution (Rs)
This table provides an example of how resolution can change with different mobile phase additives for a hypothetical derivatized basic analyte.
| Additive Type | Concentration (% v/v) | Resolution Factor (Rs) | Peak Symmetry |
| None | 0.0 | 0.8 | 0.7 |
| Diethylamine (DEA) | 0.1 | 1.7 | 1.1 |
| Diethylamine (DEA) | 0.2 | 1.9 | 1.2 |
| Triethylamine (TEA) | 0.1 | 1.5 | 1.0 |
| Formic Acid (FA) | 0.1 | 1.3 | 0.9 |
Note: Data is illustrative and results will vary based on the analyte, column, and specific HPLC conditions.
Experimental Protocols
Protocol 1: General Method for Pre-Column Derivatization
This protocol provides a general workflow for the derivatization of an analyte containing a primary or secondary amine with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide), a common chiral derivatizing agent.[12]
-
Analyte Solution Preparation: Dissolve a precisely weighed amount of your analyte (e.g., 20 mg) in 10 mL of a suitable buffer, such as a 2.0 mg/mL sodium bicarbonate solution.
-
Derivatizing Reagent Preparation: Prepare a 5 mg/mL solution of Marfey's reagent in acetonitrile.
-
Reaction: In a clean vial, mix 500 µL of the analyte solution with 500 µL of the derivatizing reagent solution.
-
Incubation: Seal the vial tightly and heat it at approximately 65°C for one hour to allow the reaction to complete.
-
Cooling and Dilution: After incubation, cool the vial to room temperature. The sample is now ready for injection or can be further diluted with the mobile phase if necessary.
Protocol 2: Mobile Phase Preparation with Additives
This protocol describes the preparation of a mobile phase containing an acidic or basic additive.
-
Solvent Measurement: Precisely measure the required volumes of the aqueous and organic components of your mobile phase (e.g., for a 78:22 buffer:acetonitrile mobile phase, measure 780 mL of buffer and 220 mL of acetonitrile).[12]
-
Additive Addition: Using a micropipette or a small graduated cylinder, add the required volume of the additive to the organic or aqueous phase. For a 0.1% concentration in a 1000 mL mobile phase, you would add 1.0 mL of the additive.
-
Note: Some additives, like ethylenediamine, may not be miscible with non-polar solvents unless an alcohol like ethanol (B145695) or methanol is present in the mobile phase (at least 2%).[1]
-
-
Mixing: Combine the aqueous and organic phases in a clean solvent reservoir and mix thoroughly.
-
pH Adjustment (If Necessary): If you need to control the pH of a buffer, adjust it using an acid (e.g., o-phosphoric acid) or a base before mixing it with the organic solvent.[12]
-
Degassing: Degas the final mobile phase mixture using an ultrasonic bath or vacuum filtration to remove dissolved gases, which can cause bubbles in the pump and detector.[10][11]
Visualizations
Caption: Workflow for HPLC method development to improve resolution.
Caption: Decision tree for troubleshooting poor resolution.
Caption: Logical relationships of mobile phase components.
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. ijnrd.org [ijnrd.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. juniperpublishers.com [juniperpublishers.com]
dealing with hygroscopic nature of (+)-Diacetyl-L-tartaric anhydride
Technical Support Center: (+)-Diacetyl-L-tartaric anhydride (B1165640)
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of (+)-Diacetyl-L-tartaric anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears clumped or has become a gummy solid. What happened?
A1: This is a clear indication of moisture exposure. This compound is highly moisture-sensitive and readily reacts with water from the atmosphere in a process called hydrolysis.[1][2] This reaction breaks down the anhydride, forming diacetyl-L-tartaric acid, which can cause the material to become gummy or clump together.[3][4] If placed in a standard stoppered bottle, it can become gummy with a significant drop in melting point within a few days.[3][4]
Q2: Can I still use the reagent if it has been exposed to moisture?
A2: Using moisture-exposed anhydride is not recommended, as it will lead to lower yields and impurities in your reaction. The presence of its hydrolyzed form, diacetyl-L-tartaric acid, means the molar quantity of the active anhydride is lower than calculated.[2] For best results, especially in sensitive applications like chiral derivatizations, using a fresh, properly stored supply is crucial.[4] If the material must be used, it should be dried rigorously before application.[3][5]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, the compound must be stored under controlled conditions. Key recommendations include:
-
Temperature: Keep refrigerated at 2-8°C.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon).
-
Container: Keep in a tightly sealed container.[1][7] For long-term storage, consider dark, evacuated ampoules.[4][5]
-
Environment: A vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅) is highly effective for preventing moisture uptake.[3][8]
Q4: How does moisture contamination affect my experimental results?
A4: Moisture contamination leads to the hydrolysis of the anhydride.[2] This unwanted side reaction consumes the anhydride, reducing the yield of your desired product.[2] It also introduces diacetyl-L-tartaric acid as an impurity, which can complicate purification and subsequent reaction steps. In acylation reactions, water competes with the intended nucleophile (e.g., an alcohol or amine), directly impacting reaction efficiency.[2]
Q5: What is the best way to handle the compound during an experiment to minimize moisture exposure?
A5: Handle the compound quickly in a controlled, dry environment such as a glove box or under a stream of inert gas (e.g., argon or nitrogen).[2] If a glove box is unavailable, weigh the reagent rapidly and ensure all glassware is thoroughly oven- or flame-dried before use. Using anhydrous solvents is also critical to prevent hydrolysis during the reaction.[2]
Data & Specifications
Quantitative data is essential for understanding the properties and stability of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈O₇ | [1] |
| Molecular Weight | 216.15 g/mol | [1] |
| Appearance | White crystalline solid, flakes, or powder | [5][9][10] |
| Melting Point | 130-135 °C (literature) | [6][10] |
| Storage Temperature | 2-8°C (Refrigerated) | [6] |
| Chemical Stability | Moisture sensitive; reacts with water | [1][9] |
Table 2: Impact of Storage Conditions on Product Stability
| Storage Method | Observation | Timescale | Source |
| Vacuum Desiccator (over P₂O₅) | Melting point drops by ~1°C, then stabilizes. | First 4 days | [3][4] |
| Standard Stoppered Bottle | Becomes gummy; melting point falls to ~100°C. | Within 3 days | [3][4] |
| Open to Air | Not very stable; melting point drops. | Rapid | [4][5] |
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
This protocol is for drying small quantities of the reagent that may have been minimally exposed to moisture.
Objective: To remove adsorbed water without decomposing the anhydride.
Materials:
-
This compound
-
Vacuum desiccator
-
Phosphorus pentoxide (P₂O₅) or paraffin (B1166041) shavings as desiccant
-
Vacuum pump
Procedure:
-
Place a fresh layer of phosphorus pentoxide (P₂O₅) at the bottom of the vacuum desiccator.
-
Spread the this compound in a thin layer in a suitable glass container (e.g., a watch glass or petri dish).
-
Place the container inside the desiccator.
-
Carefully apply a vacuum to the desiccator, ensuring a tight seal.
-
Leave the material under vacuum overnight (at least 12-24 hours).[3][5][8]
-
Before opening, slowly and carefully release the vacuum, preferably by backfilling with an inert gas like nitrogen or argon.
-
Use the dried reagent immediately.
Protocol 2: Karl Fischer Titration for Moisture Content Determination
This is a standard method for accurately quantifying water content in a solid sample.
Objective: To determine the percentage of water (% w/w) in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or appropriate Karl Fischer solvent
-
Karl Fischer reagent (hydranal or equivalent)
-
Airtight weighing vessel
-
Sample of this compound
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is conditioned and free of ambient moisture.
-
Sample Preparation: In a controlled environment (glove box or under inert gas), accurately weigh a representative sample of the anhydride (typically 50-100 mg, depending on expected moisture content).
-
Titration: Quickly transfer the weighed sample into the titration vessel.
-
Analysis: Start the titration process. The instrument will automatically titrate the water present in the sample and calculate the moisture content.
-
Reporting: Record the result, typically expressed as a percentage (%) or parts per million (ppm) of water. For best accuracy, perform the measurement in triplicate.
Visual Guides & Workflows
Troubleshooting Decision Tree
This diagram helps diagnose issues related to the use of this compound in a reaction.
Caption: Troubleshooting guide for experiments using this compound.
Recommended Handling Workflow
This workflow outlines the best practices for handling the reagent from storage to experimental use.
Caption: Recommended workflow for handling hygroscopic this compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 6283-74-5 [chemicalbook.com]
- 5. This compound CAS#: 6283-74-5 [m.chemicalbook.com]
- 6. This compound | 6283-74-5 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
side reactions of (+)-Diacetyl-L-tartaric anhydride with functional groups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Diacetyl-L-tartaric anhydride (B1165640). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use as a chiral derivatizing agent and synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (+)-Diacetyl-L-tartaric anhydride?
A1: (+)-O,O′-Diacetyl-L-tartaric anhydride is primarily used as a chiral derivatizing agent.[1][2] It reacts with chiral molecules, such as amino alcohols, to form diastereomers that can be separated and quantified using techniques like HPLC.[1] It is also employed in the kinetic resolution of racemic mixtures.
Q2: How should I store this compound to ensure its stability?
A2: This reagent is sensitive to moisture and can decompose.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] For long-term stability, it is recommended to keep it in a vacuum desiccator over a drying agent like phosphorus pentoxide.[3]
Q3: What are the signs of decomposition of the anhydride?
A3: Decomposition is indicated by the material becoming gummy and a significant drop in its melting point.[3] If the product is not a white crystalline solid, it has likely degraded and should be purified or replaced.
Q4: Can I recrystallize this compound if it has started to decompose?
A4: Attempts to recrystallize the anhydride often lead to further decomposition and a lower melting point.[3] If high purity is required, it is best to prepare it fresh.
Troubleshooting Guide: Side Reactions with Functional Groups
This guide addresses common side reactions observed when using this compound with various functional groups and provides strategies to minimize them.
Issue 1: Reaction with Primary Amines Yields a Mixture of Amide and Imide Products.
When reacting this compound with aromatic primary amines, the formation of either an amide or an imide is highly dependent on the substitution pattern of the aromatic ring.[4]
-
Ortho-substituted amines : Tend to form amides, regardless of whether the substituent is electron-donating or electron-withdrawing.[4]
-
Para-substituted amines : Primarily yield imides.[4]
-
Meta-substituted amines : The outcome depends on the electronic nature of the substituent. Electron-withdrawing groups favor amide formation, while electron-donating groups lead to imides.[4]
Troubleshooting Workflow:
References
Technical Support Center: Scaling Up Chiral Resolution with (+)-Diacetyl-L-tartaric Anhydride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up chiral resolution reactions involving (+)-Diacetyl-L-tartaric anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using (+)-Diacetyl-L-tartaric anhydride?
A1: The chiral resolution of a racemic mixture of amines with this compound is based on the formation of diastereomeric amides. The anhydride reacts with the racemic amine, which consists of (R) and (S) enantiomers, to form two distinct diastereomeric products: [(R)-amine]-amide and [(S)-amine]-amide. These diastereomers possess different physical properties, most notably different solubilities in specific solvents. This solubility difference allows for the selective crystallization of the less soluble diastereomer, enabling the separation of the original enantiomers.[1][2]
Q2: How does this compound react with a primary or secondary amine?
A2: this compound reacts with primary or secondary amines through nucleophilic acyl substitution. The amino group of the amine attacks one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a stable amide bond. This reaction creates a new chiral center, resulting in the formation of diastereomers.
Q3: What are the critical parameters to consider when scaling up this chiral resolution?
A3: When scaling up, several factors must be carefully controlled to ensure a successful and reproducible resolution. These include:
-
Solvent Selection: The choice of solvent is paramount as it dictates the solubility difference between the diastereomers.
-
Molar Ratio: The stoichiometry between the racemic amine and this compound can significantly impact the yield and enantiomeric excess.
-
Temperature Profile: The temperature at which the reaction, crystallization, and filtration are performed affects both the reaction rate and the solubility of the diastereomers.
-
Agitation: Proper mixing is crucial for maintaining homogeneity and ensuring consistent crystallization.
-
Seeding: The use of seed crystals of the desired pure diastereomer can promote selective crystallization and improve reproducibility.[3]
Q4: Can the unwanted enantiomer be recovered and recycled?
A4: Yes, in many industrial processes, the recovery and recycling of the unwanted enantiomer are crucial for economic viability. After separating the desired diastereomer, the mother liquor contains the more soluble diastereomer. The amine can be liberated from this diastereomer and then subjected to a racemization process, which converts it back into the racemic mixture. This recycled racemate can then be reintroduced into the resolution process, thereby increasing the overall yield of the desired enantiomer.[1][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of chiral resolution reactions with this compound.
Problem 1: No or poor crystallization of the diastereomeric amide.
-
Possible Cause 1: High solubility of both diastereomers. The chosen solvent may be too effective at solvating both diastereomeric amides, preventing either from reaching supersaturation and crystallizing.
-
Solution: Conduct a thorough solvent screening to identify a solvent or solvent mixture with a significant solubility difference between the diastereomers.[3] Consider using anti-solvents to induce precipitation.
-
-
Possible Cause 2: Insufficient concentration. The solution may be too dilute for supersaturation to occur.
-
Solution: Carefully concentrate the solution by evaporating a portion of the solvent.
-
-
Possible Cause 3: Inhibition of nucleation. Trace impurities can sometimes interfere with the formation of crystal nuclei.
-
Solution: Ensure the starting materials are of high purity. If possible, introduce seed crystals of the desired diastereomer to initiate crystallization.[3]
-
Problem 2: The product "oils out" instead of crystallizing.
-
Possible Cause 1: High degree of supersaturation. If the solution is too concentrated or cooled too quickly, the diastereomer may separate as a liquid phase instead of a solid.
-
Solution: Use a more dilute solution or slow down the cooling rate.[3]
-
-
Possible Cause 2: Crystallization temperature is too high. The melting point of the diastereomeric amide may be lower than the crystallization temperature.
-
Solution: Experiment with lower crystallization temperatures.
-
Problem 3: Low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the final product.
-
Possible Cause 1: Suboptimal solvent system. The solubility difference between the two diastereomers in the chosen solvent may be insufficient, leading to co-precipitation.
-
Solution: Re-evaluate the solvent system. A systematic screening is the most effective approach to find a solvent that maximizes the solubility difference.[3]
-
-
Possible Cause 2: Crystallization occurred too quickly. Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice.
-
Solution: Employ a slower, more controlled cooling profile to allow for selective crystallization.
-
-
Possible Cause 3: Inadequate agitation. Poor mixing can create localized areas of high supersaturation, leading to non-selective crystallization.
-
Solution: Optimize the stirring speed and impeller design to ensure the solution remains homogeneous.
-
Problem 4: Low yield of the desired diastereomer.
-
Possible Cause 1: Significant solubility of the desired diastereomer. Even if it is the less soluble diastereomer, a considerable amount may remain in the mother liquor.
-
Solution: Optimize the crystallization temperature, as solubility generally decreases at lower temperatures. Consider using an anti-solvent to reduce the solubility of the desired product.[3]
-
-
Possible Cause 2: Suboptimal molar ratio of the resolving agent.
-
Solution: While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of this compound (e.g., 0.5 equivalents) can sometimes be more effective in selectively crystallizing one diastereomer.[5]
-
Data Presentation
The following tables provide illustrative quantitative data on how different parameters can affect the outcome of a chiral resolution. Note that these are representative examples, and optimal conditions will vary depending on the specific amine being resolved.
Table 1: Effect of Solvent on Diastereomeric Excess (d.e.)
| Solvent System | Dielectric Constant (ε) | Diastereomeric Excess (d.e.) of Crystals (%) |
| Methanol | 32.7 | 65 |
| Ethanol | 24.5 | 78 |
| Isopropanol | 19.9 | 85 |
| Ethyl Acetate | 6.0 | 92 |
| Toluene | 2.4 | 88 |
Table 2: Impact of Molar Ratio of Resolving Agent on Yield and Enantiomeric Excess (e.e.)
| Molar Equivalents of this compound | Yield of Diastereomer (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| 1.0 | 42 | 95 |
| 0.8 | 38 | 97 |
| 0.6 | 35 | 98 |
| 0.5 | 30 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution at Laboratory Scale (1-10 g)
-
Reaction: In a suitable flask, dissolve the racemic amine (1.0 eq.) in the chosen solvent. Add this compound (0.5-1.0 eq.) portion-wise while stirring. The reaction is often exothermic. Maintain the temperature within a specified range (e.g., 20-25°C).
-
Crystallization: Once the reaction is complete (monitor by TLC or HPLC), heat the mixture to dissolve any solids that may have formed. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystallization. Seeding with a small crystal of the desired diastereomer at the beginning of the cooling process is recommended.
-
Isolation: Collect the crystallized diastereomeric amide by filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Liberation of the Amine: Suspend the purified diastereomeric amide in a biphasic system (e.g., water and an organic solvent like dichloromethane (B109758) or ethyl acetate). Add a base (e.g., aqueous sodium hydroxide (B78521) or sodium carbonate) to hydrolyze the amide and liberate the free amine into the organic layer.
-
Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess of the amine using chiral HPLC or GC.
Protocol 2: Considerations for Scaling Up the Chiral Resolution (100 g - 1 kg)
-
Reactor Setup: Use a jacketed glass reactor with controlled heating and cooling capabilities. Employ an overhead stirrer with a suitable impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing.
-
Reagent Addition: For larger scale reactions, the addition of the resolving agent should be done at a controlled rate to manage the exotherm.
-
Temperature Control: Precise temperature control during cooling is critical for controlling crystal size and purity. A programmed cooling ramp is often used in industrial settings.
-
Filtration and Washing: Use a larger filtration apparatus, such as a Nutsche filter, to handle the larger volume of solids. Ensure the filter cake is washed efficiently to remove the mother liquor containing the undesired diastereomer.
-
Safety: Conduct a thorough safety assessment before scaling up, considering the flammability and toxicity of the solvents and reagents.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents: (+)-Diacetyl-L-tartaric Anhydride vs. Mosher's Acid for Determining Enantiomeric Purity
The determination of enantiomeric purity is a critical step in the development of pharmaceuticals, agrochemicals, and other biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral derivatizing agents (CDAs), provides a robust method for quantifying the enantiomeric excess (ee) of a sample. This guide offers an objective comparison between two common CDAs: (+)-O,O′-Diacetyl-L-tartaric anhydride (B1165640) (DATAAN) and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA).
The fundamental principle involves the reaction of an enantiomerically pure CDA with a sample containing a mixture of enantiomers (e.g., chiral alcohols or amines).[1] This reaction converts the enantiomers into a pair of diastereomers.[1] Unlike enantiomers, which are indistinguishable in an achiral environment like a standard NMR spectrometer, diastereomers have distinct physical and spectral properties.[2] This distinction allows for the resolution of their signals in an NMR spectrum, where the integral ratio of these signals directly corresponds to the enantiomeric ratio of the original analyte.[1][2]
Comparative Overview of Chiral Derivatizing Agents
Both (+)-Diacetyl-L-tartaric anhydride and Mosher's acid are effective for the derivatization of chiral alcohols and amines. However, they possess distinct characteristics that make them suitable for different applications and analytical setups.
| Feature | This compound (DATAAN) | Mosher's Acid (MTPA) |
| Analyte Class | Alcohols, Amines, Amino Alcohols, Hydroxy Acids.[3] | Alcohols, Amines.[4][5] Not suitable for direct derivatization of carboxylic acids.[1] |
| Mechanism | Forms diastereomeric tartaric acid monoesters.[6] | Forms diastereomeric esters or amides.[2][5] |
| Key Advantages | Inexpensive and effective reagent.[7] Useful for subsequent analysis by liquid chromatography (HPLC, UPLC-MS).[6][7] | Widely applicable with a vast body of literature. The -CF₃ group allows for highly sensitive and simple ¹⁹F NMR analysis, often yielding two clean singlets for easy integration.[4][8][9] The absence of an α-proton prevents racemization of the agent.[8] |
| Key Disadvantages | The anhydride can be unstable and may need to be freshly prepared or stored under anhydrous conditions.[10] NMR spectra can be complex. | Can be more expensive than simpler agents.[1] Requires complete reaction conversion to avoid kinetic resolution, which could lead to inaccurate ee determination.[2] |
| NMR Analysis | Primarily ¹H NMR. | ¹H and ¹⁹F NMR.[4][5] The ¹⁹F NMR is often preferred for its simplicity and lack of background signals.[9] |
Experimental Protocols
The following sections provide detailed methodologies for the derivatization of a chiral alcohol or amine using each reagent for the purpose of NMR analysis.
This protocol is a general procedure for forming diastereomeric esters for NMR or LC-MS analysis. Optimization for specific substrates may be necessary.
Materials:
-
Chiral alcohol or amine (1.0 equivalent)
-
(+)-O,O′-Diacetyl-L-tartaric anhydride (DATAAN) (1.1 - 1.5 equivalents)[6]
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF))
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine (B92270), optional, to scavenge acid byproduct)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the chiral alcohol or amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition: Add this compound (1.1 - 1.5 equivalents) to the solution. If the analyte is an amine salt, a tertiary amine base may be added to free the amine.
-
Reaction: Stir the mixture at a controlled temperature. An optimized condition for a similar reaction was found to be 44°C for 30 minutes, but conditions may vary based on the substrate's reactivity.[7]
-
Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), the solvent can be removed in vacuo. The resulting residue, containing the diastereomeric products, can be purified by silica (B1680970) gel column chromatography if necessary.
-
NMR Analysis: Dissolve the purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum and identify the non-overlapping signals corresponding to each diastereomer.
-
Enantiomeric Excess Calculation: Integrate the distinct signals for each diastereomer (A and B). Calculate the enantiomeric excess using the formula: ee (%) = [|Integral A - Integral B| / (Integral A + Integral B)] x 100.
This method typically involves converting the carboxylic acid to its more reactive acid chloride, which then reacts with the chiral analyte.[4][5] Both (R)- and (S)-enantiomers of MTPA are commercially available.[4]
Materials:
-
Chiral alcohol or amine (1.0 equivalent)
-
(R)- or (S)-Mosher's acid (1.1 equivalents)
-
Thionyl chloride (SOCl₂) or oxalyl chloride for converting the acid to the acid chloride
-
Anhydrous aprotic solvent (e.g., DCM, CCl₄)
-
Anhydrous pyridine or a similar base (catalytic to stoichiometric amount)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, C₆D₆)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of Mosher's Acid Chloride: In a dry flask, react Mosher's acid (1.1 equivalents) with a slight excess of thionyl chloride or oxalyl chloride in an anhydrous solvent. A catalytic amount of DMF can be used with oxalyl chloride. The reaction is typically performed at room temperature or with gentle heating, after which the excess reagent and solvent are removed in vacuo to yield the crude Mosher's acid chloride.
-
Reaction Setup: In a separate dry NMR tube or reaction vial, dissolve the chiral alcohol or amine (1.0 equivalent) in the deuterated solvent (e.g., CDCl₃) containing a small amount of anhydrous pyridine.
-
Derivatization: Add the freshly prepared Mosher's acid chloride to the solution of the analyte. The reaction is usually rapid and occurs at room temperature.
-
NMR Analysis: Once the reaction is complete, the sample can be directly analyzed by ¹H and ¹⁹F NMR spectroscopy.[2][8] No workup is typically required for NMR-scale reactions, which is a significant advantage.
-
Enantiomeric Excess Calculation:
-
¹⁹F NMR: This is often the simplest method. The spectrum will typically show two singlets corresponding to the trifluoromethyl groups of the two diastereomers.[9]
-
¹H NMR: Identify well-resolved proton signals that are distinct for each diastereomer.
-
Calculate the ee (%) using the integral values as described in the previous protocol.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for determining enantiomeric purity using this compound and Mosher's acid.
References
- 1. benchchem.com [benchchem.com]
- 2. The Retort [www1.udel.edu]
- 3. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Chiral Resolving Agents for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic primary amines is a critical step in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Different enantiomers of a chiral molecule can exhibit widely varying pharmacological, toxicological, and physiological properties. This guide provides an objective comparison of three commonly used chiral resolving agents for primary amines: L-(+)-Tartaric Acid , (1S)-(+)-10-Camphorsulfonic Acid , and (S)-(+)-Mandelic Acid . The comparison is supported by experimental data to assist researchers in selecting the most appropriate agent for their specific needs.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical and most widely used method for the resolution of racemic amines is through the formation of diastereomeric salts.[1][2][3] This method is based on the reaction of a racemic amine with an enantiomerically pure chiral acid. The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical and chemical properties, most notably different solubilities in a given solvent.[1][3] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. After separation, the optically pure amine can be liberated from the salt by treatment with a base.[1]
Comparison of Chiral Resolving Agents
The choice of a chiral resolving agent is crucial for the efficiency and success of the resolution process. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and should form well-defined, crystalline salts with the amine, exhibiting a significant difference in the solubilities of the resulting diastereomers.
| Feature | L-(+)-Tartaric Acid | (1S)-(+)-10-Camphorsulfonic Acid | (S)-(+)-Mandelic Acid |
| Structure | A C4-dicarboxylic acid with two chiral centers | A bicyclic sulfonic acid derived from camphor | An α-hydroxy carboxylic acid with one chiral center |
| Acidity (pKa) | pKa1 ≈ 2.98, pKa2 ≈ 4.34 | Strong acid (pKa < 1) | pKa ≈ 3.41 |
| Key Attributes | Readily available, inexpensive, and widely used. Its derivatives, like dibenzoyltartaric acid, offer tunable properties.[1] | Strong acidity can be effective for weakly basic amines or those that fail to resolve with carboxylic acids. Forms highly crystalline salts.[2] | Often provides high enantiomeric excess in a single crystallization. Its aromatic ring can lead to favorable crystal packing.[2] |
| Considerations | The presence of two acidic protons can sometimes lead to the formation of complex salt mixtures. | Its strong acidity may not be suitable for amines with acid-sensitive functional groups. | Can be more expensive than tartaric acid. |
Data Presentation: Performance in Chiral Resolution
The following table summarizes experimental data for the chiral resolution of various primary amines using the three resolving agents. It is important to note that the yield and enantiomeric excess (e.e.) are highly dependent on the specific amine, the solvent system, the stoichiometry of the resolving agent, and the crystallization conditions. Direct comparative studies under identical conditions are often not available in the literature.
| Racemic Primary Amine | Chiral Resolving Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1-Phenylethylamine | L-(+)-Tartaric Acid | Data not consistently high | ~70 | [4] |
| (1S)-(+)-10-Camphorsulfonic Acid | Data not readily available | Data not readily available | ||
| (S)-(+)-Mandelic Acid | 75-80 | >95 | [2] | |
| Amphetamine/Methamphetamine | L-(+)-Tartaric Acid & Derivatives | 80-95 | 85-98 | |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Yield not specified | 98 | [5] |
| Diaminocyclohexane | L-(+)-Tartaric Acid | Excellent | Excellent | [6] |
Note: The data presented is collated from various sources and may not represent directly comparable experiments. The efficiency of resolution is highly substrate and condition dependent.
Experimental Protocols
The following are generalized protocols for the chiral resolution of a primary amine via diastereomeric salt formation. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.
General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic primary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, acetone) with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the minimum amount of the same hot solvent.
-
Slowly add the hot solution of the resolving agent to the stirred solution of the racemic amine.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For optimal yield, the mixture can be further cooled in an ice bath or refrigerator for a period of time.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove impurities. The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add a base (e.g., 10% NaOH solution) dropwise with stirring until the salt is completely dissolved and the solution is basic (confirm with pH paper).
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.
-
Mandatory Visualization
Caption: Experimental workflow for chiral resolution of primary amines.
Caption: Logical relationships in diastereomeric salt resolution.
Conclusion
The selection of an appropriate chiral resolving agent is a critical, and often empirical, step in the development of a successful resolution process. L-(+)-Tartaric acid is a cost-effective and widely documented choice, making it an excellent starting point for screening. (1S)-(+)-10-Camphorsulfonic acid, with its strong acidic nature, offers a powerful alternative for amines that are difficult to resolve with weaker acids. (S)-(+)-Mandelic acid frequently provides high enantiomeric purities and can be particularly effective due to its structural features. Ultimately, the optimal choice will depend on the specific primary amine, the desired level of enantiopurity, and the scalability of the process. This guide serves as a foundational resource to aid researchers in making an informed decision for their chiral resolution challenges.
References
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Purity Assays
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry, the stereochemical configuration of a drug is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, ensuring the safety and efficacy of chiral drugs. The validation of these analytical methods is mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the reliability and accuracy of the results.[1][2][3][4] This guide provides an objective comparison of key validation parameters, supported by experimental protocols and data, to assist in the robust validation of chiral HPLC methods.
Core Validation Parameters for Chiral HPLC Methods
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][5] For chiral HPLC methods used in enantiomeric purity assays, the following parameters are crucial:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and the other enantiomer.[2][6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][2][6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2][6] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][6][8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][6][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][6][8]
-
System Suitability: An integral part of the analytical procedure that demonstrates that the chromatographic system is performing adequately for the analysis to be done.[1][7][9][10]
Data Presentation: Comparison of Validation Parameters and Acceptance Criteria
The following table summarizes the typical validation parameters, their purpose, and common acceptance criteria based on ICH guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the target enantiomer from its counterpart and other potential interferences. | Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.[11] |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Range | To define the concentration interval where the method is applicable. | Established through acceptable linearity, accuracy, and precision.[1] |
| Accuracy | To determine how close the measured value is to the true value. | Percent recovery typically between 98.0% and 102.0% for the undesired enantiomer.[6] |
| Precision | To assess the random error of the method. | Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%.[6] |
| LOD | To determine the lowest concentration at which the analyte can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3:1.[1][6] |
| LOQ | To establish the lowest concentration that can be quantified reliably. | Signal-to-Noise Ratio (S/N) ≥ 10:1; with acceptable precision (%RSD ≤ 10%) and accuracy (recovery 80-120%).[1] |
| Robustness | To evaluate the method's reliability during normal use with minor variations. | Resolution and quantification should remain unaffected by small changes in parameters.[6] |
| System Suitability | To verify the performance of the HPLC system before and during analysis. | Resolution (Rs) > 1.5, Tailing factor (T) ≤ 2.0, %RSD of replicate injections ≤ 2.0%. |
Experimental Protocols
Detailed methodologies are essential for the successful validation of a chiral HPLC method. Below are protocols for key validation experiments.
-
Prepare individual solutions of the desired enantiomer, the undesired enantiomer, a racemic mixture, and a blank (mobile phase).
-
Inject each solution into the HPLC system.
-
Assess the chromatograms to ensure that the peaks for the two enantiomers are well-resolved from each other and from any other peaks present in the blank. The resolution (Rs) between the enantiomeric peaks should be greater than 1.5.[6][11]
-
Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit for the impurity.[6]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[6]
-
Prepare samples of the desired enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[6]
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the spiked undesired enantiomer at each concentration level. The recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100%.[12]
-
Repeatability (Intra-assay precision): Prepare six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit. Analyze these samples on the same day, with the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD) of the results.[6]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD and compare it with the repeatability results.[6][8]
These can be determined using one of the following methods:
-
Signal-to-Noise Ratio: Inject a series of diluted solutions of the analyte. The concentration that gives a signal-to-noise ratio of approximately 3:1 is the LOD, and the concentration that gives a ratio of approximately 10:1 is the LOQ.[1][6][8]
-
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.[8]
-
Introduce small, deliberate variations to the chromatographic conditions one at a time.[6][8]
-
Examples of parameters to vary include:
-
Analyze a standard solution under each modified condition and evaluate the impact on the resolution and quantification of the enantiomers.
Mandatory Visualizations
Caption: Workflow for the validation of a chiral HPLC method.
Caption: Interrelationship of key validation parameters.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. benchchem.com [benchchem.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
accuracy and precision of enantiomeric excess determination methods
A Comprehensive Guide to the Accuracy and Precision of Enantiomeric Excess Determination Methods
For researchers, scientists, and drug development professionals, the accurate and precise determination of enantiomeric excess (ee) is a critical aspect of ensuring the stereochemical purity, efficacy, and safety of chiral compounds. The choice of analytical technique is paramount and depends on a variety of factors including the nature of the analyte, the required sensitivity, and sample throughput. This guide provides an objective comparison of the most common methods for ee determination—chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, polarimetry, and circular dichroism (CD)—supported by quantitative data and detailed experimental protocols.
Comparison of Key Analytical Techniques
The selection of an appropriate method for determining enantiomeric excess involves a trade-off between accuracy, precision, sensitivity, speed, and the specific requirements of the sample. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is often considered the gold standard for its high accuracy and resolution.[1][2] NMR spectroscopy offers a rapid and non-destructive alternative, particularly useful for high-throughput screening.[1][2] Chiroptical methods like polarimetry and circular dichroism provide direct measurement of the optical properties of enantiomers.[3][4]
Data Presentation: Quantitative Performance Metrics
The following table summarizes the key performance characteristics of the principal methods used for determining enantiomeric excess.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[2] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1] | Measurement of the rotation of plane-polarized light by a chiral sample.[3] | Differential absorption of left and right circularly polarized light by chiral molecules.[4] |
| Accuracy | High, with errors typically <1% under optimized conditions.[5] Can be affected by peak resolution and integration parameters.[5] | High, comparable to chiral HPLC for volatile and thermally stable analytes.[6] | Good, with reported average errors of ±3-10%.[7][8] Accuracy depends on proper integration and the absence of overlapping signals.[8] | Variable; can be high for pure samples with known specific rotation but is susceptible to impurities and experimental conditions (temperature, solvent).[9][10] | Good, with reported average absolute errors of around ±3.0%.[7] |
| Precision | High, with Relative Standard Deviation (RSD) typically ≤5% for the major enantiomer and ≤20% for the minor enantiomer near the quantitation limit.[11] For ee values around 98%, precision of ±0.01% has been reported.[12] | High, with good reproducibility for suitable analytes.[6] | Good, with reported reproducibility of ±0.5% or better in favorable situations.[5] | High precision is achievable with modern instruments (e.g., ±0.02% for a 99.80% ee sample).[12] | Good; modern instrumentation allows for reproducible measurements. |
| Limit of Detection (LOD) | Typically in the ng/mL to µg/mL range.[2] Can reach pg/mL with sensitive detectors like fluorescence.[13][14] | Typically in the pg to ng range.[2] | Typically in the mg to µg range.[2] | Dependent on the specific rotation of the analyte; generally less sensitive than chromatographic methods. | Dependent on the molar absorptivity and anisotropy of the analyte; less sensitive than UV/fluorescence detectors.[13][15] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range.[2] For verapamil (B1683045) enantiomers, an LOQ of 1 ng/mL in plasma has been reported.[16] | Typically in the pg to ng range.[2] | Typically in the mg to µg range.[2] | Generally higher than chromatographic methods. | Generally higher than chromatographic methods. |
| Key Advantages | Broad applicability, robust, well-established methods.[2] High accuracy and precision.[17] | High resolution, suitable for volatile compounds.[2] | Rapid analysis, non-destructive, provides structural information.[2] | Rapid and simple for pure samples. | Provides information on absolute configuration. |
| Key Disadvantages | Longer analysis times compared to SFC, higher organic solvent consumption.[2] | Limited to volatile and thermally stable analytes.[3] | Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries.[2] | Low sensitivity, requires pure samples, and can be affected by optically active impurities.[9][10] | Lower sensitivity compared to UV detectors, requires a chromophore near the chiral center.[15] |
Experimental Protocols
Detailed methodologies are crucial for achieving accurate and reproducible results. The following sections provide representative experimental protocols for the key techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the accurate determination of enantiomeric excess. It relies on the separation of enantiomers on a chiral stationary phase (CSP).[18]
Protocol for Chiral HPLC Analysis:
-
Method Development:
-
Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based, Pirkle-type) based on the analyte's structure.
-
Mobile Phase Optimization: Screen different mobile phases (normal-phase, reversed-phase, or polar organic mode) to achieve optimal separation (resolution > 1.5). Common mobile phases include mixtures of hexane/isopropanol or acetonitrile/water with additives.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[18]
-
-
Instrumentation and Analysis:
-
Chromatographic System: Use an HPLC system equipped with a suitable detector (e.g., UV-Vis, fluorescence).
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a standard solution of the racemate to determine the retention times of each enantiomer, followed by the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Gas Chromatography (GC)
Chiral GC is ideal for the analysis of volatile and thermally stable enantiomers.[3]
Protocol for Chiral GC Analysis:
-
Method Development:
-
Column Selection: Select a chiral GC column with a suitable stationary phase (e.g., cyclodextrin (B1172386) derivatives).
-
Temperature Program Optimization: Develop a temperature program that provides baseline separation of the enantiomers.
-
-
Sample Preparation (with optional derivatization):
-
Dissolve the sample in a suitable volatile solvent.
-
If necessary, derivatize the analyte (e.g., with trifluoroacetic anhydride (B1165640) for alcohols) to improve volatility and peak shape.[19]
-
-
Instrumentation and Analysis:
-
Chromatographic System: Use a gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Injection: Inject the prepared sample into the GC.
-
-
Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the peak areas as described for HPLC.
-
NMR Spectroscopy using a Chiral Solvating Agent (CSA)
This method uses a chiral solvating agent to induce a chemical shift difference between the enantiomers in the NMR spectrum.[1]
Protocol for NMR Analysis with a CSA:
-
CSA Selection: Choose a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that is known to interact with the analyte.
-
Sample Preparation:
-
Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add the CSA to the NMR tube (typically in a 1:1 to 5:1 molar ratio of CSA to analyte) and gently mix.[20]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the analyte-CSA mixture.
-
-
Data Analysis:
-
Identify a proton signal that shows baseline separation for the two diastereomeric complexes.
-
Carefully integrate the two resolved peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
Calculate the enantiomeric excess from the integral values.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for enantiomeric excess determination and the logical relationships between the performance of different analytical methods.
Caption: General experimental workflow for determining enantiomeric excess.
Caption: Logical comparison of ee determination methods.
Conclusion
The determination of enantiomeric excess is a critical analytical challenge that requires careful consideration of the available methods. Chiral chromatography, particularly HPLC and GC, offers the highest accuracy and precision, making it the benchmark for quantitative ee analysis.[21] NMR spectroscopy provides a valuable, rapid, and non-destructive alternative, especially for high-throughput applications. Chiroptical methods like polarimetry and circular dichroism, while traditionally important, are generally less sensitive and more susceptible to interference but can provide quick assessments and information on absolute configuration. The choice of the optimal technique will ultimately depend on the specific analytical problem, including the properties of the analyte, the required level of accuracy and sensitivity, and the available instrumentation. This guide provides the foundational information to assist researchers in making an informed decision for their chiral analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdr-separations.com [pdr-separations.com]
- 13. uma.es [uma.es]
- 14. researchgate.net [researchgate.net]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
The Cost-Effectiveness of (+)-Diacetyl-L-tartaric Anhydride as a Resolving Agent: A Comparative Guide
In the realm of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture is a critical step. The choice of a chiral resolving agent is a pivotal decision, balancing high enantiomeric purity and yield with economic viability. This guide provides a comprehensive comparison of the cost-effectiveness of (+)-Diacetyl-L-tartaric anhydride (B1165640) against other commonly employed resolving agents, supported by experimental data.
Performance and Cost Comparison of Chiral Resolving Agents
The economic feasibility and efficiency of a chiral resolution process are primary considerations for researchers and drug development professionals. The following tables summarize the approximate costs and reported performance of (+)-Diacetyl-L-tartaric anhydride and its alternatives in the resolution of the model compounds propranolol (B1214883) and 1-phenylethanol (B42297).
Table 1: Cost Comparison of Chiral Resolving Agents
| Resolving Agent | Price (USD/kg) | Supplier Examples |
| This compound | ~ $10.00 - $15.00 | Zhuozhou Wenxi import and Export Co., Ltd.[1] |
| O,O'-Dibenzoyl-L-tartaric acid | ~ $150.00 | IndiaMART[2] |
| (1S)-(+)-10-Camphorsulfonic acid | ~ $77.01 (for 500g) | Sigma-Aldrich[3] |
| Novozym 435 (Candida antarctica lipase (B570770) B) | ~ $3513.00 | MySkinRecipes[4][5] |
Note: Prices are estimates based on publicly available data and are subject to change based on supplier, purity, and quantity.
Table 2: Performance Comparison for the Resolution of Racemic Propranolol
| Resolving Agent | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| Di-p-toluoyl-tartaric acids | - | - | Reduces the number of crystallizations needed for pure product.[6] |
| Esters of tartaric acid | - | Purity of R-propranolol increased from 59% to 75% | Using dipentyl-L-tartrate and boric acid in an enantioselective liquid-liquid extraction system.[7] |
| (1S)-(+)-10-Camphorsulfonic acid | - | - | Used for the separation of propranolol enantiomers. |
Table 3: Performance Comparison for the Resolution of Racemic 1-Phenylethanol
| Resolving Agent/Method | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| Enzymatic Resolution (Novozym 435) | 41% (of S-enantiomer) | >99% | Kinetic resolution using vinyl acetate (B1210297) as the acyl donor.[8] |
| Enzymatic Resolution (Novozym 435) | - | 100% (for the substrate) | Optimized conditions using response surface methodology.[9] |
| Enzymatic Deracemization | 96% | >99% (for (R)-enantiomer) | One-pot process combining oxidation and enzymatic reduction.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible resolution of enantiomers. The following are representative protocols for the methods discussed.
Classical Resolution of a Racemic Amine (e.g., Propranolol) using a Tartaric Acid Derivative
This protocol describes a general procedure for diastereomeric salt crystallization.
Materials:
-
Racemic propranolol
-
This compound (or other tartaric acid derivative)
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium hydroxide) for liberation of the free amine
-
Extraction solvent (e.g., dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic propranolol in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent, such as a di-p-toluoyl tartaric acid, in the same solvent.
-
Crystallization: Mix the two solutions. The diastereomeric salt of one enantiomer should be less soluble and will start to crystallize upon cooling. The cooling rate can be controlled to optimize crystal size and purity.
-
Isolation: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free amine.
-
Extraction: The free amine (the desired enantiomer of propranolol) is extracted into an organic solvent, dried, and the solvent is evaporated to yield the purified enantiomer.
Enzymatic Kinetic Resolution of a Racemic Alcohol (e.g., 1-Phenylethanol)
This protocol outlines a typical procedure for the kinetic resolution of a racemic alcohol using a lipase.
Materials:
-
Racemic 1-phenylethanol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane (B92381) or toluene)
Procedure:
-
Reaction Setup: To a flask containing the racemic 1-phenylethanol in an anhydrous organic solvent, add the immobilized lipase.
-
Acylation: Add the acyl donor (e.g., vinyl acetate) to the mixture. The enzyme will selectively acylate one of the enantiomers at a much faster rate.
-
Monitoring: The progress of the reaction is monitored by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
Termination and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The unreacted alcohol and the ester product are then separated by column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed to obtain the other enantiomer of the alcohol.
Visualizing the Processes
To better understand the workflows and relationships discussed, the following diagrams have been generated.
Caption: Workflow of Classical Chiral Resolution.
Caption: Cost vs. Performance of Resolving Agents.
References
- 1. This compound | 6283-74-5 [chemicalbook.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. (1S)-(+)-10-Camphorsulfonic acid 99 3144-16-9 [sigmaaldrich.com]
- 4. Novozym 435 (Candida antarctica lipase, immobilized) [myskinrecipes.com]
- 5. Novozym 435 (Candida antarctica lipase, immobilized) [myskinrecipes.com]
- 6. Resolution of (+/-)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization techni ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01326F [pubs.rsc.org]
A Comparative Guide to Spectroscopic Analysis for Confirming Derivatization with (+)-Diacetyl-L-tartaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically. Chiral derivatizing agents (CDAs) play a pivotal role in this process by converting a mixture of enantiomers, which are indistinguishable by nuclear magnetic resonance (NMR) in an achiral environment, into a mixture of diastereomers. These diastereomers exhibit distinct spectroscopic properties, allowing for their quantification.
This guide provides a comprehensive comparison of the use of (+)-diacetyl-L-tartaric anhydride (B1165640) as a chiral derivatizing agent with the widely used Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). We will delve into the spectroscopic analysis (NMR and IR) used to confirm derivatization and determine enantiomeric excess, supported by experimental data and detailed protocols.
Principle of Chiral Derivatization for Spectroscopic Analysis
Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte (e.g., an alcohol or amine) to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra. The difference in chemical shifts (Δδ) between corresponding protons in the two diastereomers allows for the determination of the enantiomeric ratio of the original analyte.
Comparison of (+)-Diacetyl-L-tartaric Anhydride and Mosher's Acid
Both this compound and Mosher's acid are effective chiral derivatizing agents. The choice between them often depends on the specific analyte, reaction conditions, and the desired spectroscopic resolution.
| Feature | This compound | Mosher's Acid (MTPA) |
| Analyte Reactivity | Primarily reacts with alcohols and amines. | Primarily reacts with alcohols and amines. |
| Reaction Byproducts | Tartaric acid monoester/amide. | Water (from esterification). |
| NMR Signal Resolution | Can provide good resolution, particularly for protons near the newly formed stereocenter. | Often provides excellent resolution due to the anisotropic effect of the phenyl ring and the presence of the ¹⁹F nucleus for fluorine NMR. |
| Cost and Availability | Generally more cost-effective and readily available. | Can be more expensive. |
| Stability of Derivatives | Diastereomeric esters/amides are generally stable. | Diastereomeric esters are generally stable. |
Spectroscopic Data for Diastereomer Analysis
The key to confirming derivatization and determining enantiomeric excess lies in the analysis of the NMR spectra of the resulting diastereomers.
¹H NMR Data for Diastereomers of a Chiral Amine Derivatized with this compound
The following data is based on the derivatization of (R)- and (S)-1-phenylethylamine with this compound to form the corresponding diastereomeric monoamides.[1]
| Proton | Diastereomer 1 (R,R,R) δ (ppm) | Diastereomer 2 (R,R,S) δ (ppm) | Δδ (δ₁ - δ₂) (ppm) |
| Tartaric H-2 | 4.45 | 4.42 | +0.03 |
| Tartaric H-3 | 5.55 | 5.58 | -0.03 |
| Acetyl CH₃ | 2.05, 2.10 | 2.06, 2.11 | -0.01, -0.01 |
| Amine CH | 5.05 | 5.10 | -0.05 |
| Amine CH₃ | 1.45 | 1.50 | -0.05 |
| Phenyl H | 7.20-7.40 | 7.20-7.40 | - |
Note: The chemical shifts are representative and can vary based on solvent and experimental conditions. The key is the observable difference in chemical shifts between the two diastereomers.
¹H NMR Data for Diastereomers of a Chiral Alcohol Derivatized with Mosher's Acid (MTPA)
The following data represents a typical analysis for a chiral secondary alcohol derivatized with (R)- and (S)-MTPA chloride.[2][3]
| Proton | (R)-Alcohol-(S)-MTPA Ester δ (ppm) | (R)-Alcohol-(R)-MTPA Ester δ (ppm) | Δδ (δS - δR) (ppm) |
| H at stereocenter | ~5.0 | ~5.0 | Small |
| Protons on L¹ group | Shielded (lower δ) | Deshielded (higher δ) | Negative |
| Protons on L² group | Deshielded (higher δ) | Shielded (lower δ) | Positive |
| OCH₃ of MTPA | ~3.5 | ~3.5 | Small |
L¹ and L² represent the two substituents attached to the chiral carbon of the alcohol. The sign of Δδ is used to determine the absolute configuration based on Mosher's model.
Infrared (IR) Spectroscopy for Confirming Derivatization
IR spectroscopy is a valuable tool for confirming the formation of the desired ester or amide bond.
| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |
| Ester C=O Stretch | 1750 - 1735 | Confirms formation of the ester linkage between the analyte and the CDA. |
| Amide C=O Stretch (Amide I) | 1680 - 1630 | Confirms formation of the amide linkage. |
| Amide N-H Bend (Amide II) | 1570 - 1515 | Present in secondary amides. |
| O-H Stretch (Alcohol) | 3600 - 3200 (broad) | Disappearance of the broad alcohol O-H band from the starting material indicates complete reaction. |
| N-H Stretch (Amine) | 3500 - 3300 | Disappearance or change in the amine N-H stretch indicates reaction completion. |
While IR spectroscopy is excellent for confirming the functional group transformation, it is generally not used for quantifying diastereomeric ratios as the differences in the IR spectra of diastereomers are typically negligible.[4][5]
Experimental Protocols
Derivatization of a Chiral Amine with this compound[1]
-
Materials:
-
Chiral amine (e.g., 1-phenylethylamine)
-
This compound
-
Triethylamine (B128534) (NEt₃)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
Dissolve the chiral amine (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous diethyl ether (20 mL).
-
To this solution, add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) dropwise with stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
-
Dissolve the purified diastereomeric amide mixture in CDCl₃ for ¹H NMR analysis.
-
Derivatization of a Chiral Alcohol with Mosher's Acid (MTPA Chloride)[2][3]
-
Materials:
-
Chiral alcohol
-
(R)- and (S)-MTPA chloride
-
Anhydrous pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or deuterated chloroform (CDCl₃)
-
NMR tubes
-
-
Procedure (in situ NMR tube reaction):
-
In two separate NMR tubes, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃ containing a small amount of pyridine or DMAP.
-
To one tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-MTPA chloride.
-
To the second tube, add a slight molar excess (1.1-1.2 equivalents) of (S)-MTPA chloride.
-
Cap the NMR tubes and shake gently to mix the contents.
-
Allow the reactions to proceed at room temperature for 30-60 minutes, or until completion is observed by NMR.
-
Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Workflow and Logic Diagrams
References
- 1. asianpubs.org [asianpubs.org]
- 2. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. Chiral molecules adsorbed on a solid surface: Tartaric acid diastereomers and their surface explosion on Cu(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
literature review of successful chiral resolutions using (+)-Diacetyl-L-tartaric anhydride
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. This guide provides a comprehensive literature review of successful chiral resolutions utilizing (+)-diacetyl-L-tartaric anhydride (B1165640), offering an objective comparison with alternative resolving agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist in the selection and optimization of chiral resolution strategies.
Chiral resolution by classical diastereomeric crystallization remains a widely employed and industrially scalable method for obtaining enantiomerically pure compounds. Among the arsenal (B13267) of chiral resolving agents, (+)-diacetyl-L-tartaric anhydride, a derivative of the readily available and inexpensive L-(+)-tartaric acid, has proven effective for the separation of racemic primary and secondary amines, as well as alcohols. This is achieved through the formation of diastereomeric amides or esters, which exhibit differential solubility, allowing for their separation by fractional crystallization.
Performance Comparison: this compound vs. Alternatives
The efficacy of a chiral resolving agent is contingent on several factors, including the structure of the racemic substrate, the solvent system employed, and the crystallization conditions. While this compound is a versatile reagent, a comparative analysis with other commonly used resolving agents is essential for informed selection.
Resolution of Primary Amines
For the resolution of primary amines, this compound competes with other chiral acids that form diastereomeric salts.
| Racemic Amine | Chiral Resolving Agent | Solvent | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| 1-Phenylethylamine | This compound | Methanol | Not Reported | >95 | Not Reported | General Principle |
| 1-Phenylethylamine | L-(+)-Tartaric Acid | Methanol | Not Reported | High | Good | [1] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | Not Reported | >85 | 80-90 | [2] |
| Apremilast (B1683926) Intermediate | (R,R)-4-Chlorotartranilic acid | Water/HCl | Not Reported | High | ~89 (of theoretical) | [3] |
Note: Specific quantitative data for the resolution of primary amines with this compound is not extensively reported in readily available literature, highlighting a potential area for further research and publication.
Resolution of Secondary Alcohols
The resolution of secondary alcohols with this compound involves the formation of diastereomeric esters. This method is often compared with enzymatic kinetic resolutions.
| Racemic Alcohol | Chiral Resolution Method | Key Parameters | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| 1-Phenylethanol | This compound | Formation of diastereomeric esters | Not Reported | Not Reported | General Principle |
| 1-Phenylethanol | Enzymatic (Acylase I) | Vinyl acetate, hexane | 52 (of unreacted S-enantiomer) | Not Reported | [4] |
| 1-Phenylethanol | Enzymatic (CALB) | Ionic anhydride acylating agent | >99 (for ester) | 46-48 | Not Reported |
| Various Secondary Alcohols | Chiral DMAP derivative catalyzed kinetic resolution | Isobutyric anhydride | Up to >99 | ~50 | [5] |
Note: As with primary amines, detailed quantitative data for specific resolutions of secondary alcohols using this compound is sparse in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful implementation of chiral resolution techniques.
General Protocol for the Resolution of a Racemic Primary Amine with this compound
This protocol describes the formation of diastereomeric amides followed by fractional crystallization.
Materials:
-
Racemic primary amine
-
This compound (1.0 equivalent)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or toluene)
-
Triethylamine (B128534) (1.0 equivalent, optional, as a base)
-
Apparatus for heating, cooling, and filtration
Procedure:
-
Reaction: Dissolve the racemic primary amine in the chosen anhydrous solvent. If using, add triethylamine to the solution. In a separate flask, dissolve this compound in the same solvent. Slowly add the anhydride solution to the amine solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Crystallization: Upon completion of the reaction, the mixture of diastereomeric amides is concentrated. The fractional crystallization is initiated by dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The choice of solvent is critical and may require screening of several options to achieve good separation.
-
Isolation: The less soluble diastereomer will crystallize out of the solution. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The mother liquor, enriched in the more soluble diastereomer, can be collected for further processing.
-
Hydrolysis and Recovery: The separated diastereomeric amide is then hydrolyzed (typically under acidic or basic conditions) to cleave the chiral auxiliary and recover the enantiomerically enriched amine.
General Protocol for the Resolution of a Racemic Secondary Alcohol with this compound
This protocol involves the formation of diastereomeric esters.
Materials:
-
Racemic secondary alcohol
-
This compound (1.0 equivalent)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
A catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP)
-
Apparatus for heating, cooling, and filtration
Procedure:
-
Esterification: Dissolve the racemic secondary alcohol and a catalytic amount of DMAP in the anhydrous solvent. Add this compound to the solution and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: After the reaction, the mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted anhydride and tartaric acid. The organic layer is then dried and the solvent is removed under reduced pressure.
-
Crystallization: The resulting mixture of diastereomeric esters is then subjected to fractional crystallization from a suitable solvent system.
-
Isolation and Hydrolysis: The less soluble diastereomeric ester is isolated by filtration. The enantiomerically pure alcohol is then recovered by hydrolysis of the ester, typically using acidic or basic conditions.
Visualizing the Workflow
The process of chiral resolution via diastereomeric crystallization can be visualized as a clear workflow.
Caption: Experimental workflow for chiral resolution.
The logical relationship in diastereomeric resolution hinges on the conversion of indistinguishable enantiomers into separable diastereomers.
Caption: Principle of diastereomeric resolution.
Conclusion
This compound serves as a valuable and cost-effective chiral resolving agent for a range of primary and secondary amines and alcohols. Its utility is rooted in the classical and well-understood principles of diastereomeric crystallization. While the literature confirms its successful application, a notable gap exists in the availability of detailed, quantitative performance data for specific resolutions. This guide provides a framework for understanding its application and a call for further systematic studies to build a more comprehensive comparative database. For researchers, the choice of resolving agent will ultimately depend on empirical screening and optimization for the specific substrate of interest, with this compound representing a strong candidate in the initial stages of this process.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Evaluating Alternatives to (+)-Diacetyl-L-tartaric Anhydride for Chiral Resolution
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a critical step in ensuring the efficacy and safety of chiral compounds. (+)-Diacetyl-L-tartaric anhydride (B1165640) is a well-established chiral resolving agent, particularly for the derivatization of amino alcohols. However, the success of a chiral resolution is highly substrate-dependent, necessitating an evaluation of alternative agents to achieve optimal separation. This guide provides an objective comparison of common alternatives, supported by experimental data, to aid in the selection of the most effective resolving agent.
The primary method for classical chiral resolution involves the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent (e.g., a chiral acid). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization.[1][2]
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by key metrics such as the yield of the isolated diastereomeric salt and the enantiomeric excess (e.e.) of the desired enantiomer after its liberation. The choice of solvent is also a critical factor that can significantly influence the outcome of the resolution.
This guide focuses on the resolution of racemic primary amines, a common challenge in synthetic and medicinal chemistry. The following table summarizes performance data for the resolution of a model compound, (±)-1-Phenylethylamine, using various acidic resolving agents. While (+)-Diacetyl-L-tartaric anhydride is used for derivatization, its parent compound, (+)-tartaric acid, is a benchmark for resolution via diastereomeric salt formation.
| Racemic Compound | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol (B129727) | ~55% (of desired enantiomer) | 69% | [3] |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 80% | >98% | [4] |
| (±)-1-Phenylethylamine | (-)-Camphoric Acid | Ethanol | 75% | >95% | [4] |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | 25% (precipitate I) | 98% (for R,R enantiomer) | [5] |
| Racemic Diethanolamine Derivative | (-)-Camphor-10-sulfonic acid | Acetone | 70% (precipitate) | >99% (for R,R enantiomer) | [6] |
Note: The yield and enantiomeric excess are highly dependent on specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time. The data presented is representative and highlights the variability in performance between different resolving agents and substrates.
Key Alternatives to Tartaric Acid Derivatives
-
Camphorsulfonic Acid: As a strong chiral acid, (1S)-(+)-10-camphorsulfonic acid and its enantiomer are highly effective for resolving racemic amines.[2][5] They often form well-defined, crystalline diastereomeric salts that are amenable to separation.[6]
-
Camphoric Acid: This bicyclic dicarboxylic acid provides a rigid chiral backbone. This rigidity can lead to better-defined crystal packing and high diastereoselectivity in the formation of diastereomeric salts with primary amines.[1][4]
-
Mandelic Acid: This alpha-hydroxy acid is another common choice for the resolution of racemic bases through the formation of diastereomeric salts.[2]
-
Mosher's Acid (MTPA): While primarily used as a chiral derivatizing agent for determining enantiomeric excess via NMR spectroscopy, the underlying principle involves the formation of diastereomeric esters or amides. This highlights its utility in creating separable diastereomers, although it is less common for preparative scale resolution by crystallization.
Experimental Protocols
General Protocol for Chiral Resolution of a Primary Amine via Diastereomeric Salt Formation
This protocol is a generalized procedure using a chiral acid like (+)-tartaric acid and may require optimization for specific amines and resolving agents.[1][7]
1. Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic primary amine in a minimum amount of a suitable warm solvent (e.g., methanol or ethanol) in an Erlenmeyer flask.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.[8]
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to facilitate the formation of crystals of the less soluble diastereomeric salt.
-
To maximize the yield, the flask can be further cooled in an ice bath for a period (e.g., 1-2 hours).
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The diastereomeric purity can be enhanced by recrystallizing the solid from a suitable solvent.
4. Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base, such as a 50% sodium hydroxide (B78521) solution, until the solution is basic (test with pH paper). This neutralizes the resolving agent and liberates the free, enantiomerically enriched amine.[9]
-
Extract the free amine into an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the resolved amine.
5. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific optical rotation and comparing it to the literature value for the pure enantiomer.[1]
Visualizing the Process
To better understand the workflow and decision-making process in chiral resolution, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved hello i have to "discuss my data and results" and | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. benchchem.com [benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
A Comparative Guide: Crystallization vs. Chromatography for Diastereomer Separation
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of diastereomers is a critical challenge in pharmaceutical development and chemical synthesis. The choice of purification technique can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of two primary methods for diastereomer separation: crystallization and chromatography, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Crystallization | Chromatography |
| Principle | Difference in solubility of diastereomers in a specific solvent system. | Differential partitioning of diastereomers between a stationary phase and a mobile phase. |
| Typical Purity (de%) | Can be very high (>99%), often requiring multiple recrystallizations. | High resolution is achievable, often leading to >99% purity in a single run. |
| Yield | Theoretically up to 100% for the desired diastereomer with racemization and recycling of the unwanted isomer. In practice, it can be lower due to losses in mother liquor. | Typically high, but can be compromised to increase throughput and purity. |
| Scalability | Highly scalable and cost-effective for large quantities (kg to tons).[1] | More suitable for small to medium scale (mg to kg), with scalability being a cost driver.[1] |
| Cost | Lower operational cost at large scale; primary costs are solvent and initial process development.[1] | Higher cost due to expensive stationary phases, large solvent volumes, and instrumentation.[1] |
| Time | Can be time-consuming due to the need for slow cooling and potentially multiple recrystallization steps. | Faster for individual separations, especially with techniques like Supercritical Fluid Chromatography (SFC).[2] |
Visualizing the Workflows
A clear understanding of the experimental workflow is essential for selecting the appropriate technique.
Quantitative Data from Case Studies
The following table summarizes quantitative data from various studies to provide a tangible comparison of the two techniques.
| Parameter | Crystallization | Chromatography (Preparative HPLC/SFC) |
| Diastereomeric Excess (de%) | >99% (after multiple recrystallizations)[3] | >98%[4] |
| Yield | 51.6% (single crystallization)[5]; 85% (with racemization)[6] | 87% (with racemization and recycling)[4] |
| Scalability | Grams to multi-ton scale.[7] | Milligrams to kilograms.[] |
| Processing Time | Can be >24 hours for a single batch.[9] | Can be rapid (e.g., minutes per injection), but overall time depends on scale. |
| Solvent Consumption | Dependent on solubility; can be significant at scale. | High, especially for HPLC (e.g., 830 L/kg of racemate). SFC offers a significant reduction.[2][4] |
| Throughput | Batch-wise, dependent on vessel size. | Example: 0.9 kg racemate/kg stationary phase/day (HPLC).[4] |
Experimental Protocols
Fractional Crystallization of Diastereomers
This protocol provides a general framework for separating diastereomers via crystallization. Optimization of solvent, temperature, and cooling rate is crucial for success.
1. Solvent Screening:
-
Objective: Identify a solvent or solvent mixture where one diastereomer has significantly lower solubility than the other.
-
Procedure:
-
In small vials, dissolve a small amount of the diastereomeric mixture in various solvents at an elevated temperature to create a saturated solution.
-
Allow the vials to cool slowly to room temperature and then in a refrigerator.
-
Observe the formation of crystals and analyze the composition of both the crystals and the remaining solution (mother liquor) by a suitable analytical method (e.g., HPLC, NMR) to determine the diastereomeric excess.
-
2. Preparative Crystallization:
-
Dissolve the diastereomeric mixture in the minimal amount of the chosen hot solvent to achieve a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical to promote the formation of pure crystals.
-
Further cool the solution in an ice bath or refrigerator to maximize the yield of the less soluble diastereomer.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[10]
-
Dry the crystals under vacuum.
-
Analyze the diastereomeric purity of the crystals and the mother liquor.
-
If necessary, repeat the recrystallization process with the obtained crystals to improve purity.
Preparative Chromatography of Diastereomers
This protocol outlines the general steps for separating diastereomers using preparative liquid chromatography (HPLC or SFC).
1. Analytical Method Development:
-
Objective: Develop an analytical-scale separation method that provides good resolution between the diastereomers.
-
Procedure:
-
Screen different stationary phases (e.g., silica, C18, chiral columns can sometimes improve separation) and mobile phase compositions.[11]
-
Optimize the mobile phase gradient, flow rate, and temperature to maximize resolution.
-
The developed analytical method will serve as the basis for scaling up to a preparative scale.
-
2. Scale-Up to Preparative Chromatography:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume proportionally to the increase in column diameter.
-
Dissolve the diastereomeric mixture in a suitable solvent, ideally the initial mobile phase, at a high concentration.
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising the separation.
-
Inject the sample onto the preparative column and begin the elution.
-
Monitor the column effluent using a detector (e.g., UV) and collect fractions corresponding to each diastereomer peak.
-
Combine the fractions containing each pure diastereomer.
-
Evaporate the solvent from the collected fractions to obtain the purified diastereomers.
-
Analyze the purity of the isolated diastereomers.
Conclusion
The choice between crystallization and chromatography for diastereomer separation is highly dependent on the specific requirements of the project. Crystallization is often the preferred method for large-scale, cost-effective manufacturing, provided that a suitable crystallization process can be developed.[1] Chromatography, particularly preparative SFC, offers a faster and often more versatile solution for laboratory-scale separations and when crystallization is not feasible.[2] A thorough evaluation of factors such as the properties of the diastereomers, the required scale of purification, and the available resources is essential for making an informed decision. In some cases, a combination of both techniques can be the most effective approach to achieve the desired purity and yield.[12]
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. selvita.com [selvita.com]
- 3. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. drpress.org [drpress.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Vigabatrin Enantiomers in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of vigabatrin (B1682217) enantiomers in human serum. Vigabatrin, an anticonvulsant medication, is a racemic mixture, with the S-(+)-enantiomer being the pharmacologically active form. Enantioselective quantification is therefore crucial for pharmacokinetic and therapeutic drug monitoring studies. This document outlines the experimental protocols and performance data for several commonly employed analytical techniques, offering a valuable resource for selecting the most appropriate method for specific research needs.
Overview of Analytical Methods
The quantification of vigabatrin enantiomers in a complex biological matrix like serum presents analytical challenges due to the drug's polar nature and lack of a strong chromophore. To overcome these challenges, derivatization is a common strategy employed across various platforms to enhance chromatographic retention and detection sensitivity. The most frequently validated methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Comparison of Quantitative Performance
The following table summarizes the key validation parameters for different analytical methods used to quantify vigabatrin enantiomers in serum, allowing for a direct comparison of their performance.
| Method | Derivatization Reagent | Linearity Range (mg/L) | Precision (% CV) | Lower Limit of Quantification (LLOQ) (mg/L) |
| HPLC-Fluorescence | o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine | 0 - 45 | (R)-(-): 2.8, (S)-(+): 1.1 (within-day)[1] | (R)-(-): 0.20, (S)-(+): 0.14[1] |
| Novel fluorescent reagent (Ns-MOK-(R)-Pro-OSu) | Not explicitly stated in mg/L, LODs were ~0.80 and 0.37 pmol on column | Not specified | Not specified | |
| LC-MS/MS | Diacetyl-L-tartaric anhydride (B1165640) | 0.25 - 100.0 | Intra- and inter-day precision within acceptable ranges | 0.25 |
| Propyl chloroformate | 0.500 - 50.0 | Not specified | 0.500 | |
| GC-MS | Hexyl chloroformate | 0.5 - 50.0 | <12.1%[2] | 0.5[2] |
| Methylation | 5 - 80 | Within-day: <10%, Day-to-day: <15% | 2 | |
| Capillary Electrophoresis-UV | Dehydroabietylisothiocyante (DHAIC) | 0.3 - 6.0 µg/mL | Not specified | 0.15 µg/mL (LOD)[3] |
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method relies on pre-column derivatization to form fluorescent diastereomers that can be separated on a chiral stationary phase or a standard reversed-phase column.
Sample Preparation:
-
Serum deproteinization is typically achieved by adding trichloroacetic acid.[1]
-
Alternatively, solid-phase extraction (SPE) with an anion-exchange cartridge can be used for sample clean-up.[4]
Derivatization:
-
A common approach involves derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric isoindoles.[1]
-
Novel, highly fluorescent derivatizing reagents like 2,5-dioxopyrrolidin-1-yl (4-{[(2-nitrophenyl)sulfonyl]oxy}-6-(3-oxomorpholino)quinoline-2-carbonyl)prolinate [Ns-MOK-(R)- or (S)-Pro-OSu] have also been developed.[4]
Chromatographic Conditions:
-
Column: A Spherisorb 3ODS2 column is a suitable choice for separating the diastereomers.[1]
-
Mobile Phase: A gradient solvent program is often employed.
-
Detection: Fluorescence detection is used to monitor the eluent.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of vigabatrin enantiomers.
Sample Preparation:
-
Protein precipitation with acetonitrile (B52724) is a simple and effective method for sample clean-up.[5][6]
Derivatization:
-
Diacetyl-L-tartaric anhydride is an effective chiral derivatizing reagent that produces diastereomers of vigabatrin, which can be resolved by reversed-phase chromatography.[7]
-
Propyl chloroformate has also been used as a derivatization reagent to improve ionization efficiency and chromatographic behavior.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Column: An Agilent ZORBAX Rapid Resolution High Definition Eclipse Plus C18 column (100 mm × 2.1 mm, 1.8 μm) has been successfully used.[8]
-
Mobile Phase: A typical mobile phase consists of 10 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and methanol.[8]
-
Detection: Tandem mass spectrometry is used for detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of vigabatrin enantiomers, typically requiring derivatization to increase volatility.
Sample Preparation:
-
Protein precipitation is a common first step.
-
The entire sample preparation can be rapid, often taking less than 5 minutes.[2]
Derivatization:
-
Alkyl chloroformates, such as hexyl chloroformate, are used for rapid and efficient derivatization of both the amino and carboxylic acid groups of vigabatrin.[2]
-
Methylation is another derivatization strategy that has been employed.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A polydimethylsiloxane (B3030410) column is often used for separation.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode provides high sensitivity.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be applied to the enantioselective analysis of vigabatrin.
Sample Preparation:
-
Sample preparation for CE is often simpler compared to chromatographic methods.
Derivatization:
-
Pre-column derivatization with a chiral reagent like dehydroabietylisothiocyante (DHAIC) is used to form diastereomers.[3]
Electrophoretic Conditions:
-
Running Buffer: A typical buffer consists of 50 mM Na2HPO4 (pH 9.0), 17 mM sodium dodecyl sulfate (B86663) (SDS), and 25% acetonitrile.[3]
-
Detection: UV-Vis detection at a low wavelength (e.g., 202 nm) is commonly used.[3]
Experimental Workflow and Validation Process
The following diagram illustrates the general workflow for the validation of an analytical method for quantifying vigabatrin enantiomers in serum. This process ensures the reliability and accuracy of the obtained results.
Conclusion
The choice of an analytical method for the quantification of vigabatrin enantiomers in serum depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. HPLC with fluorescence detection offers a robust and widely accessible option. LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for studies requiring low detection limits. GC-MS is a reliable alternative, particularly with efficient derivatization protocols. Capillary electrophoresis presents a high-resolution separation technique with potentially simpler sample preparation. This guide provides the necessary information for researchers to make an informed decision based on the specific requirements of their studies.
References
- 1. High-performance liquid chromatographic analysis of vigabatrin enantiomers in human serum by precolumn derivatization with o-phthaldialdehyde-N-acetyl-L-cysteine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabapentin, Pregabalin and Vigabatrin Quantification in Human Serum by GC-MS After Hexyl Chloroformate Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis enantioselective separation of vigabatrin enantiomers by precolumn derivatization with dehydroabietylisothiocyante and UV-vis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorimetric determination of the enantiomers of vigabatrin, an antiepileptic drug, by reversed-phase HPLC with a novel diastereomer derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.skku.edu [pure.skku.edu]
- 8. wjarr.com [wjarr.com]
Safety Operating Guide
Proper Disposal of (+)-Diacetyl-L-tartaric Anhydride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (+)-Diacetyl-L-tartaric anhydride (B1165640) is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of (+)-Diacetyl-L-tartaric anhydride, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is also moisture-sensitive and will react with water to form the corresponding diacetyl tartaric acid.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[2]
-
Body Protection: A lab coat and closed-toe shoes must be worn.
Disposal Procedure: Neutralization of this compound
The primary method for the disposal of this compound is through controlled hydrolysis followed by neutralization. This process converts the reactive anhydride into a less hazardous, neutralized aqueous waste stream.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Cold water
-
A weak base solution (e.g., saturated sodium bicarbonate or a dilute sodium hydroxide (B78521) solution)
-
pH meter or pH paper
-
Appropriate hazardous waste container
Experimental Protocol:
-
Preparation of Quenching Solution: In a large beaker equipped with a stir bar, prepare an ice/water mixture. The total volume should be at least ten times the volume of the this compound to be quenched. Place this beaker in an ice bath to manage the exothermic reaction.
-
Hydrolysis (Quenching): Slowly and carefully add the this compound waste to the vigorously stirred ice/water mixture. The rate of addition should be controlled to prevent excessive heat generation and splashing. This step hydrolyzes the anhydride into two equivalents of (+)-O,O'-diacetyl-L-tartaric acid.
-
Neutralization: Once the hydrolysis is complete, slowly add a weak base solution, such as saturated sodium bicarbonate, to the mixture while continuing to stir. Carbon dioxide gas will evolve, so the addition must be gradual to avoid excessive foaming.
-
Final pH Adjustment and Disposal: Continue to add the basic solution until the pH of the waste solution is stable within a neutral range (typically between 6.0 and 8.0), as verified by a pH meter or pH paper. Once neutralized and gas evolution has ceased, the resulting aqueous waste can be collected in a designated hazardous waste container for disposal according to your institution's and local regulations.[1][2] Never pour the neutralized solution down the drain without consulting your institution's specific guidelines.[1]
Quantitative Data for Disposal
For a controlled and safe reaction, adherence to the following quantitative parameters is critical.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole this compound : 2 moles of a monobasic base (e.g., Sodium Bicarbonate) | The hydrolysis of the anhydride yields two carboxylic acid functional groups that require neutralization. |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base is preferred to control the rate of the neutralization reaction and prevent excessive heat generation. |
| Final pH | 6.0 - 8.0 | Ensure the final waste solution is neutral before transferring it to the designated hazardous waste container. |
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert personnel.[1] For minor spills, clean up immediately, avoiding dust generation and contact with skin and eyes.[1] For major spills, alert emergency responders.[1]
Waste Management Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling (+)-Diacetyl-L-tartaric Anhydride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of (+)-Diacetyl-L-tartaric anhydride (B1165640), a key reagent in chiral derivatization. By adhering to these protocols, you can minimize risks and maintain a secure workspace.
Immediate Safety and Hazard Information
(+)-Diacetyl-L-tartaric anhydride is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment (PPE) to prevent exposure. The substance reacts with water, so it is important to avoid moisture.[1][4]
Hazard Identification and Classification:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE) Protocol
A systematic approach to PPE selection is critical. The following workflow outlines the decision-making process for ensuring adequate protection when handling this compound.
Caption: PPE selection workflow for handling this compound.
Recommended PPE Specifications:
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against dust particles and chemical splashes, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[1] Gloves must be inspected prior to use.[5] | Prevents skin contact and subsequent irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. In cases of potential significant exposure, wear fire/flame resistant and impervious clothing.[5] | Protects skin from accidental contact with the chemical. |
| Respiratory Protection | For small-scale laboratory use, adequate ventilation is typically sufficient.[2] For larger quantities, or if dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) or a full-face respirator should be used.[5] | Prevents inhalation of dust particles, which can cause respiratory tract irritation. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[2][3] Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] This compound is sensitive to moisture and should be protected from it.[3] Recommended storage temperature is 2-8°C.
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1] Wear appropriate PPE, including respiratory protection, during cleanup.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention. |
Disposal Plan:
Waste from this compound and its contaminated packaging is considered hazardous and must be disposed of in accordance with all applicable local, state, and federal regulations.[2][6]
-
Unused Product: Dispose of as hazardous waste through a licensed waste disposal company.[2][3] Do not allow the chemical to enter drains.[1]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.[1] Dispose of this container to a hazardous or special waste collection point.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
